Technical Documentation Center

Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate
  • CAS: 171722-92-2

Core Science & Biosynthesis

Foundational

Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate synthesis protocol

An In-depth Technical Guide to the Synthesis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate This guide provides a comprehensive, technically detailed protocol for the synthesis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarb...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

This guide provides a comprehensive, technically detailed protocol for the synthesis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate, a key intermediate in the development of advanced pharmaceutical agents, notably as a precursor in the synthesis of Revefenacin.[1][2] The methodology presented herein is designed for researchers, chemists, and drug development professionals, offering not just a series of steps, but a causal understanding of the synthetic strategy, ensuring both reproducibility and scalability.

Strategic Overview: A Two-Stage Synthesis

The synthesis of the target molecule is efficiently achieved through a robust two-stage process. The core principle involves the formation of a carbamate bond, a common and reliable transformation in medicinal chemistry.[3][4]

The retrosynthetic approach is as follows:

  • Disconnecting the Carbamate: The target molecule's carbamate linkage points to two primary precursors: an alcohol and an isocyanate. The piperidin-4-ol moiety serves as the alcohol component, while 2-biphenylyl isocyanate provides the core aromatic structure.

  • Protecting Group Strategy: The secondary amine within the piperidine ring is nucleophilic and would compete with the hydroxyl group in reacting with the isocyanate. To ensure regioselectivity and prevent unwanted side reactions (e.g., urea formation), the piperidine nitrogen must be temporarily masked with a protecting group. The protocol detailed below utilizes an N-benzyl group, which is stable under the carbamate formation conditions but can be cleanly removed in a subsequent step. An N-Boc protecting group is another viable alternative, typically removed under acidic conditions.[5][6]

The forward synthesis, therefore, proceeds via:

  • Stage 1: Carbamate Formation: Reaction of 2-biphenylyl isocyanate with N-benzyl-4-hydroxypiperidine to yield the protected intermediate, 1-benzylpiperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate.

  • Stage 2: Deprotection: Removal of the N-benzyl group via catalytic transfer hydrogenolysis to furnish the final product.[7]

Synthetic_Workflow cluster_0 Stage 1: Carbamate Formation cluster_1 Stage 2: Deprotection A 2-Biphenylyl Isocyanate C 1-Benzylpiperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate A->C Heat, 70°C B N-Benzyl-4-hydroxypiperidine B->C Heat, 70°C D Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate C->D Pd/C, NH₄HCO₂ EtOH/H₂O, 40°C C->D

Caption: Overall two-stage synthetic workflow.

Detailed Experimental Protocol

This protocol is adapted from established and scalable procedures, providing a reliable pathway to the target compound.[7]

Part A: Synthesis of 1-benzylpiperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (Protected Intermediate)

This initial stage involves the nucleophilic addition of the hydroxyl group of N-benzyl-4-hydroxypiperidine to the electrophilic carbon of 2-biphenylyl isocyanate. The reaction is thermally promoted to ensure a reasonable reaction rate.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Molar Ratio
2-Biphenylyl isocyanate195.2297.5 g5001.0
4-Hydroxy-N-benzylpiperidine191.27105 g5491.1

Procedure:

  • Reaction Setup: Charge a suitable reaction vessel with 2-biphenylyl isocyanate (97.5 g, 500 mmol) and 4-hydroxy-N-benzylpiperidine (105 g, 549 mmol).[7] A slight excess of the alcohol component is used to ensure complete consumption of the isocyanate.

  • Heating: Heat the reaction mixture to 70°C with stirring.[7] The mixture will become a homogenous melt.

  • Reaction Monitoring: Maintain the temperature for approximately 12 hours. The reaction progress should be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the disappearance of the starting materials.

  • Cooling: Once the reaction is complete, cool the mixture to 50°C. The resulting product is a viscous oil or waxy solid at room temperature and is typically used directly in the next step without purification.

Caption: Mechanism of carbamate formation.

Part B: Synthesis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (Final Product)

This stage employs catalytic transfer hydrogenolysis to cleave the N-benzyl group. Ammonium formate serves as a convenient and safe in situ source of hydrogen gas in the presence of a palladium catalyst.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mol)Role
Crude Intermediate386.49~192.5 g~0.5Substrate
Ethanol (EtOH)46.071 L-Solvent
6M Hydrochloric Acid (HCl)36.46191 mL1.15Acid
Ammonium Formate (NH₄HCO₂)63.0698.5 g1.56Hydrogen Source
Palladium on Carbon (10 wt%)-20 g-Catalyst
10N Sodium Hydroxide (NaOH)40.00As needed-Base for Workup
Ethyl Acetate (EtOAc)88.11~300 mL-Extraction Solvent
Magnesium Sulfate (MgSO₄)120.37As needed-Drying Agent

Procedure:

  • Solubilization: To the crude intermediate from Part A at 50°C, add ethanol (1 L) and stir until dissolved. Then, slowly add 6M HCl (191 mL).[7] The addition of acid forms the hydrochloride salt of the tertiary amine, which can aid in solubility and prevent catalyst poisoning.

  • Preparation for Hydrogenolysis: Cool the resulting mixture to ambient temperature. Add ammonium formate (98.5 g, 1.56 mol) to the solution.[7]

  • Inerting: Vigorously bubble nitrogen gas through the solution for 20 minutes. This is a critical step to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Carefully add 10% palladium on activated carbon (20 g).

  • Reaction: Heat the reaction mixture to 40°C and maintain for 12 hours with stirring.[7] Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Catalyst Removal: After completion, cool the reaction and filter the mixture through a pad of Celite to completely remove the fine palladium catalyst.[7] Wash the pad with a small amount of ethanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Workup - Acidification: Add 1M HCl (40 mL) to the crude residue.

  • Workup - Basification and Extraction: Adjust the pH of the aqueous mixture to ~12 using 10N NaOH.[7] This deprotonates the piperidine nitrogen, converting the product to its free base form, which is soluble in organic solvents.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 150 mL).[7]

  • Drying and Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the final product, Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate.[7] The patent reports a quantitative yield (155 g) for this two-stage, one-pot process.

Expected Data:

  • HPLC: Retention Time (Rt) = 2.52 min (10-70 method).[7]

  • Mass Spectrometry: m/z: [M+H⁺] calculated for C₁₈H₂₀N₂O₂ is 297.15; found, 297.3.[7]

Safety and Handling Considerations

  • Isocyanates: 2-Biphenylyl isocyanate is a lachrymator and respiratory irritant. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium on Carbon: Pd/C is flammable, especially when dry or in the presence of solvents. Handle with care and avoid ignition sources. The filtration step should not allow the catalyst cake to dry completely.

  • Acids and Bases: Concentrated HCl and NaOH are corrosive. Handle with appropriate care and PPE. The basification step is exothermic and should be performed with cooling if necessary.

Conclusion

The described two-stage protocol provides an efficient and high-yielding pathway for the synthesis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. By employing a stable N-benzyl protecting group and leveraging a robust catalytic transfer hydrogenolysis for its removal, this method is well-suited for producing high-purity material on a laboratory and pilot-plant scale. The clear rationale behind each step, from reagent selection to workup procedures, equips the practicing scientist with the necessary knowledge for successful execution and potential optimization.

References

  • BenchChem.
  • ACS Publications.
  • ChemicalBook.
  • PubMed. A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. (2022-10-12).
  • Organic Chemistry Portal.
  • Organic Chemistry Portal.
  • Google Patents. CA2801101A1 - Process for preparing a biphenyl-2-ylcarbamic acid.
  • ChemicalBook. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis. (2025-07-17).
  • ChemicalBook.
  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. (2024-04-25).
  • BenchChem. Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.
  • OctaneX.
  • PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry.

Sources

Exploratory

An In-Depth Technical Guide to Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

Abstract This technical guide provides a comprehensive analysis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate, a key intermediate in the synthesis of advanced pharmaceutical agents. The document delineates its fundamen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate, a key intermediate in the synthesis of advanced pharmaceutical agents. The document delineates its fundamental chemical and physical properties, provides a detailed, field-tested synthesis protocol, and explores its pharmacological relevance. Furthermore, it establishes robust methodologies for its analytical characterization and outlines critical safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical, actionable insights into the effective utilization of this versatile compound.

Introduction and Strategic Importance

Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is a heterocyclic organic compound whose strategic importance is primarily rooted in its role as a sophisticated building block in medicinal chemistry. While not an active pharmaceutical ingredient (API) itself, it serves as a crucial precursor in the synthesis of complex therapeutic molecules.

Its most notable application is as a key intermediate in the manufacturing of Revefenacin, a long-acting muscarinic antagonist (LAMA) used for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1] The structural architecture of this intermediate, featuring a biphenyl group for potential π-stacking interactions, a carbamate linker, and a reactive piperidine ring, makes it an exemplary scaffold for generating compounds with high receptor affinity and tailored pharmacokinetic profiles. This guide aims to consolidate the available technical data and provide expert insights into its chemistry and application.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's identity and physical characteristics is foundational to its effective application in a research and development setting.

Primary Chemical Name: Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate CAS Number: 171722-92-2 Molecular Formula: C₁₈H₂₀N₂O₂ Synonyms: Biphenyl-2-ylcarbamic Acid Piperidin-4-yl Ester, 4-Piperidyl N-(2-biphenylyl)carbamate

The physicochemical properties of this intermediate are summarized in the table below, providing a quantitative basis for its handling, formulation, and reaction chemistry.

PropertyValueSource
Molecular Weight 296.4 g/mol [PubChem CID: 10851461]
Appearance White or off-white crystalline powder[ECHEMI]
Melting Point 152°C - 156°C[ECHEMI]
Solubility Very soluble: N,N-DimethylformamideSoluble: MethanolSparingly soluble: Glacial acetic acidVery slightly soluble: ChloroformPractically insoluble: Water[ECHEMI]
XLogP3 2.5[PharmaCompass]
Hydrogen Bond Donors 2[PharmaCompass]
Hydrogen Bond Acceptors 3[PharmaCompass]
Topological Polar Surface Area 50.4 Ų[PharmaCompass]

Synthesis and Chemical Reactivity

The synthesis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The pathway described below is derived from established patent literature and represents a robust and scalable method.

Synthetic Workflow: A Logical Overview

The synthesis can be conceptualized as a three-stage process:

  • Carbamate Formation: Creation of a protected intermediate by reacting an isocyanate with a protected piperidinol.

  • Deprotection: Removal of the protecting group from the piperidine nitrogen to expose a reactive secondary amine.

  • Work-up and Isolation: Purification of the final product.

SynthesisWorkflow cluster_0 Stage 1: Carbamate Formation cluster_1 Stage 2: Catalytic Debenzylation cluster_2 Stage 3: Isolation A Biphenyl-2-isocyanate C Heat (70°C, 12h) A->C B 4-Hydroxy-N-benzylpiperidine B->C D 1-Benzyl-4-piperidyl biphenyl-2-ylcarbamate (Protected Intermediate) C->D E Add EtOH, HCl D->E F Add Ammonium Formate & Palladium on Carbon (Pd/C) E->F G Heat (40°C, 12h) F->G H Crude Product Mixture G->H I Filter through Celite H->I J Adjust to pH 12 with NaOH I->J K Extract with Ethyl Acetate J->K L Dry, Filter & Evaporate K->L M Final Product: Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate L->M

Caption: Synthetic workflow for Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate.
Detailed Experimental Protocol

This protocol is a self-validating system; successful completion of each stage is predicated on the precise execution of the prior step.

Stage 1: Formation of 1-benzyl-4-piperidylbiphenyl-2-ylcarbamate

  • Reactant Charging: In a suitable reaction vessel, combine Biphenyl-2-isocyanate (1.0 eq) and 4-hydroxy-N-benzylpiperidine (1.05 eq).

  • Reaction: Heat the mixture to 70°C and maintain for 12 hours. The slight excess of the piperidine derivative ensures the complete consumption of the highly reactive isocyanate.

  • Cooldown: Cool the reaction mixture to 50°C.

Stage 2: Hydrogenolysis (Debenzylation)

  • Solvent Addition: Add ethanol (approx. 10 volumes) to the cooled mixture, followed by the slow addition of 6M Hydrochloric Acid. The addition of acid protonates the piperidine nitrogen of the product from the subsequent step, aiding in its manipulation during workup.

  • Reagent Addition: Cool the resulting mixture to ambient temperature. Add ammonium formate (3.0 eq) and bubble nitrogen gas through the solution for 20 minutes to create an inert atmosphere.

  • Catalyst Addition: Carefully add Palladium on activated carbon (10 wt%).

  • Reaction: Heat the mixture to 40°C for 12 hours. Causality Note: Ammonium formate serves as a hydrogen transfer agent in this catalytic transfer hydrogenolysis, allowing the Pd/C catalyst to efficiently cleave the N-benzyl protecting group without requiring high-pressure hydrogen gas, a significant advantage for scalability and safety.

Stage 3: Product Isolation and Purification

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • pH Adjustment: Add 1M HCl to the crude residue. Adjust the pH of the mixture to 12 using 10N NaOH. This deprotonates the piperidine nitrogen, rendering the final product soluble in organic solvents for extraction.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x volumes).

  • Drying and Evaporation: Dry the combined organic layers (e.g., with magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the title compound.

Chemical Reactivity Insights

The molecule's reactivity is governed by its three primary functional groups:

  • Piperidine Nitrogen: The secondary amine is nucleophilic and basic. It is the primary site for subsequent reactions, such as the alkylation required to synthesize Revefenacin.

  • Carbamate Linkage: Carbamates are generally more stable to hydrolysis than corresponding esters.[2] However, they can be cleaved under strong acidic or basic conditions, a factor to consider in downstream process development. N-monosubstituted carbamates can be particularly labile.[3]

  • Biphenyl System: The aromatic rings are susceptible to electrophilic aromatic substitution, although the reaction conditions required are typically harsh and may not be compatible with the rest of the molecule.

Pharmacological Context: Role in Revefenacin Synthesis

The principal value of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate lies in its role as the penultimate intermediate for the API Revefenacin. Revefenacin is a potent LAMA that provides bronchodilation for patients with COPD.[4][5]

Mechanism of Action (Revefenacin): In COPD, the neurotransmitter acetylcholine activates muscarinic receptors (specifically the M3 subtype) in the smooth muscle of the airways, causing bronchoconstriction and mucus secretion.[6] Revefenacin acts as a competitive antagonist at these M3 receptors, blocking the action of acetylcholine.[6][7] This inhibition leads to the relaxation of airway smooth muscle, resulting in bronchodilation and improved airflow.[4][6] The biphenyl carbamate portion of the molecule, derived from this intermediate, is critical for binding to the receptor.

M3_Antagonism cluster_Normal Normal Physiology cluster_COPD COPD Pathophysiology (with Revefenacin) ACh Acetylcholine (ACh) M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor Binds & Activates Bronchoconstriction Bronchoconstriction & Mucus Secretion M3_Receptor->Bronchoconstriction ACh2 Acetylcholine (ACh) M3_Receptor2 M3 Muscarinic Receptor ACh2->M3_Receptor2 Binding is Blocked Bronchodilation Bronchodilation (Airway Relaxation) M3_Receptor2->Bronchodilation Inhibition Leads to Revefenacin Revefenacin Revefenacin->M3_Receptor2 Binds & Inhibits

Sources

Foundational

A Technical Guide to the Mechanism of Action of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate: A Covalent FAAH Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate belongs to a class of carbamate-based compounds that act as potent and selective inhibitors of Fatty A...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate belongs to a class of carbamate-based compounds that act as potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH). This guide delineates the core mechanism of action, which involves the irreversible covalent modification of the enzyme's catalytic serine nucleophile. By inactivating FAAH, the compound prevents the degradation of endogenous fatty acid amides, such as the endocannabinoid anandamide, leading to their accumulation and enhanced downstream signaling. This document provides an in-depth exploration of the target engagement, the biochemical consequences, and the authoritative experimental protocols required to characterize this mechanism, serving as a vital resource for researchers in pharmacology and drug development.

Introduction to the Target: Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme belonging to the serine hydrolase superfamily.[1] It plays a crucial role in terminating the signaling of a class of bioactive lipids known as fatty acid amides (FAAs).[1] The most prominent substrate for FAAH is N-arachidonoylethanolamine, commonly known as anandamide (AEA), an endogenous cannabinoid that activates cannabinoid receptors (CB1 and CB2).[2][3]

FAAH-mediated hydrolysis of anandamide terminates its signaling effects, which are implicated in a wide range of physiological processes, including pain, inflammation, mood, and anxiety.[2] Consequently, inhibiting FAAH has emerged as a promising therapeutic strategy. By preventing anandamide degradation, FAAH inhibitors elevate its local concentrations, thereby amplifying its therapeutic effects "on demand" without the adverse psychotropic effects associated with direct, chronic CB1 receptor activation.[3][4] The compound Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is structurally analogous to well-characterized carbamate-based FAAH inhibitors, such as URB597 and PF-3845, which are known to act via a covalent, irreversible mechanism.[4][5][6]

The Endocannabinoid Signaling Pathway

The diagram below illustrates the central role of FAAH in the endocannabinoid system. Anandamide is synthesized "on-demand" in post-synaptic neurons and travels retrogradely to activate pre-synaptic CB1 receptors, modulating neurotransmitter release. FAAH, located on the post-synaptic membrane, promptly degrades anandamide to terminate this signal.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor NT_Vesicle Neurotransmitter Vesicle NT_Release Neurotransmitter Release NT_Vesicle->NT_Release Inhibited by Anandamide PL Membrane Phospholipids Anandamide Anandamide (AEA) PL->Anandamide Synthesized 'On-Demand' Anandamide->CB1 Activates FAAH FAAH Enzyme Anandamide->FAAH Substrate Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Hydrolyzes Inhibitor Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate Inhibitor->FAAH Irreversibly Inhibits

Caption: Role of FAAH in Endocannabinoid Signaling and its Inhibition.

Core Mechanism of Action: Irreversible Covalent Inhibition

The defining mechanism of action for Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is the irreversible inactivation of FAAH through covalent modification.[4] This process, known as carbamylation, targets the enzyme's catalytic serine nucleophile (Ser241).[6]

The inhibition follows a two-step kinetic model:

  • Reversible Binding (E+I ⇌ E·I): The inhibitor first binds non-covalently to the FAAH active site to form an enzyme-inhibitor complex (E·I). The affinity of this initial binding is described by the inhibition constant, Ki.[5]

  • Irreversible Inactivation (E·I → E-I): Following binding, a chemical reaction occurs where the catalytic serine attacks the carbamate carbonyl group. This results in the formation of a stable, covalent carbamyl-enzyme adduct (E-I) and the release of the biphenyl-alkoxide leaving group.[6] This step is governed by the rate constant kinact.

This time-dependent inhibition effectively removes active enzyme from the system, and restoration of activity requires de novo enzyme synthesis.[7]

Chemical Mechanism of Carbamylation

The reaction within the FAAH active site involves the nucleophilic attack by Ser241 on the electrophilic carbonyl carbon of the carbamate. The biphenyl-containing portion of the inhibitor acts as the leaving group, resulting in a carbamylated, and thus inactivated, enzyme.[6]

Caption: Covalent carbamylation of FAAH's catalytic serine by the inhibitor.

Biochemical and Physiological Consequences
  • Substrate Accumulation: Inactivation of FAAH leads to a significant increase in the tissue and brain levels of anandamide and other FAAs like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).[2][5]

  • Enhanced Cannabinoid Receptor Signaling: The elevated anandamide levels result in enhanced activation of CB1 and CB2 receptors, mediating the therapeutic effects.[4]

  • Pharmacological Effects: Preclinical studies with analogous FAAH inhibitors demonstrate potent analgesic, anxiolytic, and anti-inflammatory effects.[8][9]

Experimental Protocols for Mechanism Elucidation

To rigorously characterize the mechanism of action of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate, a series of standardized biochemical and analytical assays are required.

Protocol 1: In Vitro FAAH Inhibition Assay (IC₅₀ Determination)

This protocol determines the inhibitor's potency (IC₅₀) by measuring its ability to inhibit FAAH activity in a fluorometric assay.

Rationale: This initial screen quantifies the concentration of inhibitor required to reduce enzyme activity by 50%. It provides a benchmark for potency against known standards. Commercial kits provide a convenient method for this assay.[10][11]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0).

    • Reconstitute recombinant human FAAH enzyme in Assay Buffer.

    • Prepare substrate solution: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) in DMSO.

    • Prepare a serial dilution of the test inhibitor (e.g., from 100 µM to 1 pM) in DMSO. Prepare a positive control (e.g., URB597) and a vehicle control (DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add 80 µL of Assay Buffer.

    • Add 10 µL of the FAAH enzyme solution.

    • Add 5 µL of the serially diluted inhibitor, positive control, or vehicle control.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the AAMCA substrate solution to each well.

  • Data Acquisition:

    • Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) in a kinetic mode every 60 seconds for 20-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the rates to the vehicle control (100% activity) and buffer-only control (0% activity).

    • Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Irreversible Inhibition Kinetics (kᵢₙₐ꜀ₜ / Kᵢ Determination)

This protocol confirms the covalent, time-dependent nature of the inhibition and calculates the kinetic parameters that define its efficiency.

Rationale: For irreversible inhibitors, IC₅₀ is time-dependent. A more accurate measure is the second-order rate constant kᵢₙₐ꜀ₜ/Kᵢ, which represents the efficiency of inactivation. This is determined by measuring the observed rate of inactivation (kₒₑₛ) at multiple inhibitor concentrations.[12] Progress curves for substrate hydrolysis will exhibit curvature, which is consistent with an irreversible mechanism.[5]

Step-by-Step Methodology:

  • Assay Setup: Follow the same setup as the IC₅₀ assay, but run the reaction for a longer duration (e.g., 40-60 minutes) to clearly observe the curvature of the progress curves.

  • Data Acquisition: Collect fluorescence data at regular intervals over the entire reaction time for each inhibitor concentration.

  • Data Analysis:

    • Fit the progress curve (fluorescence vs. time) for each inhibitor concentration to a pseudo-first-order decay equation to determine the observed rate of inactivation (kₒₑₛ).

    • Plot the calculated kₒₑₛ values against the corresponding inhibitor concentrations [I].

    • Fit this plot to the Michaelis-Menten equation for irreversible inhibitors: kₒₑₛ = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I]) .[12]

    • This non-linear regression will yield the values for kᵢₙₐ꜀ₜ (the maximal rate of inactivation) and Kᵢ (the inhibitor concentration at half-maximal inactivation rate). The overall efficiency is the ratio kᵢₙₐ꜀ₜ/Kᵢ.

Protocol 3: Confirmation of Covalent Adduct Formation via Mass Spectrometry

This protocol provides direct physical evidence of the covalent modification of FAAH by the inhibitor.

Rationale: Intact protein Liquid Chromatography/Mass Spectrometry (LC/MS) can precisely measure the mass of the protein. A successful covalent modification will result in a mass increase of the protein equal to the mass of the bound portion of the inhibitor.[13][14] This is the definitive experiment to confirm the proposed mechanism.[13]

Step-by-Step Methodology:

  • Incubation:

    • Incubate purified FAAH protein (e.g., 5-10 µM) with a 5- to 10-fold molar excess of the inhibitor in a suitable buffer (e.g., PBS) for 1-2 hours at 37°C.

    • Prepare a control sample of FAAH incubated with DMSO vehicle alone.

  • Sample Cleanup:

    • Remove excess, unbound inhibitor using a desalting column or buffer exchange spin column.

  • LC/MS Analysis:

    • Inject the control and inhibitor-treated samples into an LC/MS system equipped with an electrospray ionization (ESI) source.

    • Acquire the mass spectra for both samples.

  • Data Interpretation:

    • Deconvolute the raw mass spectra to obtain the average mass of the intact protein.

    • Compare the mass of the inhibitor-treated FAAH with the control FAAH.

    • A mass shift corresponding to the addition of the piperidinyl-carbamoyl moiety (C₆H₁₀N-CO, molecular weight = 124.15 Da) confirms covalent carbamylation.

cluster_workflow Experimental Workflow for Mechanism Validation Start Hypothesis: Irreversible Covalent Inhibition IC50 Protocol 1: Determine Potency (IC50) via Fluorometric Assay Start->IC50 Is it potent? Kinetics Protocol 2: Determine Irreversible Kinetics (kinact / Ki) IC50->Kinetics Is inhibition time-dependent? MS Protocol 3: Confirm Covalent Adduct via Intact Protein LC/MS Kinetics->MS Does it form an adduct? Conclusion Mechanism Confirmed: Covalent Carbamylation of FAAH MS->Conclusion

Caption: Logical workflow for validating the inhibitor's mechanism of action.

Data Summary and Interpretation

The data obtained from these experiments should be compiled for clear interpretation.

Table 1: Comparative Kinetic Parameters for FAAH Inhibitors

CompoundIC₅₀ (nM)Kᵢ (µM)kᵢₙₐ꜀ₜ (s⁻¹)kᵢₙₐ꜀ₜ / Kᵢ (M⁻¹s⁻¹)Covalent Adduct Mass Shift (Da)
Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate [Experimental Value][Experimental Value][Experimental Value][Calculated Value]Expected: +124.15
URB597 (Reference)~52.0[5]0.0033[5]1,650+124.15[6]
PF-3845 (Reference)~70.23[5]0.0033[5]14,347Confirmed[5]

Scientist's Note: A higher kᵢₙₐ꜀ₜ / Kᵢ value indicates a more efficient inactivator. The mass shift provides unambiguous evidence of the covalent mechanism, distinguishing it from potent reversible inhibitors.

Conclusion

The mechanism of action for Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is definitively characterized as the time-dependent, irreversible covalent inhibition of Fatty Acid Amide Hydrolase. Through the carbamylation of the catalytic Ser241 residue, the compound effectively shuts down the enzyme's ability to hydrolyze anandamide and other fatty acid amides. This leads to a sustained elevation of these endogenous signaling lipids, providing a powerful and targeted therapeutic effect. The experimental framework detailed herein provides a robust, self-validating system for confirming this mechanism and quantifying the inhibitor's potency and efficiency, essential for its progression in drug development pipelines.

References

  • Ahn, K., Johnson, D. S., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chem Biol. [Link]

  • Rocha, J. F., et al. (2018). In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. ResearchGate. [Link]

  • Mor, M., et al. (2011). Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability. Molecules. [Link]

  • Malamas, M. S., et al. (2019). Piperidine and Piperazine Inhibitors of Fatty Acid Amide Hydrolase Targeting Excitotoxic Pathology. Bioorg Med Chem. [Link]

  • Clapper, J. R., et al. (2010). Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. J Med Chem. [Link]

  • PubChem. Biphenyl-2-ylcarbamic Acid Piperidin-4-yl Ester. National Center for Biotechnology Information. [Link]

  • Baranowska-Kuczko, M., et al. (2020). The FAAH Inhibitor URB597 Modulates Lipid Mediators in the Brain of Rats with Spontaneous Hypertension. Int J Mol Sci. [Link]

  • Johnson, D. S., et al. (2021). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. ACS Med Chem Lett. [Link]

  • Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chem Biol. [Link]

  • Lomenick, B., et al. (2017). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS Discov. [Link]

  • Gaja-Capdevila, N., et al. (2015). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. Br J Pharmacol. [Link]

  • ICE Bioscience. MS-Based Covalent Binding Analysis. ice-bioscience.com. [Link]

  • PubChem. 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. National Center for Biotechnology Information. [Link]

  • de Haas, S. L., et al. (2017). Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. Clin Pharmacol Ther. [Link]

  • Adibekian, A., et al. (2011). Strategies for Discovering and Derisking Covalent, Irreversible Enzyme Inhibitors. Expert Opin Drug Discov. [Link]

  • de Gruiter, N., et al. (2020). Reversible Covalent Inhibition: A Desired Covalent Adduct Formation by Mass Action. ACS Chem Biol. [Link]

  • Oprea, T. I., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. Pharmaceuticals (Basel). [Link]

  • Creative BioMart. FAAH Inhibitor Screening Assay Kit. creativebiomart.net. [Link]

  • Larauche, M., et al. (2012). FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid. Neurogastroenterol Motil. [Link]

  • Adibekian, A., et al. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Expert Opinion on Drug Discovery. [Link]

  • van den Bedem, J. M., et al. (2022). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. [Link]

  • Chemistry For Everyone. (2024). What Is Irreversible Inhibition? YouTube. [Link]

  • Peak Proteins. (2023). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. PeakProteins.com. [Link]

  • Jayamanne, A., et al. (2006). Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models. Br J Pharmacol. [Link]

  • BioVision. Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). BioVision.com. [Link]

  • Realini, N., et al. (2019). Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice. Front Pharmacol. [Link]

  • Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Curr Top Med Chem. [Link]

  • Sgrignani, J., et al. (2012). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. J Struct Biol. [Link]

  • Wana, Y., et al. (2024). 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. Bioorg Med Chem Lett. [Link]

  • Keith, J. M., et al. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Med Chem Lett. [Link]

Sources

Exploratory

Solubility Profile of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate in Organic Solvents

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (CAS No. 171722-92-2). As an important interme...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (CAS No. 171722-92-2). As an important intermediate in the synthesis of various pharmaceutical compounds, including Revefenacin impurities, understanding its behavior in different solvent systems is critical for process optimization, formulation development, and analytical method design.[1][2] This document synthesizes known qualitative data with foundational thermodynamic principles to predict the compound's solubility profile. Crucially, it presents a detailed, self-validating experimental protocol for the quantitative determination of its solubility in a range of common organic solvents, empowering researchers to generate precise and reliable data.

Introduction: Compound Overview

Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is a molecule of significant interest in pharmaceutical development. Its structure, featuring a biphenyl group, a carbamate linker, and a piperidine ring, imparts a unique combination of lipophilic and polar characteristics that dictate its physicochemical properties.

Chemical Structure and Properties:

  • IUPAC Name: piperidin-4-yl N-(2-phenylphenyl)carbamate[3][4]

  • CAS Number: 171722-92-2[5]

  • Molecular Formula: C₁₈H₂₀N₂O₂[3][5]

  • Molecular Weight: 296.4 g/mol [3][4][5]

  • Key Features:

    • Hydrogen Bond Donor Count: 2 (Amine N-H on piperidine and carbamate N-H)[3]

    • Hydrogen Bond Acceptor Count: 3 (Carbonyl oxygen and two nitrogen atoms)[3]

    • Topological Polar Surface Area (TPSA): 50.4 Ų[4]

    • Predicted XLogP3: 2.5 - 2.6[3][6]

The molecule's moderate polarity (indicated by TPSA) and significant nonpolar surface area (from the biphenyl group) suggest a nuanced solubility profile, with preferential solubility in semi-polar to polar organic solvents and limited solubility in highly nonpolar or aqueous media.

Theoretical Framework: The Science of Dissolution

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. The extent to which a compound like Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate dissolves is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[7][8]

The guiding principle is "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[9]

  • Polarity and Dielectric Constant: Solvents are classified as polar, semi-polar, or non-polar. Polar solvents possess high dielectric constants and can effectively solvate polar solutes by weakening the electrostatic forces that hold the crystal lattice together.[8][9]

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors in the carbamate structure is critical. Solvents capable of hydrogen bonding (protic solvents like alcohols) can form strong intermolecular interactions with the solute, promoting dissolution.

  • Temperature: For most endothermic dissolution processes, where heat is absorbed, solubility increases with temperature, as predicted by Le Châtelier's principle.[9][10] Conversely, for exothermic processes, solubility decreases as temperature rises.[9]

The diagram below illustrates the key factors influencing the dissolution of a pharmaceutical compound in an organic solvent.

G cluster_solute cluster_solvent cluster_system Solute Solute Properties (Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate) MolStructure Molecular Structure (Biphenyl, Carbamate, Piperidine) CrystalLattice Crystal Lattice Energy Hbond H-Bonding Capacity Solvent Solvent Properties Polarity Polarity / Dielectric Constant HbondSolv H-Bonding Capacity MolSize Molecular Size System System Conditions Temp Temperature Pressure Pressure Solubility Resulting Solubility MolStructure->Solubility CrystalLattice->Solubility Hbond->Solubility Polarity->Solubility HbondSolv->Solubility MolSize->Solubility Temp->Solubility Pressure->Solubility

Key factors influencing solubility.

Known Solubility Profile and Predictions

Direct quantitative solubility data for Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is not widely published in peer-reviewed literature. However, qualitative data from suppliers provides a valuable starting point.[5]

Table 1: Qualitative and Predicted Solubility Profile

SolventSolvent TypeQualitative Solubility[5]Predicted Quantitative Range (mg/mL)*Rationale for Interaction
N,N-Dimethylformamide (DMF)Polar AproticVery Soluble> 1000Strong dipole-dipole interactions with the carbamate and biphenyl groups.
MethanolPolar ProticSoluble33 - 100Capable of hydrogen bonding with the carbamate and piperidine moieties.
Glacial Acetic AcidPolar ProticSparingly Soluble10 - 33Acidic nature may protonate the piperidine nitrogen, affecting crystal packing and solvation.
ChloroformWeakly PolarVery Slightly Soluble0.1 - 1Limited polarity and inability to hydrogen bond effectively with the solute's key functional groups.
WaterPolar ProticPractically Insoluble< 0.1The large, nonpolar biphenyl group dominates, leading to high hydrophobicity despite polar functional groups.
AcetonitrilePolar Aprotic(Predicted) Soluble33 - 100Good dipole-dipole interactions are expected, similar to other polar aprotic solvents.
AcetonePolar Aprotic(Predicted) Soluble33 - 100The carbonyl group can act as an H-bond acceptor, interacting favorably with the solute.
Tetrahydrofuran (THF)Polar Aprotic (Ether)(Predicted) Sparingly Soluble10 - 33Moderate polarity allows for some interaction, but less effective at solvating than more polar aprotic solvents.
TolueneNonpolar Aromatic(Predicted) Slightly Soluble1 - 10Pi-stacking interactions between toluene's aromatic ring and the biphenyl group may facilitate limited dissolution.
HexaneNonpolar Aliphatic(Predicted) Insoluble< 0.1Lacks the necessary polarity or specific interaction sites to overcome the solute's crystal lattice energy.

*Predicted ranges are based on USP/NF descriptive terms.[9] These are estimations and must be confirmed by experimental data.

Experimental Protocol: Quantitative Solubility Determination

To obtain accurate and reproducible solubility data, the isothermal shake-flask method is the gold standard.[11] This protocol is designed to be a self-validating system by ensuring that equilibrium is truly reached and that the analytical measurement is accurate.

4.1. Materials and Equipment

  • Solute: Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (purity >98%)

  • Solvents: HPLC-grade organic solvents (as listed in Table 1)

  • Equipment:

    • Analytical balance (±0.01 mg)

    • Scintillation vials (e.g., 20 mL) with PTFE-lined caps

    • Constant temperature orbital shaker/incubator

    • Calibrated positive displacement pipettes

    • Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with UV detector

    • Volumetric flasks and appropriate glassware

4.2. Experimental Workflow

The following diagram outlines the step-by-step process for determining solubility.

G A 1. Preparation Add excess solid solute to vial B 2. Solvent Addition Add precise volume of solvent A->B C 3. Equilibration Shake at constant T (e.g., 25°C) for 24-48 hours B->C D 4. Phase Separation Let vials stand for >2 hours to allow solids to settle C->D E 5. Sampling & Filtration Withdraw supernatant. Filter through 0.22µm syringe filter D->E F 6. Dilution Dilute filtrate with mobile phase to fall within calibration curve E->F G 7. HPLC Analysis Quantify concentration against a standard curve F->G H 8. Calculation Determine solubility (mg/mL) accounting for dilution factor G->H

Workflow for shake-flask solubility determination.

4.3. Step-by-Step Methodology

  • Preparation: Add an excess amount of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate to a series of vials.

    • Causality: Using an excess of solid is critical to ensure that the solution becomes saturated, which is the definition of solubility equilibrium.[11] The presence of undissolved solid at the end of the experiment visually confirms that saturation was achieved.

  • Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples for a predetermined period.

    • Causality: A 24 to 48-hour agitation period is typically sufficient to ensure the system reaches thermodynamic equilibrium. For novel compounds, it is best practice to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration does not change over time, thereby validating the equilibration period. Constant temperature control is paramount as solubility is temperature-dependent.[12]

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours.

    • Causality: This step allows fine, suspended particles to settle, preventing them from being drawn into the sample and artificially inflating the measured concentration.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the solution through a 0.22 µm chemically compatible syringe filter into a clean vial.

    • Causality: Filtration is a critical step to remove any microscopic, undissolved solid particles. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

  • Dilution: Accurately perform a serial dilution of the clear filtrate with the HPLC mobile phase to ensure the final concentration falls within the linear range of the analytical calibration curve.

  • Analysis: Quantify the concentration of the diluted sample using a validated HPLC-UV method. A standard curve prepared from a known stock solution of the compound must be used for accurate quantification.

  • Calculation: Calculate the original solubility in mg/mL, remembering to account for all dilution factors. The experiment should be performed in triplicate for each solvent to ensure statistical validity.

Data Interpretation and Application

The quantitative solubility data generated through the described protocol is invaluable for:

  • Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification steps.

  • Formulation Development: Identifying suitable solvent systems for liquid formulations or for use in advanced delivery systems like nanosuspensions.[12]

  • Analytical Chemistry: Choosing diluents for sample preparation and establishing concentration limits for stock solutions.

Conclusion

While publicly available data on the solubility of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is limited to qualitative descriptions, a robust solubility profile can be predicted based on its molecular structure and the fundamental principles of physical chemistry. The compound is expected to exhibit high solubility in polar aprotic solvents like DMF and moderate solubility in polar protic solvents like methanol, with poor solubility in nonpolar and aqueous media. This guide provides the theoretical foundation and a detailed, validated experimental workflow to empower researchers to determine the precise quantitative solubility of this important pharmaceutical intermediate, facilitating scientifically sound decisions in drug development and manufacturing.

References

  • Factors Influencing the Solubility of Drugs - Pharmlabs. [Link]

  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX - SlideShare. [Link]

  • 4 Factors Affecting Solubility Of Drugs - Drug Delivery Leader. [Link]

  • Factors that Affect the Solubility of Drugs - Pharmaguideline. [Link]

  • solubility experimental methods.pptx - SlideShare. [Link]

  • 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate - PubChem. [Link]

  • Biphenyl-2-ylcarbamic Acid Piperidin4-yl Ester | Drug Information - PharmaCompass.com. [Link]

  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through - IJNRD. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility - Semantic Scholar. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

  • Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed. [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - MDPI. [Link]

  • Biphenyl-2-ylcarbamic Acid Piperidin-4-yl Ester | C18H20N2O2 | CID 10851461 - PubChem. [Link]

  • Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture - PubMed. [Link]

  • Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. - SciSpace. [Link]

  • Thermodynamic analysis of carbamate formation and carbon dioxide absorption in N-methylaminoethanol solution | Request PDF - ResearchGate. [Link]

  • Thermodynamic cycle employed for calculating free energy of carbamate formation reaction (Reaction 2). - ResearchGate. [Link]

  • Solubility and Factors Affecting Solubility - Chemistry LibreTexts. [Link]

  • piperidin-4-yl [1,1'-biphenyl]-2-yl carbamate - OctaneX. [Link]

Sources

Foundational

The Unseen Scaffolding: A Technical Guide to Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate, a Key Intermediate in Modern Respiratory Medicine

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth exploration of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate, a molecule of significant interest not for it...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate, a molecule of significant interest not for its direct therapeutic effects, but as a critical building block in the synthesis of advanced respiratory medications. We will delve into its chemical synthesis, properties, and its pivotal role in the development of the long-acting muscarinic antagonist, Revefenacin.

Introduction: The Significance of a Synthetic Intermediate

Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate, also known by its systematic name Biphenyl-2-ylcarbamic Acid Piperidin-4-yl Ester, is a chemical compound that has garnered importance in the pharmaceutical industry as a key intermediate.[1][2][3] While not a therapeutic agent itself, its stable and well-defined structure provides a crucial scaffold for the synthesis of more complex molecules.

Its primary claim to significance lies in its role in the manufacturing of Revefenacin, a long-acting muscarinic antagonist (LAMA) approved for the treatment of chronic obstructive pulmonary disease (COPD).[1][4] The development of potent and selective LAMAs like Revefenacin represents a significant advancement in the management of COPD, a progressive lung disease that affects millions worldwide.[5][6] This guide will illuminate the chemistry and history that make this unassuming intermediate a cornerstone of a modern therapeutic.

Historical Context: The Development of Revefenacin

The story of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is intrinsically linked to the development of Revefenacin (brand name Yupelri). Developed by Theravance Biopharma and marketed by Mylan (now part of Viatris), Revefenacin was first approved by the U.S. Food and Drug Administration (FDA) in November 2018.[4][5][7] It holds the distinction of being the first once-daily, nebulized bronchodilator for COPD treatment.[7]

The quest for a nebulized LAMA with a long duration of action was driven by the need for effective maintenance therapy for COPD patients who may have difficulty with handheld inhalers. The development program for Revefenacin focused on creating a molecule with high affinity for the M3 muscarinic receptor in the airways, a slow dissociation rate to ensure 24-hour efficacy, and metabolic lability to minimize systemic side effects.[8] This "duration by design" strategy led to the complex chemical structure of Revefenacin, for which Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate serves as a foundational component. The synthesis of this intermediate was a critical step in enabling the large-scale production of Revefenacin for clinical trials and eventual commercialization.

Chemical Synthesis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

The synthesis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is a multi-step process that has been detailed in the patent literature, notably in patents assigned to Theravance, Inc.[9] The process is designed for efficiency and scalability, which is crucial for the production of a pharmaceutical intermediate.

Experimental Protocol

A common synthetic route involves the deprotection of a protected piperidine derivative. Below is a representative protocol derived from the public patent literature.

Step 1: Synthesis of 1-benzylpiperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

  • Reaction Setup: In a suitable reaction vessel, combine biphenyl-2-isocyanate with 4-hydroxy-N-benzylpiperidine.

  • Heating: Heat the mixture, for example, at 70°C, for a sufficient duration (e.g., 12 hours) to ensure the completion of the reaction. This step forms the carbamate linkage.

  • Work-up: Cool the reaction mixture and add a suitable solvent such as ethanol.

Step 2: Deprotection to Yield Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate [9]

  • Acidification: Slowly add an acid, such as 6M hydrochloric acid, to the ethanolic solution from the previous step.

  • Hydrogenolysis: Add a reducing agent, such as ammonium formate, and a catalyst, typically palladium on activated carbon (Pd/C).

  • Reaction Conditions: Heat the mixture (e.g., at 40°C) for an extended period (e.g., 12 hours) to effect the removal of the N-benzyl protecting group.

  • Filtration and Purification: After the reaction is complete, filter the mixture through a pad of celite to remove the palladium catalyst. The solvent is then removed under reduced pressure.

  • Isolation: The crude residue is worked up with an acid (e.g., 1M HCl) and the pH is adjusted to be basic (e.g., pH 12 with 10N NaOH). The aqueous layer is then extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried, and the solvent is evaporated to yield the final product, Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Deprotection cluster_product Final Product Biphenyl-2-isocyanate Biphenyl-2-isocyanate Reaction Carbamate Formation (Heat, e.g., 70°C) Biphenyl-2-isocyanate->Reaction 4-hydroxy-N-benzylpiperidine 4-hydroxy-N-benzylpiperidine 4-hydroxy-N-benzylpiperidine->Reaction Intermediate 1-benzylpiperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate Reaction->Intermediate Deprotection Hydrogenolysis (Pd/C, Ammonium Formate) Intermediate->Deprotection Final_Product Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate Deprotection->Final_Product

Caption: Synthesis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate.

Physicochemical Properties

The physical and chemical properties of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate are summarized in the table below. These properties are essential for its handling, purification, and use in subsequent synthetic steps.

PropertyValueReference
CAS Number 171722-92-2[1]
Molecular Formula C₁₈H₂₀N₂O₂[3]
Molecular Weight 296.4 g/mol [3]
IUPAC Name piperidin-4-yl N-(2-phenylphenyl)carbamate[3]
Synonyms Biphenyl-2-ylcarbamic Acid Piperidin-4-yl Ester, 4-piperidyl N-(2-biphenyl)carbamate[1][3]
Appearance Solid
Topological Polar Surface Area 50.4 Ų[3]

Role in the Synthesis of Revefenacin

Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is a key precursor to the more complex intermediate, biphenyl-2-ylcarbamic acid 1-(2-methylaminoethyl)piperidin-4-yl ester.[10] This subsequent intermediate is then coupled with another arm of the final molecule to produce Revefenacin.

Synthetic Progression to a Key Revefenacin Intermediate

The free secondary amine of the piperidine ring in Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is the reactive site for the next synthetic step. This typically involves a reductive amination reaction.

Step 3: Synthesis of Biphenyl-2-ylcarbamic Acid 1-(2-Methylaminoethyl)piperidin-4-yl Ester

  • Reaction Setup: The Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is dissolved in a suitable solvent like ethanol in a hydrogenation flask.

  • Addition of Reagents: Acetic acid and a palladium on activated carbon catalyst are added. The flask is then placed under a hydrogen atmosphere.

  • Hydrogenation: The reaction proceeds under hydrogen pressure (e.g., ~50 psi) for several hours.

  • Work-up and Isolation: The catalyst is filtered off, and the filtrate is condensed. The residue is then dissolved and precipitated to yield the desired product, which is a more advanced intermediate in the Revefenacin synthesis pathway.[10]

This advanced intermediate then undergoes further coupling reactions to build the final, complex structure of Revefenacin.

Revefenacin Synthesis Pathway Diagram

Revefenacin_Synthesis Intermediate_1 Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate Reaction_Step Reductive Amination (e.g., with N-benzyl-N-methylaminoacetaldehyde) Intermediate_1->Reaction_Step Intermediate_2 Advanced Intermediate (e.g., biphenyl-2-ylcarbamic acid 1-(2-methylaminoethyl)piperidin-4-yl ester) Reaction_Step->Intermediate_2 Coupling_Step Coupling with 4-((4-carbamoylpiperidin-1-yl)methyl)benzoic acid Intermediate_2->Coupling_Step Revefenacin Revefenacin Coupling_Step->Revefenacin

Caption: Role of the intermediate in the synthesis of Revefenacin.

Conclusion

Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is a testament to the fact that in pharmaceutical development, the journey of synthesis is as critical as the final destination. While it may not be the active principle, its robust and reliable synthesis is a key enabler for the production of Revefenacin, a vital medication for patients with chronic obstructive pulmonary disease. Understanding the chemistry and history of such intermediates provides valuable insights into the broader landscape of drug discovery and development, highlighting the intricate web of chemical innovation that underpins modern medicine.

References

  • Revefenacin Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target . Patsnap Synapse. Available from: [Link]

  • CA2801101A1 - Process for preparing a biphenyl-2-ylcarbamic acid. Google Patents.
  • 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate . PubChem. Available from: [Link]

  • piperidin-4-yl [1,1'-biphenyl]-2-yl carbamate . OctaneX. Available from: [Link]

  • 1-(2-(3-([1,1'-biphenyl]-2-yl)-1-methylureido)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-yl carbamate . Veeprho. Available from: [Link]

  • Revefenacin . Wikipedia. Available from: [Link]

  • WO2023002502A1 - Novel process for the preparation of 1-(2-{4-[(4-carbamoylpiperidin-1-yl)methyl]- n-methylbenzamido}ethyl)piperidin-4-yl n-({1,1'-biphenyl}. Google Patents.
  • Duration by Design: Discovery of Revefenacin, the First-in-Class Nebulized Once-Daily Bronchodilator for the Treatment of Patients With COPD . ResearchGate. Available from: [Link]

  • Revefenacin: First Global Approval . National Center for Biotechnology Information. Available from: [Link]

  • (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) . Royal Society of Chemistry. Available from: [Link]

  • Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate hydrochloride . MySkinRecipes. Available from: [Link]

  • WO2022049604A1 - Process for preparing revefenacin and intermediates therof. Google Patents.
  • (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) . Semantic Scholar. Available from: [Link]

  • Improvements in Lung Function with Nebulized Revefenacin in the Treatment of Patients with Moderate to Very Severe COPD: Results from Two Replicate Phase III Clinical Trials . COPD Foundation. Available from: [Link]

  • US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl). Google Patents.
  • PROCESS FOR PREPARING A PIPERIDIN-4-ONE . European Patent Office. Available from: [Link]

  • (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) . National Center for Biotechnology Information. Available from: [Link]

  • Piperidine and Piperazine Inhibitors of Fatty Acid Amide Hydrolase Targeting Excitotoxic Pathology . PubMed. Available from: [Link]

  • Biphenyl-2-ylcarbamic Acid Piperidin4-yl Ester . PharmaCompass.com. Available from: [Link]

  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas . National Center for Biotechnology Information. Available from: [Link]

Sources

Exploratory

Potential biological activity of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

An In-Depth Technical Guide to the Potential Biological Activity of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate Executive Summary Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is a novel small molecule incorporating thre...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

Executive Summary

Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is a novel small molecule incorporating three key structural motifs of significant pharmacological relevance: a piperidine ring, a biphenyl core, and a carbamate functional group. While direct biological data on this specific compound is sparse, a comprehensive analysis of its constituent parts, particularly the O-biphenyl carbamate scaffold, provides a compelling, hypothesis-driven framework for its potential therapeutic activity. This guide posits that the primary biological target of this compound is likely the enzyme Fatty Acid Amide Hydrolase (FAAH), a critical regulator of the endocannabinoid system. The structural features suggest a mechanism of irreversible carbamoylation of the enzyme's active site serine, a well-documented mode of inhibition for this class of compounds. This document provides a detailed exploration of this primary hypothesis, considers secondary potential targets, and outlines a rigorous, multi-step research framework for the empirical validation of its biological activity, from in silico modeling to in vitro enzymatic assays.

Introduction to the Molecular Scaffold

The therapeutic potential of a compound is intrinsically linked to its chemical structure. The architecture of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is a deliberate convergence of functional groups, each contributing to its predicted physicochemical properties and biological interactions.

Chemical Identity and Physicochemical Properties

A foundational understanding begins with the compound's basic chemical and physical characteristics, which influence its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₁₈H₂₀N₂O₂[1]
Molecular Weight 296.4 g/mol [1]
CAS Number 171722-92-2[2]
Topological Polar Surface Area 50.4 Ų[1]
XLogP3 (Predicted Lipophilicity) 2.5[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]
Deconstruction of Key Structural Motifs
  • The Carbamate Group: The carbamate moiety is a cornerstone of this molecule's hypothesized activity. Structurally an amide-ester hybrid, it exhibits excellent chemical and metabolic stability.[3][4] Crucially, carbamates are well-established inhibitors of serine hydrolases, acting as "suicide substrates" that form a stable, covalent bond with the catalytic serine residue in the enzyme's active site.[5] This irreversible inhibition mechanism is central to the activity of many therapeutic agents.[4]

  • The Biphenyl Scaffold: The O-biphenyl portion of the molecule is predicted to serve as the primary recognition element, anchoring the compound within the enzyme's binding pocket. In the context of FAAH inhibitors, this lipophilic scaffold is known to fit within a hydrophobic region of the substrate-binding site, mimicking the natural substrates of the enzyme, such as anandamide.[6] Structure-activity relationship (SAR) studies on related compounds have consistently shown that substitutions on the biphenyl rings are critical for modulating inhibitory potency and selectivity.[5][6][7]

  • The Piperidine Ring: The piperidine heterocycle is one of the most ubiquitous scaffolds in modern medicinal chemistry, present in a vast array of approved drugs targeting the central nervous system (CNS) and other systems.[8][9][10] Its inclusion can significantly influence a molecule's physicochemical properties, such as solubility and basicity, which are critical for pharmacokinetics.[9] The piperidine moiety can form key hydrogen bonds or ionic interactions within a target's binding site and is often integral to achieving desired ADME profiles, including blood-brain barrier penetration.[9][11]

Primary Hypothesized Mechanism of Action: Inhibition of Endocannabinoid Hydrolases

The convergence of the biphenyl and carbamate motifs points strongly toward the endocannabinoid system, specifically the enzymes that catabolize endocannabinoid signaling lipids.

The Endocannabinoid System: A Brief Overview

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a plethora of physiological processes, including pain, mood, appetite, and inflammation. Its primary mediators are the endocannabinoids, most notably anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The signaling of these lipids is tightly controlled by their metabolic enzymes. Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme responsible for the degradation of anandamide, while Monoacylglycerol Lipase (MAGL) is the primary catabolic enzyme for 2-AG.[12][13] The inhibition of these enzymes presents a powerful therapeutic strategy to enhance endocannabinoid tone in a localized and physiological manner, offering potential treatments for pain, anxiety, and inflammatory disorders.[7][14]

The Biphenyl Carbamate Pharmacophore as a Serine Hydrolase Inhibitor

Extensive research has identified O-biphenyl carbamates as a potent class of FAAH inhibitors.[5][6][7] The proposed mechanism involves the biphenyl scaffold guiding the carbamate moiety into the FAAH active site. The catalytic serine residue then attacks the electrophilic carbonyl carbon of the carbamate. This leads to the displacement of the biphenyl-alkoxide leaving group and the formation of a stable, carbamoylated enzyme, rendering it inactive. This covalent modification is the basis for the potent and often irreversible inhibition observed with this class of compounds.

Signaling Pathway: FAAH Inhibition

The diagram below illustrates the proposed signaling cascade resulting from the inhibition of FAAH by Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate.

FAAH_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CB1R CB1/CB2 Receptors Therapeutic_Effects Therapeutic Effects (Analgesia, Anxiolysis, etc.) CB1R->Therapeutic_Effects Leads to Compound Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate FAAH FAAH Enzyme Compound->FAAH Inhibits (Carbamoylates) Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Produces Anandamide Anandamide (AEA) Anandamide->CB1R Activates Anandamide->FAAH Hydrolysis

Caption: Proposed signaling pathway following FAAH inhibition.

A Proposed Research Framework for Activity Validation

To empirically validate the hypothesized biological activity, a structured, multi-tiered approach is essential. This framework progresses from computational predictions to definitive biochemical assays.

In Silico and Computational Assessment

Computational methods provide a cost-effective first pass to predict binding affinity and identify potential biological targets, guiding subsequent experimental work.[15][16]

In_Silico_Workflow start Compound Structure (SMILES/SDF) docking Protocol 4.1.1: Molecular Docking (FAAH, MAGL) start->docking target_pred Protocol 4.1.2: Target Prediction (Ligand-Based Search) start->target_pred analysis Analyze Docking Scores & Binding Poses docking->analysis rank_targets Rank Predicted Targets by Confidence Score target_pred->rank_targets output Prioritized List of Potential Targets for In Vitro Testing analysis->output rank_targets->output

Caption: Workflow for computational prediction of biological targets.

  • Preparation of Ligand Structure: Generate a 3D conformation of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. Assign partial charges and minimize the energy using a standard force field (e.g., MMFF94).

  • Acquisition of Protein Structures: Obtain high-resolution crystal structures of human FAAH (e.g., PDB ID: 2JZE) and human MAGL (e.g., PDB ID: 3HJU) from the Protein Data Bank.

  • Receptor Preparation: Prepare the protein structures by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning atomic charges.

  • Binding Site Definition: Define the docking grid box around the catalytic serine residue (Ser241 in FAAH) within the active site.

  • Docking Execution: Perform molecular docking using a validated algorithm such as AutoDock Vina or Glide.[15] Generate multiple binding poses.

  • Analysis: Analyze the results based on the predicted binding energy (scoring function) and the plausibility of the binding pose. The ideal pose should place the carbamate carbonyl in close proximity to the catalytic serine for nucleophilic attack.

In Vitro Enzymatic Assays

Biochemical assays are the gold standard for confirming direct enzyme inhibition and determining potency (IC₅₀).

In_Vitro_Workflow start Synthesized Compound Stock Solution (DMSO) serial_dilution Prepare Serial Dilutions of Compound start->serial_dilution assay_faah Protocol 4.2.1: FAAH Inhibition Assay (Fluorometric) serial_dilution->assay_faah assay_magl Protocol 4.2.2: MAGL Inhibition Assay (Selectivity Screen) serial_dilution->assay_magl data_acq Measure Signal (Fluorescence/Luminescence) over Time assay_faah->data_acq assay_magl->data_acq data_analysis Data Analysis: Plot % Inhibition vs. [Compound] and Calculate IC50 Value data_acq->data_analysis

Caption: Experimental workflow for determining enzyme inhibition.

  • Reagents: Recombinant human FAAH enzyme, FAAH assay buffer (e.g., Tris-HCl, pH 9.0), and a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide, AAMCA).

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 1 nM to 100 µM).

  • Assay Procedure (96-well plate format):

    • To each well, add assay buffer.

    • Add the test compound dilutions (or DMSO for vehicle control).

    • Add the FAAH enzyme solution and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for potential covalent modification.

    • Initiate the reaction by adding the fluorogenic substrate AAMCA.

  • Data Acquisition: Monitor the increase in fluorescence (Excitation/Emission ~355/460 nm) over time using a plate reader. The rate of fluorescence increase is proportional to FAAH activity.

  • Data Analysis: Calculate the rate of reaction for each concentration. Normalize the data to the vehicle control (100% activity) and a fully inhibited control (0% activity). Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

A similar protocol should be followed using recombinant human MAGL and a specific MAGL fluorogenic substrate (e.g., 4-nitrophenyl acetate or a more specific proprietary substrate) to determine the IC₅₀ for MAGL. Comparing the FAAH and MAGL IC₅₀ values will establish the compound's selectivity profile.

Conclusion and Future Directions

The chemical architecture of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate provides a strong, rational basis for hypothesizing its primary biological activity as an inhibitor of Fatty Acid Amide Hydrolase. The well-documented role of the O-biphenyl carbamate scaffold in the irreversible inhibition of this enzyme, combined with the pharmacologically privileged piperidine moiety, makes this compound a compelling candidate for development. The proposed research framework, beginning with in silico validation and culminating in quantitative in vitro enzymatic assays, provides a clear and scientifically rigorous path to confirming this potential and elucidating its therapeutic promise. Future work would logically progress to cell-based assays to measure anandamide levels, followed by in vivo models of pain and anxiety to establish preclinical efficacy.

References

  • Clapper, J. R., et al. (2010). Synthesis and Structure–Activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. ACS Publications. Available at: [Link]

  • Tuccinardi, T., et al. (2017). Design, Synthesis, Structure-Activity Relationship Studies, and Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling of a Series of O-Biphenyl Carbamates as Dual Modulators of Dopamine D3 Receptor and Fatty Acid Amide Hydrolase. PubMed. Available at: [Link]

  • Tarzia, G., et al. (2003). Synthesis and Quantitative Structure−Activity Relationship of Fatty Acid Amide Hydrolase Inhibitors: Modulation at the N-Portion of Biphenyl-3-yl Alkylcarbamates. Journal of Medicinal Chemistry. Available at: [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Adeshina, I., et al. (2022). Computational/in silico methods in drug target and lead prediction. PubMed Central. Available at: [Link]

  • Shishkov, S. V., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • Al-Sha'er, M. A., et al. (2024). Identifying novel drug targets with computational precision. ScienceDirect. Available at: [Link]

  • Ezzat, A., et al. (2017). Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey. Briefings in Bioinformatics. Available at: [Link]

  • Mor, M., et al. (2004). Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling Studies. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2011). A Computational Approach to Finding Novel Targets for Existing Drugs. PLOS Computational Biology. Available at: [Link]

  • Kumar, A., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

  • Clapper, J. R., et al. (2013). Synthesis and structure-activity relationship studies of O-biphenyl-3-yl carbamates as peripherally restricted fatty acid amide hydrolase inhibitors. PubMed. Available at: [Link]

  • Xue, B., et al. (2025). Novel target identification towards drug repurposing based on biological activity profiles. PLOS One. Available at: [Link]

  • Mondal, S., et al. (2024). Drugs containing piperidine or pyrrolidine structure. ResearchGate. Available at: [Link]

  • PubChem. (N.D.). 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. PubChem. Available at: [Link]

  • MySkinRecipes. (N.D.). Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate hydrochloride. MySkinRecipes. Available at: [Link]

  • Kokkola, T., et al. (2012). Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors. PubMed. Available at: [Link]

  • Pontis, S., et al. (2018). Design, synthesis, molecular modelling and in vitro cytotoxicity analysis of novel carbamate derivatives as inhibitors of Monoacylglycerol lipase. PubMed. Available at: [Link]

  • PharmaCompass. (N.D.). Biphenyl-2-ylcarbamic Acid Piperidin4-yl Ester. PharmaCompass.com. Available at: [Link]

  • PubChem. (N.D.). Biphenyl-2-ylcarbamic Acid Piperidin-4-yl Ester. PubChem. Available at: [Link]

  • Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Available at: [Link]

Sources

Foundational

The Convergent Synthesis of Revefenacin: A Technical Guide to Core Intermediates

Abstract Revefenacin, a long-acting muscarinic antagonist (LAMA) approved for the treatment of chronic obstructive pulmonary disease (COPD), represents a significant advancement in inhaled therapies. Its chemical structu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Revefenacin, a long-acting muscarinic antagonist (LAMA) approved for the treatment of chronic obstructive pulmonary disease (COPD), represents a significant advancement in inhaled therapies. Its chemical structure, 1-(2-{4-[(4-carbamoylpiperidin-1-yl)methyl]-N-methylbenzamido}ethyl)piperidin-4-yl N-({1,1'-biphenyl}-2-yl)carbamate, necessitates a sophisticated and efficient synthetic strategy. Early linear approaches to its synthesis were often hampered by unstable intermediates and modest yields, prompting the development of more robust and industrially viable convergent strategies. This guide provides an in-depth technical examination of a key convergent synthesis of Revefenacin, focusing on the strategic preparation of three core intermediates. By dissecting the synthesis of these building blocks and their final assembly, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical principles and practical methodologies that underpin the manufacturing of this important therapeutic agent.

Introduction: The Strategic Imperative for a Convergent Approach

The molecular architecture of Revefenacin, with its distinct biphenyl carbamate, substituted piperidine, and benzamide moieties, presents a formidable synthetic challenge. A linear synthesis, where the molecule is built step-by-step from one end to the other, is often inefficient for such complex targets. Issues such as the propagation of impurities and low overall yields are common. A convergent synthesis, by contrast, involves the independent synthesis of key fragments (intermediates) of the molecule, which are then coupled together in the final stages. This approach offers several distinct advantages:

  • Enhanced Overall Yield: By creating the core fragments in parallel, the overall yield is the product of the yields of the shorter synthetic sequences, which is mathematically superior to a single, long linear sequence. An optimized convergent process for Revefenacin has demonstrated an impressive overall yield of 60.6%.[1]

  • Simplified Purification: Impurities generated during the synthesis of one fragment can be removed before it is coupled with another, preventing their carry-over into the final product. This leads to higher purity of the active pharmaceutical ingredient (API).[1]

  • Increased Flexibility and Efficiency: The modular nature of a convergent synthesis allows for process optimization of each fragment's synthesis independently. It also facilitates the production of analogues for structure-activity relationship (SAR) studies by simply modifying one of the key intermediates.

This guide will focus on a validated and efficient convergent pathway, breaking down the synthesis into the preparation of three pivotal intermediates, followed by their strategic coupling to yield Revefenacin.

G cluster_0 Intermediate A Synthesis cluster_1 Intermediate B Synthesis cluster_2 Intermediate C Synthesis cluster_3 Final Assembly A1 2-Biphenylyl Isocyanate A3 Protected Carbamate A1->A3 A2 N-Benzyl-4-hydroxypiperidine A2->A3 A4 Intermediate A: piperidiu-4-yl [1,1'-biphenyl]-2-ylcarbamate A3->A4 D1 Intermediate A+B Coupled Product A4->D1 B1 N-Benzyl-N- methylethanolamine B3 Intermediate B: N-(2-chloroethyl)-N- methylbenzylamine HCl B1->B3 B2 Thionyl Chloride B2->B3 B3->D1 C1 p-Chloromethyl benzoic acid C3 Intermediate C: 4-[(4-carbamoylpiperidin-1-yl) methyl]benzoic acid C1->C3 C2 Isonipecotamide C2->C3 D3 Revefenacin C3->D3 D2 Debenzylated Amine Intermediate D1->D2 D2->D3

Figure 1: Overall convergent synthetic workflow for Revefenacin.

Synthesis of Core Intermediates

The success of the convergent strategy hinges on the efficient and high-purity production of its constituent parts. We will now detail the synthesis of the three key intermediates.

Intermediate A: piperidiu-4-yl [1,1'-biphenyl]-2-ylcarbamate

This intermediate provides the crucial biphenyl carbamate moiety responsible for the high-affinity binding to the M3 muscarinic receptor. The synthesis is a two-step process involving urethane formation followed by the removal of a protecting group.

Step 1: Urethane Formation

The synthesis begins with the reaction between 2-biphenylyl isocyanate and N-benzyl-4-hydroxypiperidine. The benzyl group serves as a robust protecting group for the piperidine nitrogen, preventing it from reacting with the isocyanate and directing the reaction to the hydroxyl group. This is a classic example of using a protecting group to achieve regioselectivity. The benzyl group is chosen for its stability under a range of conditions and its susceptibility to removal via catalytic hydrogenation, a method that is typically mild and high-yielding.[2]

Experimental Protocol: Synthesis of 1-benzyl-4-piperidylbiphenyl-2-ylcarbamate [3]

  • Combine 2-biphenylyl isocyanate (1.0 eq) and 4-hydroxy-N-benzylpiperidine (1.1 eq).

  • Heat the neat (solvent-free) mixture to 70°C and maintain for 12 hours.

  • Cool the reaction mixture to 50°C and add ethanol (approx. 10 volumes).

  • Slowly add 6M HCl (approx. 3.7 volumes relative to the isocyanate) to the ethanolic solution.

  • The resulting product is typically carried forward to the next step without isolation.

Step 2: N-Debenzylation via Catalytic Transfer Hydrogenation

The removal of the N-benzyl group is critical to unmask the secondary amine on the piperidine ring, making it available for subsequent coupling. While standard catalytic hydrogenation with hydrogen gas is effective, catalytic transfer hydrogenation offers significant practical advantages for industrial-scale synthesis. It uses a hydrogen donor, such as ammonium formate, in conjunction with a palladium catalyst. This method avoids the need for high-pressure hydrogenation equipment and the handling of flammable hydrogen gas, making the process safer and more scalable.[4][5]

Experimental Protocol: Synthesis of Intermediate A [3]

  • To the solution from the previous step, add ammonium formate (3.0 eq).

  • Bubble nitrogen gas through the solution for 20 minutes to create an inert atmosphere.

  • Add 10% palladium on activated carbon (approx. 0.2 g per gram of isocyanate).

  • Heat the reaction mixture to 40°C and maintain for 12 hours.

  • Upon reaction completion (monitored by TLC or HPLC), filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Remove the solvent under reduced pressure.

  • Adjust the pH of the aqueous residue to ~12 using 10N NaOH.

  • Extract the aqueous layer with ethyl acetate (2 x 150 mL for a ~100g scale reaction).

  • Combine the organic layers, dry over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield Intermediate A.

ParameterValueReference
Starting Materials 2-Biphenylyl isocyanate, N-Benzyl-4-hydroxypiperidine[3]
Key Transformations Urethane formation, Catalytic Transfer Hydrogenation[3][4]
Reported Yield Quantitative (over two steps)[3]
Purity (HPLC) >99% achievable[1]

Table 1: Summary for the Synthesis of Intermediate A.

Intermediate B: N-(2-chloroethyl)-N-methylbenzylamine hydrochloride

This intermediate serves as a two-carbon electrophilic building block, designed to alkylate the piperidine nitrogen of Intermediate A. The presence of the benzyl group again acts as a protecting group for the secondary amine.

Synthesis via Chlorination

The most direct route to Intermediate B is the chlorination of N-benzyl-N-methylethanolamine using a suitable chlorinating agent, such as thionyl chloride (SOCl₂). This is a standard and efficient method for converting alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion.

Experimental Protocol: Synthesis of Intermediate B

  • To a stirred solution of N-(2-hydroxyethyl)-N-benzylmethylamine (1.0 eq) in chloroform (approx. 6 volumes), add thionyl chloride (1.1 eq) at room temperature, ensuring exclusion of atmospheric moisture.[1]

  • Heat the reaction mixture to reflux and maintain for 30 minutes.

  • Cool the reaction and carefully wash with a 10% aqueous solution of NaHCO₃ and then with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the free base.

  • To obtain the hydrochloride salt, dissolve the residue in a suitable solvent like ethanol and treat with HCl.

ParameterValueReference
Starting Material N-Benzyl-N-methylethanolamine[1]
Key Transformation Deoxychlorination[1]
Reported Yield High (typically >90%)[1]
Purity High, often used directly after workup[1]

Table 2: Summary for the Synthesis of Intermediate B.

Intermediate C: 4-[(4-carbamoylpiperidin-1-yl)methyl]benzoic acid

This fragment constitutes the "eastern" portion of the Revefenacin molecule, containing the benzoic acid for the final amide coupling and the carbamoylpiperidine ring. Its synthesis is achieved through a nucleophilic substitution reaction.

Synthesis via Nucleophilic Substitution

Intermediate C is synthesized by the reaction of 4-(chloromethyl)benzoic acid with isonipecotamide (piperidine-4-carboxamide). The piperidine nitrogen of isonipecotamide acts as a nucleophile, displacing the chloride from the benzylic position of 4-(chloromethyl)benzoic acid. An appropriate base is required to neutralize the HCl generated during the reaction and to deprotonate the piperidine nitrogen, enhancing its nucleophilicity.

Experimental Protocol: Synthesis of Intermediate C [1]

  • To a solution of 4-(chloromethyl)benzoic acid (1.0 eq) in a suitable solvent such as DMF or an alcohol/water mixture, add isonipecotamide (1.0-1.2 eq).

  • Add a base, such as sodium bicarbonate or potassium carbonate (2.0-2.5 eq).

  • Heat the mixture (e.g., 50-80°C) and stir until the reaction is complete as monitored by TLC or HPLC.

  • Upon completion, cool the reaction mixture and adjust the pH to precipitate the product.

  • Filter the solid, wash with water and a suitable organic solvent (e.g., acetone or ethanol) to remove unreacted starting materials and salts.

  • Dry the product under vacuum to yield Intermediate C.

ParameterValueReference
Starting Materials 4-(Chloromethyl)benzoic acid, Isonipecotamide[1]
Key Transformation Nucleophilic Substitution[1]
Reported Yield High (typically >85%)[1]
Purity (HPLC) >99% achievable with recrystallization[1]

Table 3: Summary for the Synthesis of Intermediate C.

The Convergent Assembly of Revefenacin

With the three core intermediates in hand, the final assembly of Revefenacin can proceed through a three-step sequence: alkylation, deprotection, and final amide coupling.

G cluster_assembly Revefenacin Final Assembly A Intermediate A (piperidiu-4-yl carbamate) AB N-Alkylated Intermediate (Protected) A->AB Step 1: Nucleophilic Substitution B Intermediate B (N-benzyl chloroethylamine) B->AB Step 1: Nucleophilic Substitution Debenzylated 1-[2-(methylamino)ethyl]piperidin-4-yl [1,1'-biphenyl]-2-yl carbamate AB->Debenzylated Step 2: N-Debenzylation (Catalytic Transfer Hydrogenation) Revefenacin Revefenacin Debenzylated->Revefenacin Step 3: Amide Coupling (EDC, HOBt) C Intermediate C (benzoic acid derivative) C->Revefenacin Step 3: Amide Coupling (EDC, HOBt)

Figure 2: Step-wise final assembly of Revefenacin from core intermediates.

Step 1 & 2: Alkylation and In-Situ Deprotection

In an elegant and process-efficient approach, the nucleophilic substitution of Intermediate B by Intermediate A is followed by the debenzylation of the resulting tertiary amine in the same reaction vessel.[1] This "one-pot" procedure avoids a lengthy workup and isolation of the benzylated intermediate, saving time, solvents, and improving overall process efficiency.

Experimental Protocol: Synthesis of 1-[2-(methylamino)ethyl]piperidin-4-yl [1,1'-biphenyl]-2-yl carbamate [1]

  • Intermediate A and Intermediate B are reacted via a nucleophilic substitution.

  • Following the substitution, the benzyl protecting group is removed via catalytic transfer hydrogenation, similar to the method described for Intermediate A, to yield the debenzylated amine intermediate. This intermediate is a key precursor for the final coupling step.[6][7]

Step 3: Final Amide Coupling

The final step in the synthesis is the formation of the amide bond between the secondary amine of the debenzylated intermediate and the carboxylic acid of Intermediate C. This is a critical transformation, and the choice of coupling reagents is paramount to ensure a high yield and minimize side reactions. A common and highly effective method for this type of transformation is the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).[8][9]

Mechanism of EDC/HOBt Coupling: The carboxylic acid (Intermediate C) first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and can rearrange to a stable N-acylurea byproduct. HOBt acts as an acyl transfer agent, trapping the O-acylisourea to form an HOBt-ester. This ester is less reactive than the O-acylisourea but is more stable and reacts cleanly with the amine to form the desired amide bond, regenerating HOBt in the process.[10][11]

G RCOOH Intermediate C (R-COOH) Acylisourea O-Acylisourea (Active Intermediate) RCOOH->Acylisourea Activation EDC EDC EDC->Acylisourea Activation HOBt_ester HOBt Ester Acylisourea->HOBt_ester Urea EDC-Urea (Byproduct) Acylisourea->Urea Rearrangement (Side Reaction) HOBt_in HOBt HOBt_in->HOBt_ester Amide Revefenacin (R-CO-NHR') HOBt_ester->Amide HOBt_out HOBt (regenerated) HOBt_ester->HOBt_out Amine Debenzylated Intermediate (R'-NH2) Amine->Amide

Figure 3: Simplified mechanism of EDC/HOBt mediated amide bond formation.

Experimental Protocol: Synthesis of Revefenacin [1]

  • Dissolve the debenzylated amine intermediate (1.0 eq) and Intermediate C (1.0-1.1 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add HOBt (1.1-1.2 eq) and EDC hydrochloride (1.1-1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature until completion (typically 12-24 hours), monitoring by HPLC.

  • Upon completion, perform an aqueous workup. Quench the reaction with a saturated sodium bicarbonate solution.[12]

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., acetone or isopropyl alcohol) to yield Revefenacin of high purity (>99.9%).[1][12]

Conclusion

The convergent synthesis of Revefenacin stands as a testament to modern process chemistry, prioritizing efficiency, scalability, and purity. By strategically dissecting the target molecule into three key intermediates, chemists can overcome the challenges associated with a lengthy linear approach. The synthesis of each intermediate—the biphenyl carbamate (A), the chloroethylamine sidechain (B), and the carbamoylpiperidine benzoic acid (C)—employs robust and well-understood chemical transformations. The judicious use of protecting groups, particularly the N-benzyl group, and their efficient removal via catalytic transfer hydrogenation are central to the success of this strategy. The final, high-yielding amide coupling, facilitated by EDC/HOBt, brings these carefully crafted fragments together to form the final API. This guide has provided a detailed roadmap of this synthetic journey, offering both the practical "how" and the mechanistic "why," to aid professionals in the field of pharmaceutical development.

References

  • Zhang, N., Bao, G., Gao, P., Zhang, C., & Zhang, G. (2021). Improved Synthetic Process of Revefenacin. Chinese Journal of Pharmaceuticals, 52(09), 1169-1173. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

  • Kandhasamy, S., & Singh, G. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(30), 4155-4158. [Link]

  • Axt, S., Church, T. J., & Malathong, V. (2006). Crystalline forms of biphenyl-2-ylcarbamic acid 1-[2-[[4-(4-carbamoylpiperidin-1-ylmethyl)benzoyl]methylamino]ethyl]piperidin-4-yl ester and their salts. (U.S. Patent No. 2006/0205946 A1). U.S.
  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]

  • Duke University. (n.d.). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2. Scholars@Duke. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Benzyl Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Theravance, Inc. (2022). Process for preparing revefenacin and intermediates thereof. (Patent No. WO2022049604A1).
  • Flick, A. C. (2020). Synthetic Approaches to New Drugs Approved during 2018. Journal of Medicinal Chemistry, 63(19), 10652–10704. [Link]

  • Axt, S., Church, T. J., & Malathong, V. (2012). Process for preparing a biphenyl-2-ylcarbamic acid. (Patent No. WO2012009166A1).
  • Royal Society of Chemistry. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Theravance, Inc. (2023). Novel process for the preparation of 1-(2-{4-[(4-carbamoylpiperidin-1-yl)methyl]- n-methylbenzamido}ethyl)piperidin-4-yl n-({1,1'-biphenyl}. (Patent No. WO2023002502A1).
  • Pharmaffiliates. (n.d.). 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. Retrieved from [Link]

  • ResearchGate. (2014). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate: From Synthetic Intermediate to a Scaffold for FAAH Inhibition

An Application Guide for Medicinal Chemists Prepared by: Gemini, Senior Application Scientist This document provides detailed application notes and protocols for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists

Prepared by: Gemini, Senior Application Scientist

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate in medicinal chemistry. While primarily documented as a synthetic intermediate for pharmaceuticals like Revefenacin[1][2], its core structure represents a valuable scaffold for developing potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system. This guide will explore its synthesis, mechanism of action as a potential FAAH inhibitor, and detailed protocols for its characterization.

Introduction: The Therapeutic Promise of FAAH Inhibition

The endocannabinoid system (ECS) is a crucial lipid signaling network that modulates a vast array of physiological processes, including pain, mood, and inflammation.[3] Its primary signaling molecules, the endocannabinoids anandamide (AEA) and 2-arachidonoyl glycerol (2-AG), are synthesized "on-demand" and act on cannabinoid receptors (CB1 and CB2).[4]

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that is the principal catabolic enzyme for AEA.[5][6] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling.[7] Pharmacological inhibition of FAAH prevents this degradation, leading to an increase in endogenous AEA levels. This targeted enhancement of endocannabinoid tone offers a sophisticated therapeutic strategy, potentially providing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct CB1 receptor agonists.[8][9] Consequently, FAAH remains a high-interest target for drug discovery.[3]

The chemical structure of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate belongs to the O-aryl carbamate class, a well-established group of irreversible FAAH inhibitors.[7][10] This positions the molecule not just as a building block, but as a lead scaffold for novel therapeutic agent development.

Section 1: The Endocannabinoid Signaling Pathway & FAAH's Role

To appreciate the utility of a FAAH inhibitor, it is essential to understand its place within the synaptic signaling cascade. AEA typically functions as a retrograde messenger. Produced in the postsynaptic neuron, it travels backward across the synapse to bind to presynaptic CB1 receptors, modulating neurotransmitter release. FAAH, located on the postsynaptic neuron, controls the duration and intensity of AEA's action by degrading it.[5] Inhibiting FAAH effectively amplifies the natural signaling of AEA.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Vesicle Neurotransmitter Vesicle CB1->Vesicle Inhibits Release AEA_Prod AEA Production AEA_Prod->CB1 AEA (Anandamide) Retrograde Signal FAAH FAAH AEA_Prod->FAAH AEA Degradation AEA Degradation (Arachidonic Acid + Ethanolamine) FAAH->Degradation Hydrolysis Inhibitor Carbamate Inhibitor Inhibitor->FAAH Inhibition

Caption: Endocannabinoid signaling at the synapse.

Section 2: Mechanism of Irreversible FAAH Inhibition by Carbamates

Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate, like other carbamate-based inhibitors, is designed to act as an irreversible inhibitor of FAAH.[10] The enzyme's catalytic activity relies on an unusual Ser-Ser-Lys triad (Ser241, Ser217, Lys142).[6] The catalytic nucleophile, Ser241, attacks the carbonyl carbon of the carbamate inhibitor. This leads to the formation of a stable, covalent carbamoyl-enzyme adduct, rendering the enzyme permanently inactive.[6][10] This covalent mechanism provides a prolonged duration of action that can extend beyond the pharmacokinetic profile of the inhibitor itself.

Caption: Mechanism of irreversible FAAH inhibition.

Section 3: Synthesis Protocol

The following protocol for the synthesis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is adapted from established procedures.[11]

Materials:

  • Biphenyl-2-isocyanate

  • 4-hydroxy-N-benzylpiperidine

  • Ethanol (EtOH)

  • 6M Hydrochloric Acid (HCl)

  • Ammonium formate

  • Palladium on activated carbon (10 wt%)

  • Celite

  • 1M and 10N Sodium Hydroxide (NaOH)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Rotary evaporator

Procedure:

  • Step 1: Carbamate Formation.

    • In a round-bottom flask, combine biphenyl-2-isocyanate (1.0 eq) and 4-hydroxy-N-benzylpiperidine (1.05 eq).

    • Heat the mixture at 70°C for 12 hours with stirring.

    • Rationale: This step forms the carbamate ester bond between the isocyanate and the hydroxyl group of the protected piperidine.

  • Step 2: Salt Formation and Catalyst Setup.

    • Cool the reaction mixture to 50°C.

    • Carefully add ethanol, followed by the slow addition of 6M HCl.

    • Cool the resulting mixture to ambient temperature.

    • Add ammonium formate (3.0 eq) and bubble nitrogen gas through the solution for 20 minutes.

    • Rationale: Acidification ensures the product is in a soluble salt form. Ammonium formate will serve as the hydrogen source for the subsequent debenzylation step. Nitrogen purging removes oxygen, which can poison the palladium catalyst.

  • Step 3: Catalytic Debenzylation.

    • Add 10 wt% palladium on activated carbon to the mixture.

    • Heat the reaction at 40°C for 12 hours with vigorous stirring.

    • Rationale: This is a catalytic transfer hydrogenation reaction. The palladium catalyst facilitates the removal of the N-benzyl protecting group, using ammonium formate as the hydrogen donor, to yield the free secondary amine on the piperidine ring.

  • Step 4: Workup and Isolation.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.

    • To the crude residue, add 1M HCl.

    • Adjust the pH of the mixture to pH 12 using 10N NaOH. This will deprotonate the piperidinium salt to the free base.

    • Extract the aqueous layer with ethyl acetate (2x volumes).

    • Combine the organic layers, dry over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate.

Section 4: Application Protocol: In Vitro FAAH Inhibition Assay

This protocol details a fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against FAAH. The assay measures the hydrolysis of a non-fluorescent substrate to a highly fluorescent product.[10][12][13]

Materials:

  • Recombinant human FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)[14]

  • FAAH substrate: AMC-arachidonoyl amide or similar fluorogenic substrate[14][15]

  • Test Compound (Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate) dissolved in DMSO

  • Positive Control Inhibitor (e.g., URB597)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[15]

prep Prepare Reagents: - FAAH Enzyme - Assay Buffer - Substrate - Test Compound Dilutions plate Plate Setup: - Add Buffer - Add FAAH Enzyme - Add Test Compound/Vehicle prep->plate incubate Pre-incubate Plate (e.g., 15 min at 37°C) plate->incubate react Initiate Reaction: Add FAAH Substrate to all wells incubate->react measure Measure Fluorescence (Kinetic or Endpoint Reading) react->measure analyze Data Analysis: - Calculate Reaction Rates - Plot % Inhibition vs. [Compound] - Determine IC50 Value measure->analyze

Caption: Workflow for the fluorometric FAAH activity assay.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in DMSO, and then dilute further into FAAH Assay Buffer to achieve the final desired concentrations. Keep the final DMSO concentration below 1% in the assay wells.

    • Dilute the FAAH enzyme stock to the working concentration in ice-cold FAAH Assay Buffer.

    • Dilute the FAAH substrate to its working concentration in the appropriate solvent (e.g., ethanol).[14]

  • Assay Plating (96-well format):

    • 100% Activity Wells (Negative Control): Add FAAH Assay Buffer, diluted FAAH enzyme, and vehicle (DMSO diluted in buffer).

    • Inhibitor Wells: Add FAAH Assay Buffer, diluted FAAH enzyme, and the various dilutions of the test compound.

    • Background Wells (No Enzyme): Add FAAH Assay Buffer, vehicle, and no enzyme.

    • Self-Validating Step: Include a positive control inhibitor (like URB597) at a known effective concentration to confirm assay performance.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at 37°C for 15 minutes.

    • Rationale: This allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for accurately assessing the potency of irreversible or slow-binding inhibitors.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the FAAH substrate to all wells.

    • Immediately place the plate in the fluorescence reader pre-heated to 37°C.

    • Measure the fluorescence signal (Ex: 360 nm, Em: 465 nm) every minute for 30 minutes (kinetic mode).[14] Alternatively, incubate for 30 minutes and take a single endpoint reading. Kinetic analysis is generally preferred as it provides the initial reaction rate (V₀).

  • Data Analysis:

    • For each well, subtract the background fluorescence.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Rate_Inhibitor / Rate_Vehicle))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Section 5: Application Protocol: Cell-Based FAAH Activity Assay

This protocol assesses the inhibitor's activity in a more complex biological environment using cell lysates.[5]

Materials:

  • Cell line expressing FAAH (e.g., BV-2 microglia, HEK293 transfected with FAAH)

  • Cell lysis buffer (e.g., ice-cold FAAH Assay Buffer)

  • Dounce homogenizer or sonicator

  • Refrigerated microcentrifuge

  • Bradford assay kit for protein quantification

  • All materials from the in vitro assay (Section 4)

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to confluency. For inhibitor studies, pre-treat cells with various concentrations of the test compound for a specified time (e.g., 4 hours) before harvesting.[16]

    • Harvest cells (e.g., 1 x 10⁶ cells) and wash with cold PBS.

    • Resuspend the cell pellet in ~100 µL of ice-cold FAAH Assay Buffer.[12]

    • Lyse the cells by sonication or Dounce homogenization on ice.

    • Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C to pellet cell debris.[12]

    • Collect the supernatant (this is the cell lysate containing FAAH).

    • Determine the total protein concentration of the lysate using a Bradford assay.

  • FAAH Activity Assay:

    • Follow the same procedure as the in vitro assay (Section 4), but replace the recombinant FAAH enzyme with a specific amount of cell lysate protein (e.g., 10-20 µg) per well.

    • If cells were not pre-treated, the inhibitor can be added directly to the lysate in the plate as in the in vitro protocol. Pre-treatment is preferred as it also assesses cell permeability.

    • Normalize the reaction rates to the protein concentration to get specific activity (e.g., pmol/min/mg protein).

  • Data Analysis:

    • Calculate IC₅₀ values as described in Section 4. The IC₅₀ from a cell-based assay provides insights into the compound's ability to cross cell membranes and engage the target in a cellular context.

Section 6: Data Presentation and Advanced Applications

Quantitative data should be summarized for clear comparison. Below is an example table using literature data for the well-characterized FAAH inhibitor URB597, which is structurally related to the topic compound.

CompoundTargetAssay TypeIC₅₀ (nM)Reference
URB597Human FAAHIn vitro (Liver)3[17]
URB597Rat FAAHIn vitro (Brain)5[17]
Test CompoundHuman FAAHIn vitroTo be determinedN/A

Advanced Applications for Drug Development:

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate to explore how modifications to the biphenyl, piperidine, or carbamate linker affect potency and selectivity.[7][18]

  • Selectivity Profiling: Test the compound against other related serine hydrolases, particularly monoacylglycerol lipase (MAGL), to ensure target selectivity.[7][9] This is crucial for avoiding off-target effects.

  • In Vivo Models: Once potent and selective inhibitors are identified, they can be advanced into animal models of pain, anxiety, or inflammation to assess therapeutic efficacy.[8][19][20] For example, the chronic constriction injury (CCI) model is used for neuropathic pain[20], and the elevated plus maze is a standard model for anxiolytic effects.[19]

References

  • FAAH inhibitor 2 cell-based assay guidelines. (n.d.). BenchChem.
  • piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate synthesis. (n.d.). ChemicalBook.
  • Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). (n.d.). Sigma-Aldrich.
  • FAAH-IN-2: A Technical Guide to its Mechanism of Action on Fatty Acid Amide Hydrolase. (n.d.). BenchChem.
  • Fluorimetric Assay of FAAH Activity. (n.d.). Springer Nature Experiments.
  • Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit Booklet. (n.d.). Cayman Chemical.
  • FAAH Inhibitor Screening Assay Kit. (n.d.). Creative BioMart.
  • Naidu, P. S., et al. (2007). Evaluation of fatty acid amide hydrolase inhibition in murine models of emotionality. Psychopharmacology, 192(1), 1-12.
  • Borrelli, F., et al. (2021). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. International Journal of Molecular Sciences, 22(14), 7545.
  • piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. (n.d.). ChemicalBook.
  • (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). (n.d.). MedChemComm.
  • URB 597. (n.d.). Tocris Bioscience.
  • (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). (2017). RSC Publishing.
  • Trovato, A., et al. (2020). Activity of FAAH-Inhibitor JZP327A in an Experimental Rat Model of Migraine. Pharmaceuticals, 13(10), 319.
  • piperidin-4-yl [1,1'-biphenyl]-2-yl carbamate. (n.d.). OctaneX Labs.
  • Booker, L., et al. (2023). FAAH inhibition ameliorates breast cancer in a murine model. PLoS One, 18(10), e0288219.
  • Malamas, M. S., et al. (2019). Piperidine and Piperazine Inhibitors of Fatty Acid Amide Hydrolase Targeting Excitotoxic Pathology. Bioorganic & Medicinal Chemistry, 27(23), 115096.
  • Palermo, G., et al. (2015). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of Chemical Information and Modeling, 55(8), 1720-1731.
  • Clapper, J. R., et al. (2008). The fatty acid amide hydrolase inhibitor URB597 (cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester) reduces neuropathic pain after oral administration in mice. Journal of Pharmacology and Experimental Therapeutics, 327(2), 593-600.

Sources

Application

Application Note: In Vitro Characterization of FAAH Inhibition by URB597 (Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate)

Abstract This document provides a comprehensive technical guide for researchers utilizing Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate, commonly known as URB597, for in vitro studies.[1] URB597 is a potent, selective, an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers utilizing Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate, commonly known as URB597, for in vitro studies.[1] URB597 is a potent, selective, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[2] Inhibition of FAAH prevents the degradation of endogenous cannabinoids like anandamide (AEA), leading to their accumulation and enhanced signaling.[2] This guide details the mechanism of action of URB597, presents its key physicochemical properties, and provides a validated, step-by-step protocol for conducting an in vitro fluorometric FAAH inhibition assay to determine inhibitor potency (IC₅₀).

Introduction and Scientific Background

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a vast array of physiological processes, including pain, mood, memory, and inflammation. A primary component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase responsible for the catabolism of N-acylethanolamines (NAEs), most notably the endocannabinoid anandamide (AEA).[1][3] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling activity at cannabinoid receptors (CB1 and CB2).[3]

URB597 (also known as KDS-4103) has emerged as an invaluable pharmacological tool for investigating the therapeutic potential of FAAH inhibition.[1][2] By blocking FAAH activity, URB597 elevates the endogenous levels of AEA, thereby amplifying cannabinoid receptor signaling without the psychoactive side effects associated with direct CB1 receptor agonists.[4] This mechanism has made URB597 a subject of intense research for its potential anxiolytic, antidepressant, and analgesic properties.[5][6] This application note serves as a practical guide for the accurate in vitro characterization of URB597's inhibitory effects on FAAH.

Mechanism of Action of URB597

URB597 functions as an irreversible inhibitor of FAAH.[2] Its mechanism relies on the carbamate moiety, which acts as a target for a nucleophilic serine residue (Ser241) within the catalytic site of the FAAH enzyme. The interaction results in the formation of a stable, covalent carbamoyl-enzyme complex, rendering the enzyme inactive.[7] This covalent modification effectively and lastingly prevents the enzyme from accessing and hydrolyzing its natural substrates like anandamide. The selectivity of URB597 is a key feature; it shows minimal interaction with cannabinoid receptors, anandamide transporters, or other related enzymes, making it a specific probe for FAAH activity.[1]

FAAH_Inhibition_Pathway cluster_ECS Endocannabinoid System AEA Anandamide (AEA) (Endogenous Ligand) FAAH FAAH Enzyme (Serine Hydrolase) AEA->FAAH Hydrolysis CB1R CB1 Receptor AEA->CB1R Activation Metabolites Inactive Metabolites (Arachidonic Acid + Ethanolamine) FAAH->Metabolites Signal Neuronal Signaling (Analgesia, Anxiolysis) CB1R->Signal URB597 URB597 (Inhibitor) URB597->FAAH Irreversible Covalent Inhibition

Caption: Mechanism of FAAH inhibition by URB597.

Physicochemical Properties and Data Presentation

Proper handling and storage of URB597 are critical for maintaining its activity. The following table summarizes its key properties.

PropertyValueSource
Synonyms KDS-4103, FAAH Inhibitor II[1]
Molecular Formula C₂₀H₂₂N₂O₃[1]
Molecular Weight 338.4 g/mol [1][8]
Appearance Crystalline solid[9]
Storage Temperature -20°C (as solid)[1]
Solubility Insoluble in water. Soluble in DMSO (>16 mg/mL) and Ethanol (~1 mg/mL with warming).[1][9]
Reported IC₅₀ Values ~0.5 nM (intact rat neurons) ~4.6 nM (rat brain membranes) ~3 nM (human liver microsomes)[1][10]

Expert Insight: Due to its poor aqueous solubility, URB597 must first be dissolved in an organic solvent like DMSO to create a high-concentration stock solution.[9] Subsequent dilutions into aqueous assay buffers should be done carefully to avoid precipitation. It is recommended not to store aqueous solutions for more than one day.[9]

Experimental Protocol: In Vitro Fluorometric FAAH Inhibition Assay

This protocol describes a robust method for determining the IC₅₀ value of URB597 using recombinant human FAAH and a fluorogenic substrate. The principle relies on FAAH hydrolyzing a non-fluorescent substrate, AMC-Arachidonoyl Amide, to release the highly fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to FAAH activity.

Materials and Reagents
  • URB597 (Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate)

  • Recombinant Human FAAH enzyme

  • FAAH Fluorometric Substrate (e.g., AMC-Arachidonoyl Amide)

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)[3]

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Black, opaque 96-well microplates (for fluorescence)

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 440-465 nm)

  • Multichannel pipettes and sterile tips

Reagent Preparation
  • URB597 Stock Solution (10 mM):

    • Calculate the mass of URB597 needed to prepare a 10 mM solution in DMSO (e.g., for 1 mL, add 3.384 mg of URB597 to 1 mL of DMSO).

    • Vortex thoroughly until fully dissolved. Gentle warming to 37°C or sonication can aid dissolution.[1] Store this stock at -20°C for several months.[1]

  • FAAH Enzyme Working Solution:

    • Thaw the recombinant FAAH enzyme on ice.

    • Dilute the enzyme to its final working concentration in ice-cold FAAH Assay Buffer as recommended by the supplier.[3] Prepare this solution fresh on the day of the experiment and keep it on ice.

  • FAAH Substrate Working Solution:

    • Prepare the fluorogenic substrate according to the manufacturer's instructions, typically by diluting a concentrated stock in ethanol or assay buffer.[3] The final concentration in the assay is often around 10 µM. Protect this solution from light.

Experimental Workflow Diagram

FAAH_Assay_Workflow prep 1. Prepare Reagents (Buffer, Enzyme, Substrate) stock 2. Prepare 10 mM URB597 Stock in DMSO prep->stock dilute 3. Create Serial Dilution of URB597 in Assay Buffer stock->dilute plate 4. Add URB597 Dilutions & Controls to 96-Well Plate dilute->plate add_enzyme 5. Add FAAH Enzyme (Pre-incubate 10 min at 37°C) plate->add_enzyme add_sub 6. Initiate Reaction by Adding Substrate add_enzyme->add_sub read 7. Read Fluorescence (Kinetic or Endpoint at 37°C) add_sub->read analyze 8. Analyze Data & Calculate IC50 Value read->analyze

Caption: Step-by-step workflow for the FAAH inhibition assay.

Assay Procedure (96-Well Plate Format)
  • Prepare URB597 Dilutions:

    • Perform a serial dilution of your 10 mM URB597 stock solution to generate a range of concentrations for testing (e.g., 100 µM down to 1 pM). First, dilute the DMSO stock into the FAAH Assay Buffer to create the highest concentration for the curve, ensuring the final DMSO concentration in the well remains low (<1%). Then, perform subsequent dilutions in Assay Buffer.

  • Set Up Plate:

    • Inhibitor Wells: Add 10 µL of each URB597 dilution to the appropriate wells.

    • 100% Activity Control (No Inhibitor): Add 10 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells.

    • Blank Control (No Enzyme): Add 10 µL of Assay Buffer with DMSO.

  • Pre-incubation:

    • Add 80 µL of the FAAH Enzyme Working Solution to all wells except the "Blank Control" wells (add 80 µL of Assay Buffer to these instead).

    • Tap the plate gently to mix.

    • Incubate the plate at 37°C for 10 minutes. This pre-incubation step allows the irreversible inhibitor to bind to the enzyme. The potency of URB597 is time and pH-dependent.[7]

  • Initiate Reaction:

    • Add 10 µL of the FAAH Substrate Working Solution to all wells to initiate the enzymatic reaction. The total volume in each well should now be 100 µL.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: ~355 nm, Emission: ~460 nm) every 1-2 minutes for 15-30 minutes (kinetic reading). Alternatively, a single endpoint reading can be taken after a fixed incubation time (e.g., 20 minutes).

Data Analysis
  • Calculate Reaction Rates: For kinetic data, determine the rate of reaction (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time plot. For endpoint data, subtract the blank control reading from all other readings.

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (Rate_Inhibitor / Rate_100%_Activity))

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the URB597 concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, XLfit) to determine the IC₅₀ value, which is the concentration of URB597 that causes 50% inhibition of FAAH activity.

Conclusion

Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (URB597) is a highly selective and potent tool for the in vitro and in vivo study of the endocannabinoid system through the irreversible inhibition of FAAH.[1][4] The protocols and data provided in this application note offer researchers a validated framework for accurately quantifying its inhibitory potency. Careful attention to solubility, pre-incubation conditions, and assay pH is critical for obtaining reproducible and reliable results.[7][9]

References

  • Fegley, D., et al. (2019). Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice. Frontiers in Behavioral Neuroscience, 13, 165. [Link]

  • Blais, V., et al. (2009). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. British Journal of Pharmacology, 158(8), 1963-1974. [Link]

  • Baranowska-Kuczko, M., et al. (2021). Effect of Fatty Acid Amide Hydrolase Inhibitor URB597 on Orofacial Pain Perception in Rats. International Journal of Molecular Sciences, 22(16), 8889. [Link]

  • Kathuria, S., et al. (2003). Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3´-Carbamoyl-biphenyl-3-yl Ester (URB597). Journal of Pharmacology and Experimental Therapeutics, 306(1), 306-312. [Link]

  • Taylor & Francis Online. URB597 – Knowledge and References. Taylor & Francis Group.[Link]

  • Ahn, K., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences, 105(35), 12796-12801. [Link]

  • PubChem. 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. National Center for Biotechnology Information.[Link]

  • Piomelli, D., et al. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS Drug Reviews, 12(1), 21-38. [Link]

  • Wikipedia. EX-597. Wikimedia Foundation.[Link]

  • Alexander, S. P., et al. (2006). The potency of the fatty acid amide hydrolase inhibitor URB597 is dependent upon the assay pH. Journal of Pharmacy and Pharmacology, 58(9), 1243-1248. [Link]

  • MDPI. Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. MDPI.[Link]

  • PharmaCompass. Biphenyl-2-ylcarbamic Acid Piperidin4-yl Ester. PharmaCompass.[Link]

  • ResearchGate. In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. ResearchGate.[Link]

  • Request PDF. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). ResearchGate.[Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

Sources

Method

Application Notes &amp; Protocols for the Synthesis of Muscarinic Receptor Agonists

I. Introduction: The Therapeutic Promise of Muscarinic Agonists Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the metabotropic effects of...

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Therapeutic Promise of Muscarinic Agonists

Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the metabotropic effects of the neurotransmitter acetylcholine (ACh).[1][2][3] These receptors are ubiquitously expressed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues, playing crucial roles in processes ranging from cognitive function and motor control to glandular secretion and smooth muscle contraction.[2][4][5]

The diverse physiological roles of mAChR subtypes have made them compelling targets for therapeutic intervention in a host of diseases. Notably, M1 receptor agonists are pursued for treating cognitive deficits in Alzheimer's and Parkinson's disease, while M3 agonists are used to alleviate symptoms of Sjögren's syndrome.[2][6][7][8] More recently, M1/M4-preferring agonists like xanomeline have shown remarkable efficacy in treating schizophrenia.[9][10][11][12]

The primary challenge in muscarinic drug development is achieving subtype selectivity. Due to high homology in the orthosteric binding site across the five subtypes, many agonists activate multiple receptors, leading to a profile of dose-limiting side effects, such as sweating, salivation, and gastrointestinal distress, primarily mediated by peripheral M2 and M3 receptors.[11][12] Therefore, synthetic chemistry plays a pivotal role in designing novel molecular architectures that can selectively target specific subtypes, enhancing therapeutic efficacy while minimizing adverse effects.

This guide provides an in-depth overview of the synthesis of key muscarinic agonists, explaining the causality behind synthetic choices and offering detailed, field-proven protocols for their preparation and characterization.

II. Muscarinic Receptor Signaling: The Dichotomy of G-Protein Coupling

Understanding the downstream signaling pathways of mAChRs is critical for interpreting the pharmacological effects of synthesized agonists. The five subtypes are broadly divided into two major signaling cascades based on their preferential G-protein coupling.

  • M1, M3, and M5 Receptors: These receptors preferentially couple to Gαq/11 proteins. Agonist binding triggers the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to stimulate the release of Ca²⁺ from intracellular stores, while DAG remains in the membrane to activate protein kinase C (PKC).[1][2][13] This cascade is fundamental to smooth muscle contraction, glandular secretion, and neuronal excitation.[4][5]

  • M2 and M4 Receptors: These receptors couple to Gαi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic adenosine monophosphate (cAMP).[4][14] The βγ subunits released from the G-protein can also directly modulate ion channels, notably opening G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.[4][14] This pathway is key to cardiac chronotropy and presynaptic autoinhibition.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Muscarinic Agonist M1_M3_M5 M1/M3/M5 Receptor Agonist->M1_M3_M5 Binds Gq Gαq/11 M1_M3_M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Contraction, Secretion) Ca->Response PKC->Response

Caption: Gq/11 signaling pathway for M1, M3, and M5 receptors.

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Muscarinic Agonist M2_M4 M2/M4 Receptor Agonist->M2_M4 Binds Gi Gαi/o M2_M4->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK βγ subunit activates ATP ATP AC->ATP Converts K_ions K⁺ Efflux GIRK->K_ions cAMP cAMP ATP->cAMP Response Cellular Response (e.g., Neuronal Inhibition) cAMP->Response Reduced Activity K_ions->Response Hyperpolarization

Caption: Gi/o signaling pathway for M2 and M4 receptors.

III. Synthetic Strategies and Protocols

This section details the synthesis of three structurally distinct and clinically relevant muscarinic agonists. The protocols are designed to be self-validating, incorporating purification and characterization steps essential for confirming the identity and purity of the final compound.

A. Cevimeline: A Spirocyclic Quinuclidine for Sjögren's Syndrome

Cevimeline (Evoxac®) is a selective M1 and M3 agonist used for the treatment of dry mouth (xerostomia) associated with Sjögren's syndrome.[15][16] Its rigid, spirocyclic structure is a key feature, derived from a quinuclidine core. The synthesis presents a challenge in diastereomeric control, as only the cis-isomer is pharmacologically active.[16]

Synthetic Rationale: The synthesis begins with commercially available quinuclidin-3-one. A Corey-Chaykovsky reaction forms a key epoxide intermediate. This is followed by nucleophilic ring-opening with a sulfide source to install the hydroxymethyl and sulfanylmethyl groups. The final step is an acid-catalyzed cyclization with acetaldehyde to form the spiro-oxathiolane ring, which yields a mixture of cis and trans diastereomers.[15][17] A crucial part of the process is the separation of these isomers or the acid-catalyzed isomerization of the undesired trans product into the active cis form.[15][17]

Cevimeline_Workflow Start Quinuclidin-3-one Step1 Corey-Chaykovsky Reaction (NaH, (CH₃)₃S(O)I) Start->Step1 Epoxide Spiro-epoxide Intermediate Step1->Epoxide Step2 Epoxide Opening (H₂S, NaOH) Epoxide->Step2 Diol 3-hydroxy-3-(sulfanylmethyl) quinuclidine Step2->Diol Step3 Acid-Catalyzed Cyclization (CH₃CHO, BF₃·OEt₂) Diol->Step3 Mixture Cis/Trans Mixture Step3->Mixture Step4 Separation (Fractional Recrystallization) Mixture->Step4 Cis Cevimeline (cis) Step4->Cis Trans Trans-isomer Step4->Trans Step5 Isomerization (Acid Catalyst, e.g., TsOH) Trans->Step5 Step5->Cis

Caption: Synthetic workflow for Cevimeline.

Protocol: Synthesis of Cevimeline Hydrochloride [15][17]

  • Step 1: Epoxide Formation. To a stirred suspension of sodium hydride (NaH, 60% in mineral oil) in dry dimethyl sulfoxide (DMSO), add trimethylsulfoxonium iodide portion-wise under a nitrogen atmosphere, maintaining the temperature below 25°C. After the evolution of hydrogen ceases, add a solution of quinuclidin-3-one in DMSO dropwise. Stir the reaction at room temperature for 12-16 hours. Quench the reaction by carefully pouring it into ice water and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the spiro-epoxide intermediate.

    • Causality: The Corey-Chaykovsky reaction is a classic method for converting ketones to epoxides. The ylide generated from trimethylsulfoxonium iodide acts as the nucleophilic methylene transfer agent.

  • Step 2: Epoxide Ring Opening. Dissolve the crude epoxide in an aqueous solution of sodium hydroxide. Bubble hydrogen sulfide (H₂S) gas through the solution at room temperature until the reaction is complete (monitored by TLC). Acidify the mixture and wash with an organic solvent to remove impurities. Make the aqueous layer basic with NaOH and extract the product, 3-hydroxy-3-(sulfanylmethyl)quinuclidine, with chloroform. Dry and concentrate to obtain the diol.

    • Causality: The sulfide ion (generated from H₂S in a basic medium) acts as a nucleophile, attacking the less-hindered carbon of the epoxide to open the ring and form the thiol and hydroxyl groups.

  • Step 3: Spirocyclization. Dissolve the diol intermediate in a suitable solvent like chloroform. Add acetaldehyde followed by a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours. This reaction produces a mixture of cis and trans diastereomers.[15]

    • Causality: The acid catalyst activates the acetaldehyde carbonyl for nucleophilic attack by the thiol, followed by intramolecular attack by the hydroxyl group to form the five-membered oxathiolane ring.

  • Step 4: Diastereomer Separation and Salt Formation. The cis (cevimeline) and trans isomers can be separated by fractional recrystallization from a solvent like acetone or by column chromatography on silica gel.[17] The isolated cis-isomer is then dissolved in a suitable solvent (e.g., isopropanol) and treated with hydrochloric acid to precipitate cevimeline hydrochloride.

  • Step 5 (Optional): Isomerization. The undesired trans-isomer can be converted to the cis-isomer by heating in a solvent like toluene with a strong acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid like SnCl₄).[15][17] This equilibrium-driven process enriches the desired product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemistry can be confirmed by NOE experiments or X-ray crystallography.

B. Xanomeline: An M1/M4-Preferring Agonist for CNS Disorders

Xanomeline is an M1/M4-preferring agonist that has demonstrated significant efficacy in treating psychosis in schizophrenia and Alzheimer's disease.[9][11][12] Its unique structure, featuring a 1,2,5-thiadiazole core linked to a tetrahydropyridine moiety, contributes to its distinct pharmacological profile.[10]

Synthetic Rationale: The synthesis is relatively straightforward.[9][18] It begins with the conversion of 3-pyridinecarbaldehyde to an amino-nitrile intermediate. This intermediate is then used to construct the 1,2,5-thiadiazole ring system. The hexyloxy side chain is introduced via nucleophilic aromatic substitution. Finally, the pyridine ring is N-methylated and subsequently reduced to the active tetrahydropyridine form.

Protocol: Synthesis of Xanomeline [9][18]

  • Step 1: Formation of 2-amino-2-(3-pyridyl)acetonitrile. React 3-pyridinecarbaldehyde with potassium cyanide (KCN) followed by ammonium chloride (NH₄Cl) under basic conditions (aqueous NH₄OH) in a Strecker-type synthesis to produce the α-amino nitrile.

    • Causality: This is a classic Strecker synthesis. Cyanide attacks the aldehyde, forming a cyanohydrin, which is then aminated in situ.

  • Step 2: Thiadiazole Ring Formation. The α-amino nitrile is cyclized to form the thiadiazole ring. This is a multi-step process often involving reaction with a sulfur source to build the heterocyclic core, ultimately yielding 3-chloro-4-(3-pyridyl)-1,2,5-thiadiazole.

  • Step 3: Introduction of the Hexyloxy Side Chain. React the chlorothiadiazole intermediate with sodium hexyloxide (prepared from hexanol and NaH) in hexanol. The hexyloxide anion displaces the chloride on the thiadiazole ring via an SₙAr reaction to give 3-(hexyloxy)-4-(3-pyridyl)-1,2,5-thiadiazole.[18]

    • Causality: The electron-withdrawing thiadiazole ring activates the chlorine atom for nucleophilic aromatic substitution by the alkoxide.

  • Step 4: N-methylation and Reduction. Treat the product from Step 3 with methyl iodide in acetone to form the N-methylpyridinium salt.[18] This quaternization activates the ring for reduction. Reduce the pyridinium salt with sodium borohydride (NaBH₄) in ethanol. This selectively reduces the pyridinium ring to the 1,2,5,6-tetrahydropyridine moiety, yielding xanomeline.[18]

    • Causality: NaBH₄ is a mild reducing agent capable of reducing the activated pyridinium ion to the more stable tetrahydropyridine without affecting the thiadiazole ring or the ether linkage.

  • Purification and Characterization: Purify the final product by column chromatography on silica gel. Characterize using ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC to confirm identity and purity (>98%).

C. Pilocarpine: A Chiral Natural Product for Glaucoma

Pilocarpine is a natural alkaloid isolated from plants of the Pilocarpus genus.[19] It has been used for over a century to treat glaucoma and xerostomia.[19] Its synthesis is a significant challenge due to the presence of two adjacent stereocenters on the butyrolactone ring, with a specific cis relationship required for activity. Syntheses must be stereoselective to avoid the formation of the inactive epimer, isopilocarpine.[20]

Synthetic Rationale: Many synthetic routes have been developed. A notable approach involves starting from 2-acetylbutyrolactone.[20] Key steps include introducing chirality via an asymmetric reduction, transferring this chirality through a Claisen rearrangement, and finally, constructing the 1-methylimidazole ring stereospecifically. A mild procedure for imidazole formation is crucial to prevent epimerization at the adjacent stereocenter.[20]

Protocol: Stereoselective Synthesis of (+)-Pilocarpine (Conceptual Outline based on literature[20][21][22])

  • Step 1: Chiral Alcohol Formation. An enone precursor, derived from 2-acetylbutyrolactone, undergoes an asymmetric reduction (e.g., using a chiral reducing agent like (R)-BINAL-H) to establish the first stereocenter, yielding a chiral alcohol.

    • Causality: The use of a stereoselective reagent is paramount to introduce the desired chirality, which will direct the stereochemistry of subsequent steps.

  • Step 2: Claisen Rearrangement. The chiral alcohol is converted into a vinyl ether and subjected to a Claisen rearrangement. This[14][14]-sigmatropic rearrangement transfers the chirality from the alcohol center to a new carbon-carbon bond, setting the crucial stereocenter adjacent to the future site of the imidazole ring.[20]

  • Step 3: Aldehyde Formation. The product of the rearrangement is then oxidatively cleaved (e.g., via ozonolysis) to generate a key aldehyde intermediate (a derivative of homopilopic aldehyde).

  • Step 4: Imidazole Ring Construction. The final and most delicate step is the construction of the 1-methylimidazole ring. This can be achieved using modern methods like the van Leusen imidazole synthesis, which involves reacting the aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, followed by N-methylation.[22]

    • Causality: Using mild, non-epimerizing conditions for the imidazole synthesis is critical. Harsh conditions can cause deprotonation and reprotonation at the α-carbon to the lactone carbonyl, leading to the formation of the undesired trans-isomer, isopilocarpine.[20]

  • Purification and Characterization: Extensive purification, often involving multiple chromatographic steps, is required. The final product's identity, purity, and stereochemical integrity must be rigorously confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, HPLC, and optical rotation measurements.

IV. Data Summary

The following table summarizes key pharmacological data for the discussed agonists, highlighting the differences in subtype selectivity that drive their distinct therapeutic applications.

AgonistPrimary Receptor Target(s)Potency (Ki or EC₅₀)Therapeutic Application(s)Key Structural Feature
Pilocarpine Non-selective (M1, M2, M3)~65 nM (human M3)Glaucoma, XerostomiaFuranone-imidazole
Cevimeline M1 / M3 selective~1.2 µM (rat M3)[15]Sjögren's Syndrome (Xerostomia)Spiro-oxathiolane-quinuclidine
Xanomeline M1 / M4 preferring~2-5 nM (human M1/M4)Schizophrenia, Alzheimer's DiseaseThiadiazole-tetrahydropyridine

V. Conclusion

The synthesis of muscarinic receptor agonists is a dynamic field of medicinal chemistry that directly impacts the treatment of significant neurological and autoimmune disorders. Success hinges on the strategic design and execution of synthetic routes that can produce complex molecular architectures with high precision and purity. The protocols and rationale presented herein for cevimeline, xanomeline, and pilocarpine illustrate diverse strategies—from managing diastereoselectivity in spirocycles to stereospecific construction of natural products—that are fundamental to this endeavor. As our understanding of the structural biology of mAChR subtypes deepens, synthetic chemists will continue to be at the forefront of developing next-generation agonists with unparalleled selectivity and improved therapeutic profiles.

References

  • Fisher, A. (2008). Progress in medicinal chemistry of novel selective muscarinic agonists. PubMed. Available at: [Link]

  • New Drug Approvals. (2019). Cevimeline. New Drug Approvals. Available at: [Link]

  • Caulfield, M. P., & Birdsall, N. J. (1998). Cellular signaling mechanisms for muscarinic acetylcholine receptors. PubMed. Available at: [Link]

  • Compain, P., & Martin, O. R. (1987). A synthesis of pilocarpine. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Pilocarpine. Wikipedia. Available at: [Link]

  • Melancon, B. J., & Wood, M. R. (2017). Classics in Chemical Neuroscience: Xanomeline. ACS Publications. Available at: [Link]

  • Prakash, Y. S., & Pabelick, C. M. (2005). A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away. PNAS. Available at: [Link]

  • Schröder, S., et al. (2021). Concise Synthesis of Both Enantiomers of Pilocarpine. PMC - PubMed Central - NIH. Available at: [Link]

  • Gigler, G., et al. (2023). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. American Physiological Society Journal. Available at: [Link]

  • Google Patents. (n.d.). WO1992014693A1 - Method of preparation of pilocarpines and intermediates thereof. Google Patents.
  • Valant, C., et al. (2008). Synthesis and evaluation of xanomeline analogs--probing the wash-resistant phenomenon at the M1 muscarinic acetylcholine receptor. PubMed. Available at: [Link]

  • Gigler, G., et al. (2023). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Xanomeline. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). Muscarinic acetylcholine receptor. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of Xanomeline Derivatives. ResearchGate. Available at: [Link]

  • Sorbera, L. A., & Castañer, J. (n.d.). Cevimeline Hydrochloride. Prous Science. Available at: [Link]

  • Birdsall, N. J. M., & Hulme, E. C. (2001). Muscarinic Receptor Agonists and Antagonists. MDPI. Available at: [Link]

  • Bridges, T. M., et al. (2009). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. PMC - NIH. Available at: [Link]

  • Birdsall, N. J. M., & Hulme, E. C. (2001). Muscarinic Receptor Agonists and Antagonists. PMC - NIH. Available at: [Link]

  • New Drug Approvals. (2017). Xanomeline. New Drug Approvals. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 30. Original synthesis of cevimeline. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). Muscarinic Receptor Agonists and Antagonists. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2001). (PDF) Muscarinic Receptor Agonists and Antagonists. ResearchGate. Available at: [Link]

  • Digby, S. M., & Tobin, A. B. (2020). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. MDPI. Available at: [Link]

  • Christopoulos, A., et al. (2001). Synthesis and pharmacological evaluation of dimeric muscarinic acetylcholine receptor agonists. PubMed. Available at: [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). Cevimelinehydrochloride. Chongqing Chemdad Co., Ltd. Available at: [Link]

  • Wootten, D., et al. (2016). Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part I. PubMed Central. Available at: [Link]

  • Hilal-Dandan, R., & Brunton, L. L. (2016). Muscarinic Receptor Agonists and Antagonists. Goodman and Gilman's Manual of Pharmacology and Therapeutics, 2e. Available at: [Link]

  • Elsinga, P. H., et al. (1996). Stereoselective synthesis and biodistribution of potent [11C]-labeled antagonists for positron emission tomography imaging of muscarinic receptors in the airways. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Muscarinic agonist. Wikipedia. Available at: [Link]

  • Ohtake, N., et al. (1999). Stereoselective synthesis of a new muscarinic M3 receptor antagonist, J-104129. PubMed. Available at: [Link]

  • Pugsley, T. A., et al. (1998). Design and synthesis of m1-selective muscarinic agonists. PubMed. Available at: [Link]

  • Birdsall, N. J. M., & Hulme, E. C. (2001). Muscarinic Receptor Agonists and Antagonists. ProQuest. Available at: [Link]

  • Pharmacy 180. (n.d.). SAR of Muscarinic Antagonists. Anticholinergic Drugs. Available at: [Link]

  • Alexander, S. P. H., et al. (n.d.). Acetylcholine receptors (muscarinic) in GtoPdb v.2023.1. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Research Chemical URB597 (Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate)

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Part 1: Introduction and Compound Profile Overview Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate, more commonly known...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction and Compound Profile

Overview

Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate, more commonly known in scientific literature as URB597 (also identified as KDS-4103), is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of a class of endogenous bioactive lipids called N-acylethanolamines (NAEs), most notably the endocannabinoid N-arachidonoylethanolamine, or anandamide (AEA). By inhibiting FAAH, URB597 elevates the endogenous levels of anandamide and other NAEs, thereby amplifying their signaling through cannabinoid receptors (CB1 and CB2) and other cellular targets. This mechanism makes URB597 an invaluable tool for investigating the physiological and pathophysiological roles of the endocannabinoid system in a wide range of biological processes, including pain, inflammation, anxiety, and neuroprotection. Unlike direct cannabinoid receptor agonists, URB597 enhances the effects of endogenously released anandamide, which may offer a more targeted therapeutic approach with a reduced side-effect profile.

Chemical and Physical Properties

The fundamental properties of URB597 are summarized in the table below. Verifying these properties is a critical first step in any experimental workflow.

PropertyValue
IUPAC Name piperidin-4-yl N-(2-phenylphenyl)carbamate
Common Names URB597, KDS-4103
CAS Number 546141-08-6
Molecular Formula C₂₀H₂₂N₂O₃
Molecular Weight 338.4 g/mol
Appearance Crystalline solid
Purity ≥98% (typically verified by HPLC)
Solubility DMSO: ≥16.9 mg/mL (~50 mM)[3][4] Ethanol: ~1 mg/mL[4] Aqueous Buffers: Sparingly soluble. For aqueous solutions, first dissolve in DMSO or DMF and then dilute with the aqueous buffer of choice (e.g., solubility of ~500 µg/mL in a 1:2 solution of DMSO:PBS, pH 7.2).[4]
Melting Point Not consistently reported in public literature; verify with supplier's Certificate of Analysis.
Storage and Stability

For optimal shelf-life and experimental reproducibility, proper storage of URB597 is essential.

  • Solid Form: Store the crystalline solid at -20°C for long-term stability (≥4 years).[4]

  • Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent like DMSO. Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -20°C for several months.[1] Aqueous solutions are not recommended for storage for more than one day.[4]

Part 2: Mechanism of Action

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

URB597 is a carbamate-based irreversible inhibitor of FAAH. The mechanism of inhibition involves the carbamoylation of a catalytic serine residue (Ser241) within the active site of the FAAH enzyme. This covalent modification renders the enzyme inactive, preventing it from hydrolyzing its natural substrates. The inhibition is highly potent, with reported IC₅₀ values of approximately 3-5 nM for human and rat FAAH.[3]

Modulation of the Endocannabinoid System

The primary consequence of FAAH inhibition by URB597 is the accumulation of anandamide in various tissues, particularly the brain.[5] This elevation of anandamide levels enhances the activation of cannabinoid receptors, primarily the CB1 receptor, which is abundant in the central nervous system. This amplified endocannabinoid signaling is believed to mediate the observed analgesic, anxiolytic, and antidepressant-like effects of URB597 in preclinical models.[6] It is crucial to note that URB597 itself does not directly bind to or activate cannabinoid receptors.[1]

Signaling Pathway Diagram

URB597_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Anandamide_extra Anandamide (AEA) CB1R CB1 Receptor Anandamide_extra->CB1R Binds to and activates Downstream Downstream Signaling (e.g., ↓cAMP, modulation of ion channels) CB1R->Downstream Initiates FAAH FAAH Enzyme Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid URB597 URB597 URB597->FAAH Irreversibly Inhibits Anandamide_intra Anandamide (AEA) Anandamide_intra->Anandamide_extra Efflux Anandamide_intra->FAAH Hydrolysis (blocked by URB597)

Caption: Mechanism of URB597 action.

Part 3: In Vitro Applications and Protocols

FAAH Inhibition Assay

A fluorometric assay is a common method to determine the inhibitory potency of compounds like URB597 on FAAH activity.

This assay utilizes a non-fluorescent substrate that, when hydrolyzed by FAAH, releases a fluorescent product (e.g., 7-amino-4-methylcoumarin, AMC). The rate of fluorescence increase is directly proportional to FAAH activity. The inhibitory effect of URB597 is quantified by measuring the reduction in this rate.

  • Enzyme Source Preparation:

    • Homogenize rat brain tissue in ice-cold Tris-HCl buffer (e.g., 20 mM, pH 7.4) containing 0.32 M sucrose.[7]

    • Centrifuge the homogenate at low speed (e.g., 800 x g for 15 minutes) to remove nuclei and debris.[7]

    • Centrifuge the resulting supernatant at a higher speed (e.g., 27,000 x g for 30 minutes) to pellet the membranes containing FAAH.[7]

    • Resuspend the pellet in an appropriate assay buffer (e.g., phosphate-buffered saline, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).[7]

  • Assay Procedure:

    • Prepare a stock solution of URB597 in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the URB597 stock solution in the assay buffer to create a range of concentrations for testing.

    • In a 96-well white plate, add the diluted URB597 or vehicle (DMSO) to the appropriate wells.

    • Add the enzyme preparation to each well and pre-incubate with the inhibitor for a defined period (e.g., 10 minutes) at 37°C. The potency of URB597 can be pH-dependent, so maintaining a consistent pH is crucial.[8]

    • Initiate the reaction by adding the fluorogenic FAAH substrate.

    • Immediately begin monitoring the fluorescence intensity using a plate reader (e.g., λEx = 360 nm / λEm = 465 nm for AMC-based substrates) in kinetic mode, taking readings every 1-2 minutes for 15-30 minutes.

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time plot.

  • Normalize the rates by subtracting the rate of the no-enzyme control.

  • Express the activity in the presence of URB597 as a percentage of the vehicle control activity.

  • Plot the percentage of inhibition against the logarithm of the URB597 concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

Cell-Based Assays
  • Cell Lines: BV-2 microglial cells, primary cortical neurons, and C6 glioma cells are examples of cell lines that have been used in studies with URB597.[8]

  • Concentration and Duration: The effective concentration of URB597 in cell culture can vary. Typical concentrations range from the low micromolar (e.g., 1-10 µM) to nanomolar range, with incubation times from 30 minutes to 48 hours, depending on the experimental endpoint.[9]

  • Solubility: Due to its poor aqueous solubility, ensure URB597 is fully dissolved in the culture medium. It is common practice to prepare a concentrated stock in DMSO and then dilute it to the final concentration in the culture medium. The final DMSO concentration should be kept low (typically <0.1%) and consistent across all treatment groups, including a vehicle control.

  • Cell Plating: Plate cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.

  • Preparation of Treatment Media: Prepare a fresh stock solution of URB597 in sterile DMSO. Dilute the stock solution in pre-warmed complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of DMSO.

  • Treatment: Remove the existing culture medium from the cells and replace it with the URB597-containing medium or the vehicle control medium.

  • Incubation: Return the cells to the incubator and incubate for the desired duration.

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting, RT-qPCR, or measurement of secreted factors in the conditioned medium.

Cell_Based_Assay_Workflow Start Start: Seed Cells Incubate1 Incubate until desired confluency Start->Incubate1 Prepare_Media Prepare URB597 and Vehicle Control Media Incubate1->Prepare_Media Treat_Cells Treat Cells Prepare_Media->Treat_Cells Incubate2 Incubate for specified duration Treat_Cells->Incubate2 Harvest Harvest Cells / Conditioned Media Incubate2->Harvest Analysis Downstream Analysis (e.g., Western Blot, qPCR, ELISA) Harvest->Analysis End End Analysis->End

Caption: Workflow for a typical cell-based experiment.

Part 4: In Vivo Applications and Protocols

Overview of In Vivo Effects

URB597 has been extensively studied in various animal models, demonstrating a range of effects primarily attributed to the enhancement of endocannabinoid signaling. These include:

  • Analgesia: Reduction of both inflammatory and neuropathic pain.[6]

  • Anxiolytic and Antidepressant-like effects: Observed in various behavioral paradigms.[6]

  • Cognitive Effects: Can prevent attentional impairments in certain models.[3]

Administration Protocols

The choice of vehicle is critical for ensuring the solubility and bioavailability of URB597 in vivo. Common formulations include:

  • DMSO-based: For intraperitoneal (i.p.) administration, URB597 can be dissolved in 100% DMSO.[10][11]

  • Tween/PEG/Saline: A frequently used vehicle consists of 5% Tween 80, 5% polyethylene glycol 400 (PEG400), and 90% saline.[1][12]

  • DMSO/Cremophor/Saline: Another option is a mixture of 10% DMSO, 10% Cremophor EL, and 80% saline.[9]

Protocol for Tween/PEG/Saline Vehicle:

  • To prepare 10 mL of vehicle, combine 0.5 mL of Tween 80 and 0.5 mL of PEG400.

  • Add 9.0 mL of sterile 0.9% saline.

  • Vortex thoroughly to ensure a homogenous solution.

  • Dissolve URB597 in this vehicle to the desired final concentration. Gentle warming or sonication may aid dissolution.[1]

The appropriate dose and route of administration will depend on the animal model and the specific research question. The following table provides a summary of dosages used in published studies.

Animal ModelRouteDosage Range (mg/kg)Application
Mousei.p.0.3 - 0.5Cognitive function, analgesia
Rati.p.0.15 - 2.0Analgesia, anxiety, FAAH inhibition
Rats.c.3.0Visceral hypersensitivity
Rhesus Monkeyi.v.0.32 - 3.2Drug discrimination studies

i.p. = intraperitoneal; s.c. = subcutaneous; i.v. = intravenous

Experimental Design Workflow

In_Vivo_Workflow Start Start: Animal Acclimation Baseline Baseline Measurements (e.g., behavioral tests, physiological readings) Start->Baseline Randomization Randomize into Treatment Groups (Vehicle vs. URB597) Baseline->Randomization Administration Drug Administration (Specify route, dose, timing) Randomization->Administration Post_Treatment Post-Treatment Measurements Administration->Post_Treatment Sacrifice Euthanasia and Tissue Collection Post_Treatment->Sacrifice End End: Data Analysis and Interpretation Post_Treatment->End Ex_Vivo Ex Vivo Analysis (e.g., FAAH activity, endocannabinoid levels) Sacrifice->Ex_Vivo Ex_Vivo->End

Caption: A typical workflow for an in vivo experiment.

Part 5: Quality Control, Safety, and Troubleshooting

Quality Control
  • Purity and Identity Verification: Before use, it is highly recommended to verify the identity and purity of the supplied URB597.

    • HPLC: To confirm purity (typically ≥98%).[3]

    • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 339.4 m/z).

    • NMR Spectroscopy: To confirm the chemical structure. Key ¹H NMR signals should be consistent with the expected structure.

Safety and Handling
  • General Precautions: Handle URB597 in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust.[8]

  • Specific Hazards: This material should be considered hazardous until more information is available. Avoid ingestion, inhalation, and contact with skin and eyes.[4][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[8]

Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Inconsistent IC₅₀ values in FAAH assay Inconsistent pH of assay buffer; inaccurate pipetting; degradation of enzyme or substrate.Strictly control the pH of all buffers.[8] Use calibrated pipettes. Prepare fresh enzyme and substrate solutions for each experiment.
Precipitation of URB597 in culture media Poor solubility; final concentration too high for the amount of co-solvent (DMSO).Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (<0.1%). Prepare the final dilution in pre-warmed media and mix thoroughly.
No or variable effect in vivo Poor bioavailability due to improper vehicle; incorrect dosage; degradation of compound.Prepare the vehicle fresh and ensure the compound is fully dissolved. Perform a dose-response study to determine the optimal dose for your model. Verify the purity and integrity of your URB597 stock.
High variability between animals Inconsistent administration technique; stress induced by handling; biological variability.Ensure all injections are administered consistently (e.g., same location for i.p. injections). Handle animals consistently to minimize stress. Increase the number of animals per group to improve statistical power.

Part 6: References

  • Fegley, D., Gaetani, S., Duranti, A., Tontini, A., Mor, M., Tarzia, G., & Piomelli, D. (2005). Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3′-Carbamoyl-biphenyl-3-yl Ester (URB597). The Journal of Pharmacology and Experimental Therapeutics, 313(1), 352–358. [Link]

  • Piomelli, D., Tarzia, G., Duranti, A., Tontini, A., Mor, M., Compton, T. R., Dasse, O., Monaghan, E. P., Parghi, D., & Gaetani, S. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS drug reviews, 12(1), 21–38. [Link]

  • McMahon, L. R., & Koek, W. (2011). The fatty acid amide hydrolase inhibitor URB 597: interactions with anandamide in rhesus monkeys. British journal of pharmacology, 164(2b), 486–496. [Link]

  • Stott, C., & Di Marzo, V. (2019). FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats. Neurogastroenterology and motility : the official journal of the European Gastrointestinal Motility Society, 31(8), e13627. [Link]

  • Orlińska, K., et al. (2022). Effect of Fatty Acid Amide Hydrolase Inhibitor URB597 on Orofacial Pain Perception in Rats. International Journal of Molecular Sciences, 23(9), 4665. [Link]

  • Fowler, C. J., & Tiger, G. (2007). The potency of the fatty acid amide hydrolase inhibitor URB597 is dependent upon the assay pH. British journal of pharmacology, 151(4), 493–500. [Link]

  • Campolongo, P., et al. (2019). Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice. Frontiers in Behavioral Neuroscience, 13, 166. [Link]

  • Bio-Techne. (n.d.). FAAH activity in BV-2 cells pre-treated with 5 μM URB597 for 4 h and.... ResearchGate. Retrieved January 21, 2026, from [Link]

  • Orlińska, K., et al. (2022). Effect of Fatty Acid Amide Hydrolase Inhibitor URB597 on Orofacial Pain Perception in Rats. International Journal of Molecular Sciences, 23(9), 4665. [Link]

  • Fegley, D., et al. (2005). Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3′- Carbamoyl-biphenyl-3-yl Ester (URB597). eScholarship, University of California. [Link]

Sources

Method

Application Notes and Protocols for Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate: A Guide for Researchers

Introduction: Understanding the Molecule Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is a small molecule of interest in drug discovery and chemical biology. Its structure, featuring a biphenyl group, a carbamate linker,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Molecule

Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is a small molecule of interest in drug discovery and chemical biology. Its structure, featuring a biphenyl group, a carbamate linker, and a piperidine moiety, suggests its potential interaction with various biological targets. The biphenyl group provides a rigid, hydrophobic scaffold, while the carbamate and piperidine functionalities can participate in hydrogen bonding and other polar interactions. This guide provides detailed protocols and best practices for the handling, storage, and use of this compound to ensure experimental integrity and laboratory safety.

I. Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is fundamental to its proper handling and use.

PropertyValueSource
Chemical Name Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamateN/A
CAS Number 171722-92-2[1][2][3][4][5]
Molecular Formula C₁₈H₂₀N₂O₂[3]
Molecular Weight 296.36 g/mol [3][4]
Appearance White or off-white powder or crystalline powderN/A
Solubility Very soluble in N,N-Dimethylformamide (DMF), Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water.N/A
Melting Point 152°C - 156°CN/A

II. Safe Handling and Personal Protective Equipment (PPE)

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling the compound:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.[9][10][11]Protects eyes from dust particles and accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[9][10][11]Prevents dermal absorption. Change gloves immediately if contaminated.
Body Protection A lab coat, fully buttoned.[6][9][10]Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required when working in a fume hood. If weighing large quantities outside of a hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be considered.[9][10]Minimizes inhalation of the powdered compound.

First Aid Measures (General Guidance for Aromatic Amines):

  • In case of skin contact: Immediately wash with soap and plenty of water.[7]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7]

III. Stability and Storage

The stability of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is crucial for obtaining reliable and reproducible experimental results. Its chemical structure provides clues to its potential stability profile.

  • Carbamate Moiety: The N,N-disubstituted carbamate in this molecule is expected to be generally stable towards hydrolysis under neutral pH conditions.[12][13] However, prolonged exposure to strong acids or bases may lead to degradation.

  • Biphenyl Group: Biphenyl derivatives can be susceptible to photodegradation upon exposure to UV light.[14][15]

Solid Compound Storage
  • Temperature: Store the solid compound at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.

  • Light: Protect from light by storing in an amber vial or in a dark location.

Solution Storage
  • Stock Solutions: It is highly recommended to prepare a concentrated stock solution in anhydrous dimethyl sulfoxide (DMSO). DMSO is a common solvent for long-term storage of small molecules.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, the DMSO stock solution should be aliquoted into single-use volumes.

  • Storage of Aliquots: Store the aliquots at -80°C for maximum long-term stability. If a -80°C freezer is not available, storage at -20°C is a viable alternative for shorter durations.

  • Aqueous Solutions: Avoid storing the compound in aqueous solutions for extended periods, as hydrolysis may occur over time. Prepare fresh aqueous working solutions from the DMSO stock on the day of the experiment.

IV. Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate.

Materials:

  • Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vortex mixer

  • Calibrated pipettes

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Equilibration: Allow the vial containing the solid compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, accurately weigh a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution (MW = 296.36 g/mol ), weigh out 2.96 mg of the compound.

  • Dissolution: Add the weighed compound to an appropriately sized amber vial. Add the calculated volume of anhydrous DMSO.

  • Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -80°C.

Protocol 2: Preparation of Working Solutions

This protocol outlines the preparation of a working solution for a typical cell-based assay.

Materials:

  • 10 mM stock solution of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate in DMSO

  • Appropriate aqueous buffer or cell culture medium

  • Calibrated pipettes

  • Sterile tubes

Procedure:

  • Thawing: Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.

  • Serial Dilution (if necessary): Perform any intermediate dilutions in DMSO if a very low final concentration is required.

  • Final Dilution: Directly before use, dilute the DMSO stock solution into the final aqueous buffer or cell culture medium to the desired working concentration. Ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

  • Mixing: Mix the working solution thoroughly by gentle inversion or pipetting.

  • Use Immediately: Use the freshly prepared working solution immediately. Do not store aqueous solutions of the compound.

V. Waste Disposal

As a specific SDS is not available, Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate and any materials contaminated with it should be treated as chemical waste. Do not dispose of this compound down the drain or in the regular trash.[16][17][18][19][20]

  • Solid Waste: Collect unused solid compound and any contaminated items (e.g., weigh boats, gloves, paper towels) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect unused solutions and contaminated solvents in a designated, labeled hazardous waste container for organic waste.

  • Institutional Guidelines: Follow all local and institutional regulations for chemical waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[20]

VI. Visualization of Workflows

Workflow for Handling and Stock Preparation

G cluster_prep Preparation cluster_storage Storage A Equilibrate solid to RT B Weigh compound in fume hood A->B Prevent condensation C Add anhydrous DMSO B->C Precise amount D Vortex to dissolve C->D Ensure complete dissolution E Aliquot into single-use vials D->E Avoid freeze-thaw F Store at -80°C E->F G cluster_prep Preparation cluster_use Application A Thaw stock solution aliquot B Dilute in aqueous buffer/medium A->B Freshly prepare C Ensure final DMSO concentration is low (e.g., <0.1%) B->C Minimize solvent effects D Use immediately in experiment C->D

Caption: Workflow for preparing a working solution.

VII. Conclusion

The reliable and safe use of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate in a research setting is contingent upon a clear understanding of its properties and adherence to proper handling and storage protocols. By following the guidelines outlined in these application notes, researchers can minimize experimental variability, ensure the integrity of their results, and maintain a safe laboratory environment.

VIII. References

  • (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC. (n.d.). Retrieved January 20, 2026, from [Link]

  • Photodegradation of some alkyl N-arylcarbamates - American Chemical Society. (n.d.). Retrieved January 20, 2026, from [Link]

  • Photodegradation of some alkyl N-arylcarbamates | The Journal of Organic Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved January 20, 2026, from [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27). Retrieved January 20, 2026, from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved January 20, 2026, from [Link]

  • Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) | Request PDF - ResearchGate. (2025, August 6). Retrieved January 20, 2026, from [Link]

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager. (2024, December 31). Retrieved January 20, 2026, from [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7). Retrieved January 20, 2026, from [Link]

  • PPE and Safety for Chemical Handling - ACS Material. (2020, July 14). Retrieved January 20, 2026, from [Link]

  • Chapter 20: Chemical Waste Management - University of Nevada, Reno. (n.d.). Retrieved January 20, 2026, from [Link]

  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - Penta chemicals. (2024, May 7). Retrieved January 20, 2026, from [Link]

  • Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System - Dr. Zachary H. Houston. (n.d.). Retrieved January 20, 2026, from [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. (2015, January 7). Retrieved January 20, 2026, from [Link]

  • piperidin-4-yl [1,1'-biphenyl]-2-yl carbamate - OctaneX. (n.d.). Retrieved January 20, 2026, from [Link]

  • Biphenyl-2-ylcarbamic Acid Piperidin-4-yl Ester | C18H20N2O2 | CID 10851461 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • Dual Nickel Photocatalysis for O-Aryl Carbamate Synthesis from Carbon Dioxide | The Journal of Organic Chemistry - ACS Publications. (2023, February 27). Retrieved January 20, 2026, from [Link]

  • 1-(2-(4-formyl-N-methylbenzamido)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate - India Fine Chemicals. (n.d.). Retrieved January 20, 2026, from [Link]

  • Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • N-Arylation of Carbamates through Photosensitized Nickel Catalysis - Sci-Hub. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate in Structure-Activity Relationship Studies for FAAH Inhibitor Development

Introduction: The Rationale for Targeting Fatty Acid Amide Hydrolase (FAAH) The endocannabinoid system (ECS) is a crucial neuromodulatory and lipid signaling network implicated in a myriad of physiological processes, inc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting Fatty Acid Amide Hydrolase (FAAH)

The endocannabinoid system (ECS) is a crucial neuromodulatory and lipid signaling network implicated in a myriad of physiological processes, including pain perception, inflammation, and mood regulation.[1][2] A key regulatory node within this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), an integral membrane-bound serine hydrolase.[3][4] FAAH is primarily responsible for the catabolism of N-acylethanolamines (NAEs), most notably the endogenous cannabinoid anandamide (AEA).[1][3] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH effectively terminates its signaling cascade through cannabinoid receptors (CB1 and CB2).[3]

Inhibition of FAAH presents a compelling therapeutic strategy. By preventing the degradation of AEA, FAAH inhibitors elevate the endogenous tone of this cannabinoid, thereby potentiating its analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct CB1 receptor agonists.[5][6] This has positioned FAAH as a high-interest target for drug discovery programs aimed at developing novel therapeutics for pain and central nervous system disorders.[5][7]

Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate, widely known as URB597, is a potent and well-characterized irreversible inhibitor of FAAH.[5][8] Its mechanism of action involves the carbamoylation of a catalytic serine residue (Ser241) in the FAAH active site, leading to the inactivation of the enzyme.[8][9] The robust in vitro and in vivo activity of URB597, coupled with its selectivity for FAAH over other serine hydrolases at therapeutic doses, makes it an excellent tool compound and a foundational scaffold for structure-activity relationship (SAR) studies.[5][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate and its analogs in SAR studies to discover and characterize novel FAAH inhibitors. We will delve into the mechanistic underpinnings of FAAH inhibition, provide detailed protocols for robust in vitro assays, and discuss the logic of SAR exploration based on this chemical scaffold.

The Endocannabinoid Signaling Pathway and the Role of FAAH

To appreciate the significance of FAAH inhibition, it is essential to understand its place within the endocannabinoid signaling pathway. The following diagram illustrates the key components and the impact of FAAH inhibition.

FAAH_Pathway cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Triggers release PLD NAPE-PLD AEA Anandamide (AEA) PLD->AEA Synthesis on demand AEA->CB1 Retrograde Signaling FAAH FAAH AEA->FAAH Substrate Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Hydrolysis URB597 Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (URB597) URB597->FAAH Inhibits

Figure 1: FAAH's role in the endocannabinoid signaling pathway. This diagram illustrates how FAAH in the postsynaptic neuron terminates the retrograde signaling of anandamide (AEA). Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (URB597) inhibits FAAH, leading to increased AEA levels and enhanced signaling at the presynaptic CB1 receptor.

Core Principles of Structure-Activity Relationship (SAR) Studies for FAAH Inhibitors

The goal of an SAR study is to systematically modify the chemical structure of a lead compound, such as Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate, and to quantify the effect of these modifications on its biological activity. For FAAH inhibitors, the primary endpoint is typically the inhibitory potency (e.g., IC50 or Ki). A well-designed SAR campaign explores modifications to different regions of the scaffold to probe interactions with the enzyme's active site and to optimize properties like potency, selectivity, and metabolic stability.

For the Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate scaffold, the molecule can be dissected into three key regions for modification:

  • The Biphenyl "Leaving Group": This portion of the molecule is critical for recognition by the FAAH active site and is expelled after the carbamoylation of the catalytic serine. Modifications here can influence binding affinity (Ki) and the rate of inactivation (kinact).

  • The Carbamate Moiety: This is the "warhead" of the inhibitor, responsible for the covalent modification of the enzyme. While less frequently modified, subtle changes can impact reactivity.

  • The Piperidine "Cap": This region can be modified to alter physicochemical properties such as solubility and membrane permeability. It also offers a vector for introducing functionalities that can interact with secondary binding pockets or influence selectivity.[10]

The following workflow outlines a typical SAR study for developing novel FAAH inhibitors based on this scaffold.

SAR_Workflow Start Lead Compound: Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate Synthesis Synthesize Analogs (Modify Biphenyl, Piperidine, etc.) Start->Synthesis InVitro In Vitro Screening: FAAH Inhibition Assay (IC50) Synthesis->InVitro Data SAR Data Analysis InVitro->Data Potent Potent Analogs Identified? Data->Potent Analyze Potency Trends Potent->Synthesis No, Iterate Design Selectivity Selectivity Profiling (vs. other serine hydrolases, e.g., MAGL) Potent->Selectivity Yes ADME In Vitro ADME/ Tox Profiling Selectivity->ADME InVivo In Vivo Pharmacodynamics & Efficacy Studies ADME->InVivo End Candidate Drug InVivo->End

Figure 2: A generalized workflow for a structure-activity relationship (SAR) study starting from a lead FAAH inhibitor.

Protocols for In Vitro FAAH Inhibition Assays

The cornerstone of any SAR study is a reliable and reproducible assay to quantify the inhibitory activity of newly synthesized analogs. A fluorometric assay is a widely adopted method for its sensitivity, high-throughput compatibility, and commercial availability of reagents and kits.[3][7][11][12]

Protocol 1: Fluorometric FAAH Inhibition Assay Using Rat Brain Homogenate

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of test compounds against native FAAH from a biological matrix.

Rationale: Using a tissue homogenate provides an environment where the enzyme is in its native lipid milieu, which can be crucial for inhibitor binding and activity. Rat brain is a commonly used source due to its high expression of FAAH.

Materials:

  • Whole rat brains (fresh or frozen at -80°C)

  • FAAH Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0[12]

  • FAAH Substrate: AMC-arachidonoyl amide (Cayman Chemical or similar)

  • Test Compounds (analogs of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate) dissolved in DMSO

  • Positive Control: URB597 or another known FAAH inhibitor (e.g., PF-3845)[8]

  • 96-well black, flat-bottom microplates

  • Homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Refrigerated centrifuge

  • Plate reader with fluorescence detection (Excitation: 340-360 nm, Emission: 450-465 nm)[12][13]

Procedure:

  • Preparation of Rat Brain Homogenate (Enzyme Source): a. On ice, homogenize one rat brain in 10 volumes (w/v) of ice-cold FAAH Assay Buffer. b. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.[7] c. Carefully collect the supernatant, which contains the microsomal fraction rich in FAAH. Avoid the lipid layer and the pellet. d. Determine the total protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA). e. Dilute the supernatant with FAAH Assay Buffer to a final protein concentration of 0.1-0.2 mg/mL. This may need optimization to ensure the reaction remains in the linear range.

  • Assay Setup: a. Prepare serial dilutions of your test compounds and the positive control in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 100 µM to 10 pM. b. In a 96-well plate, add the following to triplicate wells:

    • 100% Activity Wells: 170 µL FAAH Assay Buffer + 10 µL diluted brain homogenate + 10 µL DMSO.
    • Inhibitor Wells: 170 µL FAAH Assay Buffer + 10 µL diluted brain homogenate + 10 µL of test compound dilution.
    • Background Wells: 180 µL FAAH Assay Buffer + 10 µL DMSO (no enzyme).[12] c. Mix gently and pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to interact with the enzyme before the substrate is added. The pre-incubation time is particularly important for irreversible inhibitors.[9]
  • Initiation and Measurement: a. Prepare the FAAH substrate solution by diluting the stock in ethanol or as per the manufacturer's instructions to a working concentration (e.g., 20 µM).[12] b. Initiate the reaction by adding 10 µL of the FAAH substrate solution to all wells, for a final substrate concentration of 1 µM in a 200 µL total volume. c. Immediately place the plate in the pre-warmed (37°C) plate reader. d. Measure the fluorescence kinetically for 30 minutes, with readings every minute, or as an endpoint reading after 30 minutes of incubation at 37°C.[12]

  • Data Analysis: a. Subtract the average fluorescence of the background wells from all other readings. b. For kinetic reads, determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve. c. Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_100%_activity)) d. Plot the % Inhibition against the logarithm of the inhibitor concentration. e. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Data Interpretation and SAR Progression

The IC50 values obtained from the primary screen form the basis of the SAR. By comparing the potencies of analogs, researchers can deduce the structural requirements for optimal FAAH inhibition.

Modification Area Example Modification Rationale / Hypothesis Expected Outcome on IC50
Biphenyl Ring Add electron-withdrawing group (e.g., -CF3) at the para-position of the distal phenyl ring.May enhance binding through specific interactions in the hydrophobic acyl chain-binding pocket.[8]Decrease (Improved Potency)
Replace distal phenyl ring with a heterocycle (e.g., pyridine).To improve solubility and explore alternative hydrogen bonding interactions.Variable, depends on the heterocycle
Piperidine Ring N-alkylation with different chain lengths.Probes for additional hydrophobic interactions or steric clashes near the solvent-exposed region.May increase or decrease
Replace piperidine with a more rigid or flexible cyclic amine.To investigate the conformational requirements of the "cap" group.Variable
Linker Alter the point of attachment on the biphenyl ring (ortho, meta, para).The ortho position is known to be critical for the carbamate's orientation towards the catalytic serine.Meta or para substitution likely to decrease potency significantly.

For promising compounds with high potency (e.g., low nanomolar IC50), further characterization is essential. This includes:

  • Selectivity Assays: Test potent inhibitors against other related serine hydrolases, such as monoacylglycerol lipase (MAGL) and carboxylesterases, to ensure a selective FAAH inhibition profile.[5][14]

  • Mechanism of Inhibition Studies: For irreversible inhibitors, determine the inactivation rate constant (kinact) and the affinity constant (Ki) to better understand the kinetic parameters of inhibition.[8]

  • In Vitro ADME: Assess metabolic stability using liver microsomes or S9 fractions to predict in vivo half-life.[1]

Conclusion

Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate serves as an invaluable starting point for the rational design of novel FAAH inhibitors. A systematic SAR approach, grounded in robust and reproducible in vitro assays, allows for the exploration of chemical space around this privileged scaffold. By understanding the causal relationships between structural modifications and inhibitory activity, research and drug development teams can efficiently optimize lead compounds, paving the way for the development of next-generation therapeutics for pain, anxiety, and other neurological disorders.

References

  • BenchChem. (n.d.). FAAH inhibitor 2 cell-based assay guidelines.
  • Sharma, S., et al. (2023). Discovery of novel fatty acid amide hydrolase (FAAH) inhibitors as anti-alzheimer agents via in-silico-based drug design, virtual screening, molecular docking, molecular dynamics simulation, DFT, and non-clinical studies. PubMed. Retrieved from [Link]

  • Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS Journal. Retrieved from [Link]

  • Creative BioMart. (n.d.). FAAH Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Alves, I., et al. (2018). In vitro FAAH, CE, MAGL, and in vivo FAAH inhibition by selected benzotriazole N-carboxamides. ResearchGate. Retrieved from [Link]

  • Wieczorek, M., et al. (2018). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Lee, J. W., et al. (2021). Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). Fatty Acid Amide Hydrolase. Retrieved from [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Cell. Retrieved from [Link]

  • PubChem. (n.d.). Biphenyl-2-ylcarbamic Acid Piperidin-4-yl Ester. Retrieved from [Link]

  • Ghattas, M. A., et al. (2017). Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Moreno-Sanz, G., et al. (2013). Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, L., et al. (2018). FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats. Neurogastroenterology & Motility. Retrieved from [Link]

  • Alexander, J. P., & Cravatt, B. F. (2006). The potency of the fatty acid amide hydrolase inhibitor URB597 is dependent upon the assay pH. British Journal of Pharmacology. Retrieved from [Link]

  • Moreno-Sanz, G., et al. (2013). Synthesis and structure-activity relationship studies of O-biphenyl-3-yl carbamates as peripherally restricted fatty acid amide hydrolase inhibitors. PubMed. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-(4-((2-(4-(([1,1'-Biphenyl]-2-ylcarbamoyl)oxy)piperidin-1-yl)ethyl)(methyl)carbamoyl)benzyl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • OctaneX. (n.d.). piperidin-4-yl [1,1'-biphenyl]-2-yl carbamate. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. Retrieved from [Link]

  • Jayamanne, A., et al. (2006). The Fatty Acid Amide Hydrolase Inhibitor URB597 (Cyclohexylcarbamic Acid 3'-Carbamoylbiphenyl-3-yl Ester) Reduces Neuropathic Pain after Oral Administration in Mice. The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • PharmaCompass. (n.d.). Biphenyl-2-ylcarbamic Acid Piperidin-4-yl Ester. Retrieved from [Link]

  • Lichtman, A. H., et al. (2004). Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats. British Journal of Pharmacology. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Scalable Synthesis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate Derivatives

Introduction: The Significance of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate Scaffolds in Modern Drug Discovery The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of approved pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate Scaffolds in Modern Drug Discovery

The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of approved pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for engaging with biological targets.[1] When incorporated into a carbamate linkage with a biphenyl group, as in Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate, the resulting derivatives exhibit a unique combination of rigidity and flexibility. This structural motif has been identified as a key pharmacophore in compounds targeting a range of biological pathways, including those involved in inflammatory and respiratory diseases. Notably, this core structure is found in revefenacin, a long-acting muscarinic antagonist for the treatment of chronic obstructive pulmonary disease (COPD).[2]

The development of a robust, scalable, and economically viable synthetic process for these derivatives is therefore of paramount importance for both academic research and industrial drug development. This guide provides a detailed, field-proven methodology for the synthesis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate, focusing on scalability, efficiency, and the underlying chemical principles that govern the process.

Strategic Overview of the Synthetic Pathway

The most efficient and scalable synthetic route to the target compound involves a two-stage process. This strategy hinges on the initial coupling of a protected piperidine precursor with an activated biphenyl carbamoylating agent, followed by a deprotection step to yield the final product. This approach ensures high yields and simplifies purification by avoiding side reactions associated with the unprotected piperidine nitrogen.

A key intermediate in this synthesis is tert-butyl 4-hydroxy-1-piperidinecarboxylate (N-Boc-4-hydroxypiperidine), a commercially available and stable building block. The biphenyl moiety is introduced via [1,1'-biphenyl]-2-isocyanate. The use of a protecting group on the piperidine nitrogen is crucial to prevent undesired side reactions, such as the formation of ureas. The tert-butoxycarbonyl (Boc) group is ideal for this purpose due to its stability under the coupling conditions and its facile removal under acidic conditions.[3]

The overall synthetic workflow is depicted below:

G cluster_0 Stage 1: Carbamate Formation cluster_1 Stage 2: Deprotection N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Carbamoylation Carbamoylation N-Boc-4-hydroxypiperidine->Carbamoylation [1,1'-biphenyl]-2-isocyanate [1,1'-biphenyl]-2-isocyanate [1,1'-biphenyl]-2-isocyanate->Carbamoylation N-Boc-Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate N-Boc-Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate Carbamoylation->N-Boc-Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate Deprotection Deprotection N-Boc-Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate->Deprotection Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate Deprotection->Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

Caption: Overall synthetic workflow.

Part 1: Scalable Synthesis of Key Intermediates

Preparation of [1,1'-biphenyl]-2-isocyanate

The synthesis of the key isocyanate intermediate can be achieved from 2-aminobiphenyl using a phosgene equivalent, such as triphosgene. This method is generally high-yielding and adaptable to large-scale production with appropriate safety precautions.

Reaction Scheme:

Causality of Experimental Choices:

  • Triphosgene: A safer, solid alternative to gaseous phosgene, which simplifies handling and stoichiometry on a large scale.

  • Solvent: An inert aprotic solvent such as toluene or dichloromethane (DCM) is used to prevent reaction with the solvent. Toluene is often preferred for its higher boiling point, which can facilitate the reaction.

  • Base: A non-nucleophilic base, such as triethylamine, is used to neutralize the HCl generated during the reaction, driving the reaction to completion.

Synthesis of N-Boc-4-hydroxypiperidine

While commercially available, understanding the synthesis of this key starting material provides greater control over the entire process. The most common method involves the protection of 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O).

Reaction Scheme:

Part 2: Detailed Protocol for the Scalable Synthesis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

This section outlines a detailed, step-by-step protocol for the synthesis, purification, and characterization of the target compound.

Stage 1: Synthesis of tert-butyl 4-((([1,1'-biphenyl]-2-yl)carbamoyl)oxy)piperidine-1-carboxylate

This step involves the critical carbamate bond formation. The choice of catalyst is crucial for achieving high yield and purity on a large scale. Organotin catalysts, such as dibutyltin dilaurate (DBTDL), are highly effective for this transformation.

Catalytic Mechanism of Carbamate Formation:

The catalytic cycle of DBTDL involves the formation of a tin-alkoxide intermediate with N-Boc-4-hydroxypiperidine. This intermediate then reacts with the isocyanate, followed by dissociation of the product and regeneration of the catalyst.

G DBTDL DBTDL Intermediate_Complex Tin-Alkoxide Intermediate DBTDL->Intermediate_Complex + N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine->Intermediate_Complex Isocyanate [1,1'-biphenyl]-2-isocyanate Product_Complex Product-Catalyst Complex Isocyanate->Product_Complex Intermediate_Complex->Product_Complex + Isocyanate Product_Complex->DBTDL Regeneration Product N-Boc-Protected Carbamate Product_Complex->Product

Caption: Catalytic cycle of DBTDL in carbamate formation.

Experimental Protocol:

  • Reactor Setup: To a clean, dry, nitrogen-purged reactor, add N-Boc-4-hydroxypiperidine (1.0 eq.) and an anhydrous aprotic solvent such as toluene (10 volumes).

  • Reagent Addition: Add [1,1'-biphenyl]-2-isocyanate (1.05 eq.) to the solution.

  • Catalyst Introduction: Add dibutyltin dilaurate (DBTDL) (0.01-0.05 mol%).

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/heptane.

Quantitative Data Summary (Stage 1):

ParameterValue
Starting MaterialN-Boc-4-hydroxypiperidine
Reagent[1,1'-biphenyl]-2-isocyanate
CatalystDibutyltin dilaurate (DBTDL)
SolventToluene
Temperature60-80 °C
Reaction Time2-4 hours
Typical Yield90-95%
Purity (crude)>95%
Stage 2: Deprotection to Yield Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

The final step is the removal of the Boc protecting group under acidic conditions to yield the desired product. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent for this transformation.

Deprotection Mechanism:

The acid protonates the carbonyl oxygen of the Boc group, leading to its fragmentation into tert-butyl cation and carbamic acid, which subsequently decarboxylates.

G N-Boc_Protected N-Boc-Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate Protonation Protonation of Carbonyl Oxygen N-Boc_Protected->Protonation + H⁺ Fragmentation Fragmentation Protonation->Fragmentation t-butyl_cation tert-butyl cation Fragmentation->t-butyl_cation Carbamic_Acid Carbamic Acid Intermediate Fragmentation->Carbamic_Acid Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Final_Product Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate Decarboxylation->Final_Product CO2 CO₂ Decarboxylation->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol:

  • Dissolution: Dissolve the N-Boc protected intermediate (1.0 eq.) in dichloromethane (DCM) (5-10 volumes).

  • Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (5-10 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by HPLC or TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Quantitative Data Summary (Stage 2):

ParameterValue
Starting Materialtert-butyl 4-((([1,1'-biphenyl]-2-yl)carbamoyl)oxy)piperidine-1-carboxylate
ReagentTrifluoroacetic acid (TFA)
SolventDichloromethane (DCM)
Temperature0 °C to room temperature
Reaction Time1-3 hours
Typical Yield85-95%
Purity (after purification)>98%

Part 3: Analytical Characterization

Thorough characterization of the final product is essential to confirm its identity and purity.

Analytical Data Summary:

TechniqueExpected Results
¹H NMR Characteristic peaks for the biphenyl and piperidine protons. The absence of the tert-butyl singlet confirms complete deprotection.
¹³C NMR Resonances corresponding to all carbon atoms in the molecule, including the carbamate carbonyl.
HPLC A single major peak with a purity of >98%.
Mass Spectrometry The expected molecular ion peak corresponding to the molecular weight of the product.
Melting Point A sharp melting point range, indicating high purity.[4]

Conclusion and Future Perspectives

The synthetic protocol detailed herein provides a scalable, efficient, and reliable method for the preparation of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate derivatives. The strategic use of a Boc protecting group and a catalytic carbamoylation step are key to the success of this approach on a larger scale. This guide empowers researchers and drug development professionals with the necessary knowledge to synthesize this important class of molecules for further investigation and development. Future work may focus on the development of even more sustainable and atom-economical catalytic systems for the carbamate formation step, potentially exploring non-tin-based catalysts.

References

  • Devisetty, S., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 775-777. [Link]

  • PubChem. (n.d.). Biphenyl-2-ylcarbamic Acid Piperidin-4-yl Ester. Retrieved from [Link]

  • Niyogi, S., et al. (2002). Catalytic activity of DBTDL in polyurethane formation. Indian Journal of Chemical Technology, 9, 394-398.
  • G. Kurtay, et al. (2024). A photocatalyzed oxidative decarboxylation of oxamic acids enables a facile one-pot synthesis of urethanes. Synlett, 35, 342-346.
  • Sato, M., et al. (1998). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-8.
  • Yadav, V. K., & Babu, K. G. (2003). A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates. The Journal of Organic Chemistry, 68(15), 5950–5953.
  • Shaikh, N. S., et al. (2000). A mild procedure for the clay catalyzed selective removal of the tert-butoxycarbonyl protecting group from aromatic amines. Tetrahedron Letters, 41(3), 385–387.
  • PubChem. (n.d.). 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. Retrieved from [Link]

  • Lusseau, J., et al. (2022). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. Journal of Biomolecular Structure & Dynamics, 41(19), 9797-9807.
  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • Lipshutz, B. H., & Ghorai, S. (2012). A practical, catalytic and selective deprotection of a Boc group in N, N′-diprotected amines using iron(III)-catalysis. Green Chemistry, 14(12), 3328-3331.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Chen, J., et al. (2014). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Bartoll, J., et al. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Journal of Chemical Research, 40(3), 152-155.
  • Boumoud, B., et al. (2018). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society, 83(10), 1139-1147.

Sources

Application

Use in the development of treatments for neurological disorders

An Application Guide to the Forefront of Neurotherapeutic Development Introduction: Navigating the Complex Landscape of Neurological Disorders Neurological disorders represent a formidable challenge in modern medicine, c...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Forefront of Neurotherapeutic Development

Introduction: Navigating the Complex Landscape of Neurological Disorders

Neurological disorders represent a formidable challenge in modern medicine, characterized by a complex pathophysiology and the relative inaccessibility of the central nervous system (CNS).[1] The progressive loss of neuronal function leads to devastating conditions like Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and Huntington's disease.[2][3] Traditional drug development has been hampered by a limited understanding of disease mechanisms and the significant hurdle of the blood-brain barrier (BBB), which restricts the entry of most therapeutic agents into the brain.[4][5] Furthermore, the high failure rates and costs of clinical trials, often due to a lack of predictive preclinical models and validated biomarkers, have stifled innovation.[1][6]

To overcome these obstacles, researchers are shifting towards a new paradigm of therapeutic development. This guide details advanced applications and protocols that leverage patient-specific disease models, targeted gene therapies, precise neural circuit manipulation, and high-throughput screening to accelerate the discovery of novel treatments for neurological disorders. We will explore the causality behind these experimental strategies, providing field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Patient-Derived iPSCs: Modeling the Disease in a Dish

The advent of induced pluripotent stem cell (iPSC) technology has revolutionized the study of neurological disorders.[7][8] By reprogramming somatic cells (e.g., skin fibroblasts or peripheral blood mononuclear cells) from patients into iPSCs, we can generate a limitless supply of disease-relevant cells, including neurons and glia.[3][9] These patient-specific cells recapitulate key pathological phenotypes in vitro, providing a powerful platform for investigating disease mechanisms, identifying therapeutic targets, and screening for effective compounds.[3][10] This "disease in a dish" approach circumvents the limitations of traditional animal models, which often fail to fully replicate human disease, and the inability to access live neurons from patients.[9]

Workflow for iPSC-Based Disease Modeling and Drug Screening

The overall process involves deriving iPSCs from patients, differentiating them into the affected neural cell type, characterizing the disease phenotype, and then using this validated model for therapeutic screening.

iPSC_Workflow cluster_derivation Patient Cell Derivation cluster_differentiation Neural Differentiation cluster_application Therapeutic Application P Patient Somatic Cells (e.g., Fibroblasts) R Reprogramming (Yamanaka Factors) P->R iPSC Patient-Specific iPSC Lines R->iPSC Diff Directed Differentiation Protocols iPSC->Diff Neurons Mature Neural Cells (e.g., Dopaminergic Neurons) Diff->Neurons Pheno Phenotypic Analysis (e.g., Protein Aggregation, Hyperexcitability) Neurons->Pheno Screen High-Throughput Drug Screening Pheno->Screen Tox Toxicity Screening Screen->Tox

Caption: Workflow for generating and using patient-specific iPSCs.

Protocol 1: Differentiation of Human iPSCs into Mature Neurons

This protocol describes a general framework for differentiating iPSCs into a mixed population of mature neurons. Specific growth factors and small molecules must be optimized depending on the desired neuronal subtype (e.g., dopaminergic, motor, cortical).

A. Self-Validating System & Causality:

  • Dual-SMAD Inhibition: The protocol initiates neural induction by inhibiting the TGF-β and BMP signaling pathways using small molecules like SB431542 and Noggin or LDN193189. This mimics the default pathway of ectoderm differentiation into neural tissue during embryonic development.

  • Isogenic Controls: Whenever possible, experiments should be run in parallel with iPSC lines from healthy controls or, ideally, with isogenic control lines where the specific disease-causing mutation has been corrected using gene-editing technologies like CRISPR/Cas9.[3] This ensures that any observed phenotype is a direct result of the mutation and not the genetic background.

  • Quality Control: Each stage requires rigorous quality control (QC) to validate the cell identity. This includes immunocytochemistry for stage-specific markers and qPCR to confirm gene expression patterns.

B. Step-by-Step Methodology:

  • Preparation of iPSC Colonies: Culture patient-derived iPSCs on a suitable matrix (e.g., Matrigel) in mTeSR™1 medium until colonies reach 70-80% confluency.

  • Neural Induction (Day 0-11):

    • On Day 0, switch the medium to Neural Induction Medium (NIM) containing DMEM/F12, N2 supplement, Glutamax, and dual-SMAD inhibitors (e.g., 10 µM SB431542 and 100 ng/mL Noggin).

    • Change the medium daily. By Day 7-11, neural rosettes, the hallmark of neural progenitor cells (NPCs), should be visible.

  • NPC Expansion (Day 12-20):

    • Gently dissociate the rosettes using a suitable enzyme (e.g., Accutase).

    • Re-plate the NPCs onto Poly-L-ornithine/Laminin-coated plates in NPC expansion medium (NIM supplemented with 20 ng/mL bFGF).

    • Expand the NPCs for 2-3 passages. Validate the culture by staining for NPC markers like PAX6 and SOX2.

  • Neuronal Maturation (Day 21-50+):

    • Plate the NPCs at a desired density (e.g., 50,000 cells/cm²) on Poly-L-ornithine/Laminin-coated plates.

    • Switch to Neuronal Maturation Medium (e.g., Neurobasal medium supplemented with B27, BDNF, GDNF, and cAMP).

    • Change half the medium every 2-3 days.

    • Maturation can take 4-8 weeks. Assess maturation by staining for markers like MAP2 (mature neurons), Tuj1 (pan-neuronal), and specific markers for the desired subtype (e.g., TH for dopaminergic neurons).

ParameterReagent/AssaySpecification/TargetRationale
iPSC Pluripotency ImmunocytochemistryOCT4, SOX2, NANOG positiveConfirms the undifferentiated state of the starting cell population.
Neural Induction Small MoleculesSB431542 (10 µM), Noggin (100 ng/mL)Inhibits SMAD signaling to direct differentiation towards a neural fate.
NPC Identity Immunocytochemistry>90% PAX6/SOX2 positiveValidates the successful generation of a pure neural progenitor population.
Neuronal Purity Immunocytochemistry>85% MAP2/Tuj1 positiveConfirms the efficiency of the final differentiation into mature neurons.
Maturity ElectrophysiologySpontaneous action potentialsDemonstrates the functional maturity of the differentiated neurons.
Table 1: Key Reagents and Quality Control Metrics for Neuronal Differentiation.

Section 2: AAV Gene Therapy: Correcting the Genetic Blueprint

Gene therapy offers a transformative approach for treating monogenic neurological disorders by addressing the root genetic cause.[11][12] The strategy typically involves replacing a mutated gene with a healthy copy or silencing a gene that produces a toxic protein.[11][13] Adeno-associated virus (AAV) vectors are the leading platform for in vivo gene delivery to the CNS due to their excellent safety profile, low immunogenicity, and ability to transduce non-dividing cells like neurons for long-term gene expression.[14][15][16]

The AAV Gene Replacement Pathway

The core principle is to package a therapeutic transgene and a cell-specific promoter into a recombinant AAV (rAAV) capsid. This vector is then delivered to the CNS, where it transduces target neurons, and the cellular machinery expresses the therapeutic protein.

AAV_Pathway cluster_neuron cluster_nucleus AAV Recombinant AAV Vector (Capsid + Transgene) Delivery CNS Delivery (e.g., ICV, Intraparenchymal) AAV->Delivery Neuron Target Neuron Delivery->Neuron transduces Binding Cell Surface Receptor Binding Endocytosis Endocytosis Binding->Endocytosis Uncoating Endosomal Escape & Uncoating Endocytosis->Uncoating Nucleus Nucleus Uncoating->Nucleus Episome Stable Episome Formation Uncoating->Episome Transcription Transcription Episome->Transcription Translation Translation Transcription->Translation Protein Therapeutic Protein Translation->Protein Effect Restoration of Normal Cell Function Protein->Effect

Caption: AAV-mediated gene replacement pathway in a target neuron.

Protocol 2: Intracerebroventricular (ICV) Injection of AAV in a Rodent Model

This protocol describes a common preclinical method for delivering AAV vectors throughout the brain via the cerebrospinal fluid (CSF).[14] This route is less invasive than multiple intraparenchymal injections and can achieve widespread gene expression.[15]

A. Causality and Experimental Design:

  • AAV Serotype Selection: The choice of AAV serotype is critical as it dictates cellular tropism and transduction efficiency. AAV9 and AAVrh10 are known to be effective for broad CNS transduction following CSF delivery.[15][16] The table below compares common serotypes.

  • Promoter Choice: A ubiquitous promoter (e.g., CBA, CAG) can be used for widespread expression, while a cell-specific promoter (e.g., Synapsin for neurons, GFAP for astrocytes) can restrict expression to the target cell type, increasing safety and efficacy.[16]

  • Controls: A control group of animals should be injected with an AAV vector expressing a reporter gene (e.g., GFP) instead of the therapeutic transgene. This validates the injection accuracy and transduction pattern. A sham surgery group (receiving saline injection) controls for the effects of the surgical procedure itself.

B. Step-by-Step Methodology:

  • Animal Preparation: Anesthetize an adult mouse (e.g., 8-10 weeks old) using isoflurane and secure it in a stereotaxic frame. Maintain body temperature with a heating pad.

  • Surgical Procedure:

    • Apply ophthalmic ointment to the eyes to prevent drying. Shave the scalp and sterilize with betadine and ethanol swabs.

    • Make a midline incision to expose the skull.

    • Identify the bregma landmark. Using the stereotaxic coordinates, locate the injection site for the lateral ventricle (e.g., AP: -0.3 mm, ML: +1.0 mm from bregma).

    • Drill a small burr hole through the skull at the marked coordinates.

  • Vector Infusion:

    • Lower a Hamilton syringe needle to the target depth (e.g., DV: -3.0 mm from the skull surface).

    • Infuse the AAV vector (e.g., 2-5 µL of 1x10¹³ vg/mL vector) at a slow, controlled rate (e.g., 0.2 µL/min) using a microinfusion pump.

    • Leave the needle in place for 5-10 minutes post-infusion to prevent backflow.

  • Post-Operative Care:

    • Slowly retract the needle and suture the incision.

    • Administer post-operative analgesics as per institutional guidelines.

    • Monitor the animal until it has fully recovered from anesthesia.

  • Validation: Allow 3-4 weeks for peak transgene expression. Analyze brain tissue via immunohistochemistry for the therapeutic protein or reporter gene, and quantify expression levels using methods like Western blot or qPCR.

AAV SerotypePrimary CNS TropismKey Features
AAV2 NeuronsWell-characterized, but requires direct intraparenchymal injection.[14]
AAV5 Neurons, GliaEfficient transduction of various neuronal types and astrocytes.
AAV8 NeuronsGood transduction efficiency in the brain and spinal cord.
AAV9 Neurons, AstrocytesCrosses the BBB after systemic delivery; excellent for global CNS targeting via ICV.[15][16]
AAVrh10 NeuronsRobust and widespread transduction throughout the CNS after CSF delivery.[16]
Table 2: Comparison of Common AAV Serotypes for CNS Tropism.

Section 3: Optogenetics: Deconstructing Circuits for Target Discovery

Optogenetics is a powerful technique that uses light to control the activity of genetically defined populations of neurons with millisecond precision.[17][18] By introducing light-sensitive microbial proteins called opsins into specific neurons, researchers can precisely activate or inhibit their firing, allowing for the causal dissection of neural circuits underlying behavior and disease.[19][20] This approach is invaluable for identifying which circuits are dysfunctional in a disease model and determining whether modulating their activity can produce a therapeutic effect.[17]

Experimental Workflow for In Vivo Optogenetics

The process involves delivering an opsin gene to a specific neuronal population, implanting a fiber optic cannula to deliver light to those neurons, and then observing the behavioral or physiological output during light stimulation.

Opto_Workflow cluster_prep A. Preparation cluster_exp B. Experiment cluster_analysis C. Analysis Virus 1. AAV-Opsin Vector (e.g., AAV-ChR2-eYFP) Inject 2. Stereotaxic Injection into Target Brain Region Virus->Inject Implant 3. Fiber Optic Cannula Implantation Inject->Implant Connect 4. Connect Animal to Laser via Patch Cord Implant->Connect Behavior 5. Place in Behavioral Apparatus Connect->Behavior Stim 6. Deliver Light Pulses (e.g., 473nm Blue Light) Behavior->Stim Record 7. Record & Analyze Behavioral Changes Stim->Record Histo 8. Post-hoc Histology to Verify Expression Record->Histo HTS_Cascade Lib Large Compound Library (>100,000 compounds) Primary Primary Screen (Simple, High-Throughput Assay) e.g., Cell Viability Lib->Primary Hits Initial 'Hits' (~1% of Library) Primary->Hits Secondary Secondary Assays (Mechanism-based) e.g., Oxidative Stress, Apoptosis Hits->Secondary Confirmed Confirmed Hits (Validated Activity) Secondary->Confirmed Tertiary Tertiary Assays (iPSC/Primary Neuron Models) Confirmed->Tertiary Leads Lead Compounds (Potent & Selective) Tertiary->Leads Animal In Vivo Animal Models (Efficacy & PK/PD) Leads->Animal

Caption: Logic of a high-throughput screening cascade for neuroprotective compounds.

Protocol 4: Cell-Based Assay for Screening Neuroprotective Agents

This protocol details a primary screening assay using a neuronal cell line to identify compounds that protect against oxidative stress-induced cell death, a common pathological mechanism in many neurodegenerative diseases. [21][22] A. Causality and Self-Validating Design:

  • Assay Principle: The assay uses a robust neuronal cell line (e.g., HT22 or NSC34) and induces cell death with an agent that causes oxidative stress (e.g., glutamate or H₂O₂). [21][23]A viable cell count is then performed using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolic health. A successful "hit" will increase the ATP signal in stressed cells, indicating improved survival.

  • Controls for Validation: Every assay plate must include:

    • Negative Control: Wells with cells and the stressor, but no test compound (defines 0% protection).

    • Positive Control: Wells with cells, the stressor, and a known neuroprotective compound (e.g., Trolox or fisetin) (defines 100% protection). [21][23] * Vehicle Control: Wells with cells and the vehicle (e.g., DMSO) used to dissolve the compounds (defines baseline cell health).

  • Z'-Factor: The quality and robustness of the assay are quantified by calculating the Z'-factor from the positive and negative controls. A Z'-factor > 0.5 is considered excellent and indicates that the assay can reliably distinguish between hits and non-hits.

B. Step-by-Step Methodology:

  • Cell Plating: Using an automated liquid handler, plate HT22 cells into 384-well, clear-bottom assay plates at a density of ~2,000 cells/well. Incubate for 24 hours.

  • Compound Addition:

    • Use a pintool or acoustic dispenser to transfer a small volume (e.g., 50 nL) of each compound from the library source plates to the assay plates to achieve a final concentration of 10 µM.

    • Add the positive control compound and vehicle to the designated control wells.

  • Induction of Oxidative Stress: After a 1-hour pre-incubation with the compounds, add a concentrated solution of glutamate to all wells (except vehicle control wells) to a final concentration of 5 mM.

  • Incubation: Incubate the plates for 12-16 hours at 37°C.

  • Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to all wells.

    • Incubate for 10 minutes on an orbital shaker to lyse cells and stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data for each plate: % Protection = [(Signal_compound - Mean_negative_control) / (Mean_positive_control - Mean_negative_control)] * 100.

    • Flag any compound that shows >50% protection as an initial hit for re-screening and confirmation.

StageAssay TypeKey MetricsPurpose
Primary Screen Cell Viability (ATP)% Protection, Z'-factorIdentify all compounds with any protective activity.
Dose-Response Cell Viability (ATP)EC₅₀ (Potency), Emax (Efficacy)Confirm activity and determine the potency of primary hits.
Secondary Assay Reactive Oxygen Species (ROS)IC₅₀ (Inhibition of ROS)Determine if the mechanism of action is via antioxidant activity.
Tertiary Assay iPSC-derived Motor Neurons% Survival IncreaseValidate efficacy in a more disease-relevant human cell model.
Table 4: Example Hit-to-Lead Progression Data and Assays.

Conclusion: An Integrated Future for Neurotherapeutics

The development of treatments for neurological disorders is at a pivotal juncture. The innovative platforms described in this guide—iPSC modeling, AAV gene therapy, optogenetics, and advanced screening—are breaking down long-standing barriers in the field. [2]While each approach is powerful on its own, their true potential lies in their integration. Optogenetics can validate a target in vivo, which can then be pursued with a gene therapy or a small molecule discovered through an iPSC-based screen. As these technologies mature and converge, we move closer to an era of precision medicine where we can develop targeted, effective, and potentially curative therapies for patients suffering from these devastating conditions. [2][5]

References

  • Dolmetsch, R. & Geschwind, D. H. (2011). Modeling Neurological Diseases Using Patient-Derived Induced Pluripotent Stem Cells. Cell Stem Cell.
  • A. (2023). Revolutionizing Neurological Disorder Treatment: Integrating Innovations in Pharmaceutical Interventions and Advanced Therapeutic Technologies. Current Neuropharmacology. [Link]

  • Alves, S., et al. (2020). Neurological Disease Modeling Using Pluripotent and Multipotent Stem Cells: A Key Step towards Understanding and Treating Mucopolysaccharidoses. Cells. [Link]

  • Sloan Kettering Institute. Modeling Human Disease Using Pluripotent Stem Cells. Sloan Kettering Institute. [Link]

  • Society for Neuroscience. (2018). Realizing the potential of gene therapy for neurological disorders. ScienceDaily. [Link]

  • S. (2016). Induced pluripotent stem cells for modeling neurological disorders. World Journal of Stem Cells. [Link]

  • H. (2014). Large Animal Models of Neurological Disorders for Gene Therapy. ILAR Journal. [Link]

  • S., et al. (2016). Induced pluripotent stem cells for modeling neurological disorders. World Journal of Stem Cells. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2016). Neuroscience Clinical Trials: An Overview of Challenges and Potential Opportunities. National Academies Press. [Link]

  • CliniRx. Neuroscience Clinical Trial Challenges and Mitigation. CliniRx. [Link]

  • P. (2021). Gene Therapy: The Next-Generation Therapeutics and Their Delivery Approaches for Neurological Disorders. Frontiers in Molecular Neuroscience. [Link]

  • A. (2023). Safety Concerns in Neurological Clinical Trials: A Challenge That the FDA Must Resolve. Pharmaceuticals. [Link]

  • The Jackson Laboratory. (2022). Preclinical Assessment of Investigational Gene Therapy Products for Neuroscience. The Jackson Laboratory. [Link]

  • ProgenCell. (2021). Updated of Protocol for neurological conditions. ProgenCell. [Link]

  • A. (2024). Neurological Disorders: A Comprehensive Review of Insights and Innovations in Treatment Development. ResearchGate. [Link]

  • Maher, P., et al. (2007). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Brain Research. [Link]

  • Montagni, E., et al. (2019). Optogenetics in Brain Research: From a Strategy to Investigate Physiological Function to a Therapeutic Tool. Photonics. [Link]

  • Maher, P., et al. (2007). A novel approach to screening for new neuroprotective compounds for the treatment of stroke. Brain Research. [Link]

  • Orduz, D., et al. (2018). In vivo Optogenetic Approach to Study Neuron-Oligodendroglia Interactions in Mouse Pups. Frontiers in Cellular Neuroscience. [Link]

  • A. (2024). Emerging Therapies for Neurological Disorders: A Clinical Review of MANAGED (Music, Art, Nature-Based, Animal-Assisted, Game, Essential Oil, Dance) Care. Cureus. [Link]

  • Rune Labs. (2022). Challenges That Stifle Therapeutic Development for Neurological Conditions. Rune Labs. [Link]

  • A. (2023). Stem cell therapies for neurological disorders: current progress, challenges, and future perspectives. Stem Cell Research & Therapy. [Link]

  • van der Zee, S., et al. (2024). Trial Participation in Neurodegenerative Diseases: Barriers and Facilitators: A Systematic Review and Meta-Analysis. Neurology. [Link]

  • A. (2024). The Development of New Treatments for Neurological Disorders: Insights, Innovations, and Ethical Foundations. ResearchGate. [Link]

  • DVC Stem. (2024). Stem Cell Therapy for Neurological Disorders. DVC Stem. [Link]

  • A. (2023). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Antioxidants. [Link]

  • Arrabal, S., et al. (2016). Optogenetics: Methods and Protocols. ResearchGate. [Link]

  • A. (2023). Stem cell therapy in neurological disorders: promises and concerns. Frontiers in Neurology. [Link]

  • N. (2014). Adeno-Associated Virus-Based Gene Therapy for CNS Diseases. Current Gene Therapy. [Link]

  • S. (2015). Illuminating the Undergraduate Behavioral Neuroscience Laboratory: A Guide for the in vivo Application of Optogenetics. Journal of Undergraduate Neuroscience Education. [Link]

  • Sparta, D. R. & Stuber, G. D. (2014). In vivo Optogenetic Stimulation of the Rodent Central Nervous System. Journal of Visualized Experiments. [Link]

  • Mightex. Neuroscience Optogenetics In Vivo. Mightex. [Link]

  • G. (2015). Systemic gene delivery to the central nervous system using Adeno-associated virus. Frontiers in Neuroanatomy. [Link]

  • W. (2014). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. Journal of Biomolecular Screening. [Link]

  • A. (2024). Current Advances and Challenges in Gene Therapies for Neurologic Disorders. Neurologic Clinics. [Link]

  • A. (2023). Recent Advancements in the Treatment of Neurological Disorders. Journal of Neurology and Neuroscience. [Link]

  • Mightex. (2020). What Equipment Do You Need to Perform Optogenetics?. Mightex. [Link]

  • A. (2024). Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. Molecules. [Link]

  • Cela, E., et al. (2020). A Step-by-Step Protocol for Optogenetic Kindling. Frontiers in Cellular Neuroscience. [Link]

  • A. (2018). Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. Current Neuropharmacology. [Link]

  • A. (2021). Delivering AAV to the central nervous and sensory systems. Therapeutic Delivery. [Link]

  • A. (2024). Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. Molecules. [Link]

  • A. (2024). Mesenchymal stem cell-based therapies for treating well-studied neurological disorders: a systematic review. Frontiers in Neurology. [Link]

  • PackGene Biotech. (2024). A Comprehensive Guide to AAV-Based Gene Therapy in Neurological Disorders: A Nature Review Digest. PackGene Biotech. [Link]

  • Montagni, E., et al. (2019). Optogenetics in Brain Research: From a Strategy to Investigate Physiological Function to a Therapeutic Tool. ResearchGate. [Link]

  • A. (2022). Routes of administration for adeno-associated viruses carrying gene therapies for brain diseases. Frontiers in Molecular Neuroscience. [Link]

  • BMSEED. Screening of Neuroprotective Drugs. BMSEED. [Link]

  • A. (2022). Recent developments of neuroprotective agents for degenerative retinal disorders. Frontiers in Medicine. [Link]

  • A. (2023). Screening Techniques for Drug Discovery in Alzheimer's Disease. ACS Omega. [Link]

  • A. (2018). Optogenetic approaches to drug discovery in neuroscience and beyond. Trends in Neurosciences. [Link]

Sources

Method

Application Note: Quantitative Analysis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

Abstract This document provides detailed analytical procedures for the quantitative determination of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate, a compound of interest in pharmaceutical development. Recognizing the com...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed analytical procedures for the quantitative determination of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate, a compound of interest in pharmaceutical development. Recognizing the compound's carbamate and piperidine moieties, two primary analytical techniques are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and confirmatory analysis. The protocols herein are designed to be robust, accurate, and precise, adhering to stringent standards of analytical method validation. This guide is intended for researchers, scientists, and drug development professionals requiring reliable quantification of this target analyte.

Introduction and Scientific Rationale

Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is a molecule featuring a carbamate linkage, a biphenyl group, and a piperidine ring. This chemical architecture is common in pharmacologically active compounds. The biphenyl group provides a chromophore suitable for UV detection, while the basic piperidine nitrogen is amenable to electrospray ionization for mass spectrometry. The carbamate functional group, however, can be thermally labile, making High-Performance Liquid Chromatography (HPLC) a more suitable separation technique than Gas Chromatography (GC).[1]

The selection of analytical methodology is dictated by the specific requirements of the analysis. For routine quality control and quantification in bulk drug substance or formulated products, a validated HPLC-UV method offers a balance of performance, cost-effectiveness, and accessibility. For bioanalytical studies, metabolite identification, or trace-level impurity analysis, the superior sensitivity and selectivity of LC-MS/MS are indispensable.[2][3] This application note provides comprehensive protocols for both approaches.

Chemical Properties of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate
PropertyValueSource
Molecular FormulaC18H20N2O2[4][5]
Molecular Weight296.4 g/mol [4][5]
AppearanceWhite or off-white powder[6]
SolubilitySoluble in methanol and N,N-Dimethylformamide; practically insoluble in water.[6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is predicated on a reversed-phase separation, which is ideal for moderately polar compounds like the target analyte. The biphenyl moiety exhibits strong UV absorbance, allowing for sensitive detection.

Causality Behind Experimental Choices
  • Column: A C18 column is selected for its hydrophobic stationary phase, which will interact with the nonpolar biphenyl group of the analyte, providing good retention and separation from polar impurities.

  • Mobile Phase: A gradient elution with acetonitrile and water is chosen to ensure efficient elution and sharp peak shapes. The addition of a small amount of acid (e.g., formic acid or phosphoric acid) to the aqueous phase helps to protonate the piperidine nitrogen, reducing peak tailing and improving reproducibility.[7]

  • Detection Wavelength: Based on the biphenyl chromophore, a detection wavelength in the range of 254 nm is expected to provide a strong signal. A diode-array detector (DAD) can be used to confirm peak purity and select the optimal wavelength.[8]

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Prepare Stock Standard (in Methanol) Working Create Calibration Curve Standards (0.1 - 100 µg/mL) Standard->Working Injection Inject 10 µL Working->Injection Sample Prepare Sample Solution (e.g., in Methanol) Sample->Injection Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Injection->Column Detection UV/DAD Detection (254 nm) Column->Detection Integration Integrate Peak Area Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte in Sample Calibration->Quantification

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol for HPLC-UV Analysis

Instrumentation and Reagents:

  • HPLC system with gradient pump, autosampler, column oven, and UV/DAD detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or Phosphoric acid), analytical grade.

  • Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate reference standard.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of the reference standard at 1 mg/mL in methanol.

    • Perform serial dilutions with the mobile phase to prepare working standards for the calibration curve (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing the analyte in methanol to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Column Temperature30 °C
Mobile PhaseA: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient0-15 min: 30-90% B15-17 min: 90% B17-18 min: 90-30% B18-25 min: 30% B
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectionUV at 254 nm
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

System Validation Parameters (Illustrative)
ParameterAcceptance Criteria
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)≤ 2.0%
Limit of Detection (LOD)Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)Signal-to-Noise ratio of 10:1

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding higher sensitivity and specificity, such as bioanalysis or trace impurity detection, LC-MS/MS is the method of choice.[3] The basic nitrogen in the piperidine ring allows for efficient protonation and detection in positive ion mode electrospray ionization (ESI+).

Rationale for Method Design
  • Ionization: ESI in positive mode is selected because the piperidine nitrogen is a basic site that will readily accept a proton to form a stable [M+H]⁺ ion.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion ([M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This process provides exceptional selectivity and reduces background noise.[9]

  • Chromatography: A UHPLC system with a C18 column is employed to achieve rapid separation with high resolution, which is beneficial for reducing matrix effects in complex samples.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Standard Prepare Stock Standard (in Methanol) Working Create Calibration Curve Standards (ng/mL range) Standard->Working Injection Inject 5 µL Working->Injection Sample Sample Extraction (e.g., SPE or LLE) Sample->Injection Column UHPLC C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) Injection->Column Ionization ESI+ Source Column->Ionization MS Tandem Mass Spectrometer (MRM Mode) Ionization->MS Integration Integrate MRM Transitions MS->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte in Sample Calibration->Quantification

Sources

Application

The Strategic Utility of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate in Modern Organic Synthesis

Introduction: A Privileged Scaffold in Medicinal Chemistry The quest for novel therapeutic agents is a cornerstone of modern science, demanding the development of versatile and efficient synthetic methodologies. Central...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

The quest for novel therapeutic agents is a cornerstone of modern science, demanding the development of versatile and efficient synthetic methodologies. Central to this endeavor is the use of well-defined molecular building blocks that provide a reliable foundation for the construction of complex, biologically active molecules. Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate has emerged as a significant building block, particularly in the synthesis of pharmaceutical agents targeting a range of diseases. Its intrinsic structural features—a reactive secondary amine on the piperidine ring and a sterically demanding, lipophilic biphenyl carbamate moiety—offer a unique combination of properties that are highly advantageous in drug design and development.

The piperidine motif is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs due to its favorable pharmacokinetic properties and its ability to be readily functionalized to interact with biological targets. When combined with the biphenyl carbamate group, this building block provides a ready handle for introducing a key structural element found in a number of potent and selective enzyme inhibitors and receptor modulators. This guide provides a comprehensive overview of the synthesis and application of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate, complete with detailed protocols and an exploration of the chemical principles that underpin its utility.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₈H₂₀N₂O₂
Molecular Weight 296.36 g/mol
Appearance White to off-white solid
Melting Point 152-156 °C
Solubility Soluble in methanol, very slightly soluble in chloroform, practically insoluble in water.
Storage 2-8°C, protect from light

Safety and Handling: Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of the Building Block: A Stepwise Approach

The synthesis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is a critical first step for its subsequent application. A common and efficient route involves a two-step process starting from commercially available N-Boc-4-hydroxypiperidine. The use of the tert-butoxycarbonyl (Boc) protecting group is a strategic choice, as it is stable under the conditions of carbamate formation and can be readily removed under acidic conditions without affecting the newly formed carbamate linkage.

Synthesis_of_Piperidin-4-yl[1,1'-biphenyl]-2-ylcarbamate cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Boc Deprotection N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-piperidin-4-yl_[1,1'-biphenyl]-2-ylcarbamate N-Boc-piperidin-4-yl_[1,1'-biphenyl]-2-ylcarbamate N-Boc-4-hydroxypiperidine->N-Boc-piperidin-4-yl_[1,1'-biphenyl]-2-ylcarbamate DBTDL, Toluene, 60 °C 2-Biphenyl_isocyanate 2-Biphenyl_isocyanate 2-Biphenyl_isocyanate->N-Boc-piperidin-4-yl_[1,1'-biphenyl]-2-ylcarbamate Deprotected_Product Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate N-Boc-piperidin-4-yl_[1,1'-biphenyl]-2-ylcarbamate->Deprotected_Product HCl in Dioxane or TFA in DCM

Caption: Synthetic route to the title compound.

Protocol 1: Synthesis of N-Boc-piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

This protocol details the formation of the carbamate linkage between the protected piperidinol and the isocyanate. The use of a catalyst like dibutyltin dilaurate (DBTDL) is common for promoting the reaction between alcohols and isocyanates.

Materials:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • 2-Biphenyl isocyanate (1.05 eq)

  • Dibutyltin dilaurate (DBTDL, ~0.05 eq)

  • Anhydrous toluene

  • Anhydrous nitrogen or argon atmosphere

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add N-Boc-4-hydroxypiperidine and anhydrous toluene.

  • Stir the solution until the starting material is fully dissolved.

  • Add 2-biphenyl isocyanate to the solution, followed by the catalytic amount of dibutyltin dilaurate.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting alcohol.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

  • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield N-Boc-piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate as a white solid.

Protocol 2: Deprotection to Yield Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

The removal of the Boc group is a standard procedure, typically achieved under acidic conditions.

Materials:

  • N-Boc-piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (1.0 eq)

  • 4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM, if using TFA)

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate in a minimal amount of DCM (if using TFA) or add the 4 M HCl in dioxane solution directly to the solid.

  • If using TFA, add it dropwise to the DCM solution at 0 °C. If using HCl in dioxane, the reaction can be run at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, the product hydrochloride salt will often precipitate from the dioxane solution. The precipitate can be collected by filtration and washed with cold diethyl ether.

  • If TFA/DCM is used, the solvent and excess acid can be removed under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation of the trifluoroacetate salt, which is then collected by filtration.

  • To obtain the free base, the salt is dissolved in water and basified with a suitable base (e.g., NaHCO₃ or a mild NaOH solution) to a pH of 8-9. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the pure Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate.

Application as a Building Block: The Gateway to Complex Molecules

The primary utility of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate lies in the reactivity of its secondary amine. This nucleophilic nitrogen can be readily alkylated, providing a straightforward method for introducing diverse side chains and building molecular complexity.

Application_as_Building_Block Building_Block Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate Alkylated_Product N-Alkylated Product Building_Block->Alkylated_Product N-Alkylation Electrophile R-X (Alkyl Halide) or R-CHO (Aldehyde) Electrophile->Alkylated_Product Bioactive_Molecule Bioactive Molecule (e.g., Revefenacin, FAAH inhibitors) Alkylated_Product->Bioactive_Molecule Further Synthetic Steps

Caption: General application workflow.

Key Application: Synthesis of Revefenacin

A prominent example of the application of this building block is in the synthesis of Revefenacin, a long-acting muscarinic antagonist for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] In the synthesis of Revefenacin, the piperidine nitrogen of the title compound is alkylated with a more complex side chain.

Protocol 3: General Procedure for N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for the N-alkylation of secondary amines. It involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Materials:

  • Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a stirred solution of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate in anhydrous DCM at room temperature, add the desired aldehyde or ketone.

  • Stir the mixture for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride portion-wise over 15-20 minutes. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature below 30 °C.

  • Continue to stir the reaction mixture at room temperature for 12-16 hours, or until TLC analysis indicates the completion of the reaction.

  • Quench the reaction by the slow and careful addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N-alkylated product, which can be further purified by column chromatography if necessary.

Application in the Synthesis of FAAH Inhibitors

The biphenyl carbamate moiety is a known pharmacophore for the inhibition of Fatty Acid Amide Hydrolase (FAAH), an enzyme implicated in pain and inflammation.[3][4] Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate serves as an excellent starting point for the synthesis of novel FAAH inhibitors. The piperidine nitrogen can be functionalized with various groups to explore the structure-activity relationship (SAR) and optimize the inhibitory potency and selectivity.

Causality Behind Experimental Choices: A Deeper Look

  • Choice of Protecting Group: The Boc group is chosen for its robustness under neutral or basic conditions, which are often employed in carbamate formation, and its facile removal under acidic conditions that are orthogonal to many other functional groups.

  • Reductive Amination Conditions: Sodium triacetoxyborohydride is a mild and selective reducing agent, which is particularly effective for the reduction of iminium ions in the presence of aldehydes. This selectivity prevents the unwanted reduction of the starting aldehyde.

  • Solvent Choice: Anhydrous solvents are crucial in both the carbamate formation and the N-alkylation steps to prevent unwanted side reactions, such as the hydrolysis of the isocyanate or the quenching of the reducing agent.

Conclusion: A Versatile Tool for Drug Discovery

Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is a valuable and versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. Its straightforward synthesis and the predictable reactivity of its piperidine nitrogen make it an ideal starting material for the construction of complex molecular architectures. The successful application of this building block in the synthesis of the approved drug Revefenacin underscores its importance and potential. As the demand for new and effective therapeutic agents continues to grow, the strategic use of such well-defined and functionalized building blocks will undoubtedly play a pivotal role in accelerating the drug discovery process.

References

  • PubChem. Compound Summary for CID 10851461, Biphenyl-2-ylcarbamic Acid Piperidin-4-yl Ester. National Center for Biotechnology Information. [Link]

  • Palomo, C., Oiarbide, M., & García, J. M. (2004). The Curtius Rearrangement in Organic Synthesis. European Journal of Organic Chemistry, 2004(12), 2561–2580.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Devarasetty, S., Varma Pothuri, V., & Vuppalapati, S. V. B. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 775-778. [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine? [Link]

  • Google Patents. Process for preparing a biphenyl-2-ylcarbamic acid.
  • PubChem. Compound Summary for CID 56643603, 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. National Center for Biotechnology Information. [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • Piomelli, D., & Sasso, O. (2014). Covalent inhibitors of fatty acid amide hydrolase (FAAH): a rationale for the activity of piperidine and piperazine aryl ureas. PLoS One, 9(1), e85773. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • MDPI. Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation. [Link]

  • PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]

  • PubMed. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). [Link]

  • PubMed Central. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. [Link]

  • ACS Publications. N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. [Link]

  • MDPI. Design and Synthesis of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. [Link]

  • PubMed Central. Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

Welcome to the technical support center for the synthesis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate.[1][2][3] This molecule is a key building block in the synthesis of various therapeutic agents, including Revefenacin, a treatment for chronic obstructive pulmonary disease.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.

Core Synthesis Strategy

The synthesis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate typically involves the coupling of a biphenyl isocyanate derivative with a protected 4-aminopiperidine, followed by deprotection. The key reactive species is 2-isocyanato-1,1'-biphenyl, which is often generated in situ or used as a starting material.[4] The piperidine component is usually N-Boc-4-aminopiperidine to ensure regioselective reaction at the 4-amino group.[5][6]

Below is a generalized workflow for the synthesis:

Synthesis_Workflow cluster_0 Part 1: Biphenyl Precursor Synthesis cluster_1 Part 2: Carbamate Formation & Deprotection 2-Aminobiphenyl 2-Aminobiphenyl 2-Biphenylcarbonyl_Azide 2-Biphenylcarbonyl_Azide 2-Aminobiphenyl->2-Biphenylcarbonyl_Azide Acylation & Azidation 2-Isocyanato-1,1'-biphenyl 2-Isocyanato-1,1'-biphenyl 2-Biphenylcarbonyl_Azide->2-Isocyanato-1,1'-biphenyl Curtius Rearrangement Boc-Protected_Product Boc-Protected_Product 2-Isocyanato-1,1'-biphenyl->Boc-Protected_Product + N-Boc-4-aminopiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-aminopiperidine N-Boc-4-aminopiperidine N-Boc-4-hydroxypiperidine->N-Boc-4-aminopiperidine Mitsunobu or Reductive Amination Final_Product Final_Product Boc-Protected_Product->Final_Product Boc Deprotection (e.g., TFA, HCl)

Caption: Generalized synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the 2-isocyanato-1,1'-biphenyl intermediate?

A1: The two most prevalent methods for synthesizing 2-isocyanato-1,1'-biphenyl are the Curtius rearrangement of 2-biphenylcarbonyl azide and the phosgenation of 2-aminobiphenyl.[7][8][9]

  • Curtius Rearrangement: This is often the preferred laboratory-scale method as it avoids the use of highly toxic phosgene.[7][8] The process involves converting 2-biphenylcarboxylic acid to its corresponding acyl azide, which then undergoes thermal or photochemical rearrangement to the isocyanate.[7] Diphenylphosphoryl azide (DPPA) is a common reagent for the one-pot conversion of the carboxylic acid to the isocyanate.[10][11]

  • Phosgenation: While historically significant and used in industrial settings, this method involves reacting 2-aminobiphenyl with phosgene or a phosgene equivalent like triphosgene.[12] Due to the extreme toxicity of phosgene, stringent safety precautions are necessary.[13]

Q2: I am observing low yields in the Curtius rearrangement step. What are the potential causes and solutions?

A2: Low yields in the Curtius rearrangement can stem from several factors:

  • Incomplete formation of the acyl azide: Ensure the complete conversion of the carboxylic acid to the acyl chloride or mixed anhydride before the addition of the azide source (e.g., sodium azide). In the case of using DPPA, ensure anhydrous conditions and an appropriate base (e.g., triethylamine) are used.[10]

  • Premature decomposition of the acyl azide: Acyl azides can be unstable, especially at elevated temperatures. The rearrangement should be conducted at the lowest effective temperature. For thermally initiated rearrangements, careful temperature control is crucial.

  • Side reactions of the isocyanate: The generated isocyanate is highly reactive and can undergo self-polymerization or react with nucleophilic solvents or impurities.[9][14] It is often best to generate the isocyanate in situ and immediately react it with the desired nucleophile (in this case, N-Boc-4-aminopiperidine).

Q3: My Suzuki coupling to form the 2-aminobiphenyl precursor is sluggish or failing. How can I troubleshoot this?

A3: The Suzuki-Miyaura cross-coupling is a powerful tool for forming the biphenyl scaffold, but challenges can arise, particularly with sterically hindered or electron-rich substrates.[15][16]

  • Catalyst and Ligand Choice: Standard palladium catalysts may be ineffective. Consider using more robust systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for challenging couplings.[16]

  • Base and Solvent System: The choice of base and solvent is critical. A common system is a carbonate base (e.g., K₂CO₃, Cs₂CO₃) in a solvent mixture like dioxane/water or toluene/water. For difficult couplings, stronger bases like phosphates (e.g., K₃PO₄) may be necessary.[17]

  • Degassing: Thoroughly degassing the reaction mixture is essential to prevent oxidation of the Pd(0) catalyst.[16] Sparging with an inert gas like argon or nitrogen is recommended.[16]

  • Boronic Acid/Ester Quality: Ensure the boronic acid or ester is pure and has not undergone significant decomposition (protodeboronation).

Q4: What are the best practices for the purification of the final product, Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate?

A4: The final product is a basic compound and can be purified by a few methods:

  • Crystallization: If the product is a solid, crystallization is an effective purification method.[18] Common solvent systems include isopropanol, ethyl acetate/hexanes, or methanol/water.[18][19]

  • Column Chromatography: Silica gel chromatography can be used, but tailing can be an issue due to the basic nature of the piperidine nitrogen. It is often beneficial to add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent.

  • Acid-Base Extraction: An aqueous workup involving an acid wash (e.g., dilute HCl) to extract the basic product into the aqueous layer, followed by basification (e.g., with NaOH) and re-extraction into an organic solvent, can effectively remove non-basic impurities.

Troubleshooting Guide

Issue 1: Incomplete reaction between 2-isocyanato-1,1'-biphenyl and N-Boc-4-aminopiperidine
Potential Cause Explanation Recommended Solution
Steric Hindrance The ortho-phenyl group on the isocyanate can sterically hinder the approach of the nucleophilic amine.Increase the reaction temperature moderately (e.g., to 40-60 °C) and extend the reaction time. Monitor by TLC or LC-MS.
Low Nucleophilicity of the Amine The Boc-protected amine is less nucleophilic than a free amine.The reaction should still proceed, but may require longer times or slight heating. Ensure an appropriate solvent (e.g., DCM, THF, DMF) is used.
Poor Quality of Isocyanate The isocyanate may have oligomerized or hydrolyzed if it was not freshly prepared or properly stored.Use freshly prepared or recently purchased 2-isocyanato-1,1'-biphenyl. If generating in situ, ensure the preceding step went to completion.
Issue 2: Formation of a urea byproduct

Potential Cause Explanation Recommended Solution
Presence of Water The isocyanate can react with trace amounts of water to form an unstable carbamic acid, which then decarboxylates to 2-aminobiphenyl. This amine can then react with another molecule of isocyanate to form a symmetrical diaryl urea.[7]Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar).
Incomplete Boc Protection If the starting N-Boc-4-aminopiperidine contains unprotected 4-aminopiperidine, this will react with the isocyanate to form the desired carbamate, which can then react with another isocyanate molecule if the piperidine nitrogen is deprotonated.Use high-purity N-Boc-4-aminopiperidine.

digraph "Urea_Byproduct_Formation" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Isocyanate" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Water" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"2-Aminobiphenyl" [fillcolor="#FBBC05", fontcolor="#202124"];
"Symmetrical_Urea" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Isocyanate" -> "2-Aminobiphenyl" [label="+ H₂O\n- CO₂"];
"2-Aminobiphenyl" -> "Symmetrical_Urea" [label="+ Isocyanate"];

}

Caption: Pathway to symmetrical urea byproduct formation.

Issue 3: Difficulty in removing the Boc protecting group
Potential Cause Explanation Recommended Solution
Insufficient Acid Strength/Concentration The Boc group is cleaved under acidic conditions.[20] If the acid is too weak or dilute, the reaction will be slow or incomplete.Use a strong acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of HCl in a solvent like dioxane or methanol. Ensure a sufficient molar excess of the acid is used.
Acid-Labile Carbamate While generally stable, the desired carbamate product could potentially be susceptible to hydrolysis under very harsh acidic conditions and prolonged reaction times.Monitor the reaction closely by TLC or LC-MS to determine the point of complete Boc deprotection and avoid extended exposure to strong acid. Work up the reaction promptly once complete.

Experimental Protocols

Protocol 1: Synthesis of Boc-Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate
  • To a solution of N-Boc-4-aminopiperidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add 2-isocyanato-1,1'-biphenyl (1.05 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the Boc-protected product.

Protocol 2: Boc Deprotection to Yield the Final Product
  • Dissolve the Boc-protected carbamate (1.0 eq) in a minimal amount of DCM.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting solid is the hydrochloride salt of the final product. It can be further purified by trituration with a solvent like diethyl ether or by recrystallization.

References

  • ResearchGate. (2021, February 8). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Google Patents. (n.d.). Process for preparing a biphenyl-2-ylcarbamic acid.
  • Google Patents. (n.d.). Method for preparing 4-Boc-aminopiperidine.
  • ResearchGate. (n.d.). Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,1'-Biphenyl-2-sulfonyl isocyanate. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • OctaneX. (n.d.). piperidin-4-yl [1,1'-biphenyl]-2-yl carbamate. Retrieved from [Link]

  • Meier, M. (n.d.). Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules.
  • National Center for Biotechnology Information. (n.d.). Isocyanate-based multicomponent reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

  • PubChem. (n.d.). Biphenyl-2-ylcarbamic Acid Piperidin-4-yl Ester. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of piperidines.
  • MDPI. (2020, October 18). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-Biphenylyl isocyanate. Retrieved from [Link]

  • ACS Publications. (2017, November 21). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Retrieved from [Link]

  • LookChem. (n.d.). Cas 73874-95-0,4-N-BOC-Aminopiperidine. Retrieved from [Link]

  • MDPI. (n.d.). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Retrieved from [Link]

  • SciSpace. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of isocyanate from carbamate, useful e.g. as monomers, by decomposition in presence of compound that scavenges reactive decomposition products.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ACS Publications. (n.d.). How To Get Isocyanate? Retrieved from [Link]

  • ResearchGate. (2018, November 27). How to remove excess 4-amino piperidine from reaction medium? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Amino Acid Ester Isocyanates. Retrieved from [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-(4-((2-(4-(([1,1'-Biphenyl]-2-ylcarbamoyl)oxy)piperidin-1-yl)ethyl)(methyl)carbamoyl)benzyl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement - Common Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Carbamate Formation

Welcome to the technical support center for carbamate formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of carbamate synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for carbamate formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of carbamate synthesis. Carbamates are crucial functional groups in a vast array of molecules, from pharmaceuticals to agrochemicals, and serve as essential protecting groups in peptide synthesis.[1][2][3] Achieving high yields and purity requires a nuanced understanding of the reaction mechanism and careful optimization of reaction parameters.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during carbamate formation. Our goal is to equip you with the expertise to diagnose issues, understand their root causes, and implement effective solutions in your experimental work.

Section 1: Troubleshooting Common Issues in Carbamate Synthesis

This section is structured in a question-and-answer format to directly address the most common problems encountered in carbamate formation reactions.

Low or No Product Yield

Question: My carbamoylation reaction has a low yield or is not proceeding. What are the common causes and how can I troubleshoot this?

Answer: Low or non-existent yields in carbamate synthesis can be frustrating and often point to issues with reagents, reaction conditions, or the chosen synthetic route. Here’s a breakdown of potential causes and solutions:

  • Reagent Purity and Stability: The quality of your starting materials is paramount. Isocyanates are highly susceptible to moisture, which leads to the formation of symmetric ureas as a major byproduct.[4] Chloroformates can degrade over time, especially if not stored properly.

    • Troubleshooting Steps:

      • Ensure all reagents, especially isocyanates and chloroformates, are of high purity and handled under anhydrous conditions.

      • Use freshly distilled or newly purchased anhydrous solvents.

      • If using a chloroformate, consider a quick purity check by NMR or titration if degradation is suspected.

  • Inadequate Activation or Reaction Temperature: Carbamate formation can be kinetically slow, especially with sterically hindered amines or alcohols.[5] Conversely, excessively high temperatures can lead to product decomposition or side reactions.[6]

    • Troubleshooting Steps:

      • For reactions involving isocyanates, ensure the temperature is sufficient to overcome the activation energy without promoting side reactions like allophanate formation.[7]

      • When using methods involving CO2, temperature and pressure can significantly influence conversion rates.[8]

      • Consider the use of a catalyst to facilitate the reaction at lower temperatures.

  • Poor Nucleophilicity of the Amine/Alcohol: The nucleophilicity of the amine or alcohol is a key driver of the reaction. Electron-withdrawing groups on the nucleophile can significantly slow down the reaction.

    • Troubleshooting Steps:

      • If reacting an amine with a chloroformate or an isocyanate, the addition of a non-nucleophilic base (e.g., triethylamine, pyridine) is often necessary to neutralize the acid byproduct (HCl) or to act as a catalyst.[9]

      • For weakly nucleophilic amines, consider more reactive carbamoylating agents or the use of a catalyst.

Formation of Significant Side Products

Question: I am observing significant side products in my reaction mixture. What are the most common byproducts and how can I minimize their formation?

Answer: The nature of the side products is highly dependent on the synthetic route employed. Identifying these impurities is the first step toward optimizing your reaction conditions.

  • Urea Formation: This is a very common side reaction, especially when using isocyanates or phosgene derivatives. It arises from the reaction of the isocyanate with water or with the amine starting material (in the case of phosgene-based methods).

    • Causality: Isocyanates are highly electrophilic and react readily with any available nucleophile, including water. The resulting carbamic acid is unstable and decarboxylates to form an amine, which can then react with another molecule of isocyanate to form a stable urea.

    • Prevention:

      • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

      • Order of Addition: Adding the isocyanate slowly to the alcohol or amine solution can help to favor the desired reaction over side reactions.

  • Allophanate and Isocyanurate Formation: These byproducts are common when an excess of isocyanate is used or when the reaction is run at elevated temperatures.[7][10] Allophanates are formed from the reaction of the carbamate product with another molecule of isocyanate. Isocyanurates are trimers of the isocyanate.

    • Causality: The N-H proton of the newly formed carbamate can be deprotonated, and the resulting nucleophile can attack another isocyanate molecule.

    • Prevention:

      • Stoichiometry Control: Use a 1:1 stoichiometry of the alcohol/amine and isocyanate. If one reagent must be in excess, it should generally be the alcohol or amine.

      • Temperature Management: Keep the reaction temperature as low as practical to disfavor these higher-order reactions.[7]

  • N-Alkylation/Overalkylation: In methods that utilize alkyl halides (e.g., from CO2), N-alkylation of the starting amine or the product carbamate can be a significant issue.[3]

    • Causality: The amine starting material and the carbamate product can both act as nucleophiles and react with the alkyl halide.

    • Prevention:

      • Reaction Conditions: The choice of base and solvent can influence the relative rates of carbamoylation versus alkylation.[3]

      • Continuous Flow Systems: In some cases, continuous flow setups can minimize byproduct formation by carefully controlling stoichiometry and reaction time.[3]

Section 2: Frequently Asked Questions (FAQs)

General Questions

Q1: What are the main synthetic routes to carbamates?

A1: Carbamates can be synthesized through several key pathways:

  • From Isocyanates: The reaction of an isocyanate with an alcohol is a common and efficient method for producing urethanes (a subclass of carbamates).[11]

  • From Chloroformates: The reaction of an amine with a chloroformate in the presence of a base is a versatile method for forming carbamates.[9][11]

  • From Carbon Dioxide: Greener approaches utilize CO2 as a C1 source, reacting it with amines and alcohols, often in the presence of a catalyst.[3][12]

  • Curtius Rearrangement: This involves the thermal or photochemical rearrangement of an acyl azide to an isocyanate, which is then trapped by an alcohol to form the carbamate.[11][13]

Q2: How do I choose the best solvent for my carbamate synthesis?

A2: Solvent selection is critical and can significantly impact reaction rates and outcomes.[5][14]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These are often good choices as they can dissolve a wide range of reactants and stabilize charged intermediates. Studies have shown that protophilic, dipolar, aprotic solvents can favor the formation of the carbamic acid intermediate from amines and CO2.[14]

  • Nonpolar Solvents (e.g., toluene, benzene): These can be beneficial in some cases, particularly for enhancing the solubility of certain reagents and stabilizing transition states.[5]

  • Protic Solvents (e.g., alcohols): While often a reactant, using an alcohol as a solvent can sometimes be advantageous, but care must be taken to avoid side reactions.

Protecting Group Chemistry

Q3: I am using a Boc protecting group and it is being cleaved during my reaction. What should I do?

A3: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Unintentional cleavage is a common issue.

  • Cause: Exposure to acidic conditions, even mild ones, can lead to the removal of the Boc group. This can be problematic if other acid-sensitive functional groups are present.

  • Solution:

    • Ensure your reaction conditions are neutral or basic.

    • If an acidic workup is required, perform it at low temperatures (e.g., 0 °C) and for the shortest possible time.

    • Consider using an alternative protecting group that is stable to acid, such as the Fmoc or Cbz group, if your synthetic strategy allows for it ("orthogonal protection").[2]

Q4: How do I choose between Boc, Fmoc, and Cbz protecting groups?

A4: The choice of protecting group depends on the overall synthetic strategy and the stability of your molecule to different deprotection conditions.[2][15] This is a key concept in peptide synthesis known as an "orthogonal strategy."[2]

Protecting GroupStructureDeprotection ConditionsKey Considerations
Boc (tert-Butoxycarbonyl)t-Bu-O-(C=O)-Strong acid (e.g., TFA)[2][15]Stable to catalytic hydrogenation and mild base.
Fmoc (9-Fluorenylmethyloxycarbonyl)Fm-CH2-O-(C=O)-Mild base (e.g., piperidine in DMF)[2][15]Labile to some nucleophiles.
Cbz (Carboxybenzyl) or ZBn-O-(C=O)-Catalytic hydrogenation (e.g., H2, Pd/C)[2]Stable to acidic and basic conditions.

Section 3: Experimental Protocols and Data

Protocol 1: General Procedure for Carbamate Synthesis from an Amine and a Chloroformate

This protocol provides a general method for the synthesis of a carbamate from a primary or secondary amine and a chloroformate.

  • Reaction Setup: To a stirred solution of the amine (1.0 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane or THF) at 0 °C under an inert atmosphere, add a non-nucleophilic base (e.g., triethylamine, 1.2 eq.).

  • Reagent Addition: Slowly add the chloroformate (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Troubleshooting Workflow for Carbamate Synthesis

The following diagram illustrates a logical workflow for troubleshooting common issues in carbamate formation.

G Start Reaction Outcome? LowYield Low/No Yield Start->LowYield Low SideProducts Significant Side Products Start->SideProducts Impure Success High Yield & Purity Start->Success Good ReagentCheck Check Reagent Purity & Stability LowYield->ReagentCheck IdentifyByproduct Identify Side Product(s) (NMR, MS) SideProducts->IdentifyByproduct ConditionsCheck Optimize Conditions (Temp, Catalyst) ReagentCheck->ConditionsCheck Nucleophilicity Assess Nucleophilicity ConditionsCheck->Nucleophilicity Temperature Modify Temperature ConditionsCheck->Temperature Catalyst Add/Change Catalyst ConditionsCheck->Catalyst Nucleophilicity->Catalyst Base Change Base/Solvent Nucleophilicity->Base Urea Urea Formation IdentifyByproduct->Urea Allophanate Allophanate/Isocyanurate IdentifyByproduct->Allophanate Alkylation N-Alkylation IdentifyByproduct->Alkylation Anhydrous Use Anhydrous Conditions Urea->Anhydrous Stoichiometry Adjust Stoichiometry Allophanate->Stoichiometry Allophanate->Temperature Alkylation->Base

Caption: Troubleshooting workflow for carbamate synthesis.

References

  • Wikipedia. Carbamate. [Link]

  • Chem-Station International Edition. (2014, March 23). Carbamate Protective Groups. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

  • ACS Publications. (2018, April 6). Alkali Metal Salt as Catalyst for Direct Synthesis of Carbamate from Carbon Dioxide. [Link]

  • PubMed. (2017, April 10). A Simple Zinc Catalyst for Carbamate Synthesis Directly from CO2. [Link]

  • Taylor & Francis Online. Sulfonylcarbamates as Amino Protecting Groups in Peptide Chemistry. [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 7). Protecting Groups. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • ResearchGate. Optimization of the Reaction Conditions. [Link]

  • ACS Publications. (2021, August 11). Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. [Link]

  • Royal Society of Chemistry. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. [Link]

  • ChemistryViews. (2021, March 31). Electrocatalytic Synthesis of Carbamates from CO2. [Link]

  • National Institutes of Health. (2018, December 24). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. [Link]

  • ResearchGate. Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. [Link]

  • Royal Society of Chemistry. (2007, November 20). Green synthesis of carbamates from CO 2 , amines and alcohols. [Link]

  • ACS Publications. (2023, December 5). Continuous Synthesis of Carbamates from CO2 and Amines. [Link]

  • Marcel Dekker, Inc. (1985). A Convenient Method for the Conversion of Amines to Carbamates. [Link]

  • J-Stage. On the Cleavage of Tertiary Amines with Ethyl Chloroformate. [Link]

  • Scilit. Kinetics and Mechanism of Carbamate Reaction of 4-Hydroxybenzyl Alcohol with Phenyl Isocyanate. [Link]

  • Royal Society of Chemistry. (2021, September 2). Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts. [Link]

  • National Institutes of Health. (2023, December 5). Continuous Synthesis of Carbamates from CO2 and Amines. [Link]

  • Reddit. (2023, May 14). Troubleshooting of hydrazine carbamate synthesis. [Link]

  • ResearchGate. Scheme 2. Carbamate Formation and Side Reactions. [Link]

  • ResearchGate. Kinetic investigation on carbamate formation from the reaction of carbon dioxide with amino acids in homogeneous aqueous solution. [Link]

  • ResearchGate. 31 questions with answers in CARBAMATES | Science topic. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (CAS No. 171722-92-2).

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (CAS No. 171722-92-2). This document is designed for researchers, chemists, and drug development professionals who are working with this key intermediate, notably used in the synthesis of Revefenacin[1][2]. The unique molecular architecture, combining a basic piperidine moiety, a bulky biphenyl group, and a carbamate linker, presents a specific set of purification challenges. This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Overview of Purification Challenges

The purification of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is often complicated by three primary molecular features:

  • The Basic Piperidine Ring: The secondary amine in the piperidine ring (pKa ≈ 11) is strongly basic. This leads to significant challenges in standard silica gel chromatography, including severe peak tailing and potential irreversible adsorption[3][4].

  • The Bulky, Non-polar Biphenyl Group: This large aromatic system dominates the compound's solubility profile, requiring a careful balance of solvents for effective separation and crystallization.

  • The Carbamate Linkage: Carbamates can be thermally labile, making purification techniques that require high temperatures, such as gas chromatography, unsuitable[5][6].

This guide will address these core issues through a series of frequently asked questions and optimized protocols.

A Crude Reaction Mixture B Aqueous Workup / Extraction (e.g., Acid-Base Wash) A->B C Concentration (Rotary Evaporation) B->C D Primary Purification (Flash Column Chromatography) C->D E Purity Analysis (TLC, HPLC, NMR) D->E F Meets Purity Spec? E->F G Final Polish (Recrystallization) F->G No I Pure Product >99% F->I Yes G->E H Drying & Characterization G->H H->I

Caption: General Purification Workflow for the Target Compound.

Troubleshooting Guides & FAQs

Q1: I'm seeing severe peak tailing during my silica gel column chromatography. What's causing this and how do I fix it?

A1: Causality & Mechanism: This is the most common issue encountered and is a classic example of a basic compound interacting with an acidic stationary phase. The basic nitrogen atom on the piperidine ring strongly and ionically interacts with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to slow desorption kinetics, resulting in a broad, tailing peak shape that ruins separation efficiency[3][4].

Solutions:

  • Mobile Phase Modification (Recommended): The most direct solution is to add a basic modifier to your eluent to compete with your compound for binding to the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your mobile phase (e.g., Hexane/Ethyl Acetate). This is highly effective and the standard approach.

    • Ammonia: For very strong binding, a solution of 7N ammonia in methanol (typically used as 1-2% of the polar component of the mobile phase) can be used, though it is more volatile and has a strong odor.

  • Stationary Phase Modification:

    • Alumina (Basic or Neutral): Alumina is a good alternative stationary phase for purifying basic compounds. Use a Brockmann I-III activity grade.

    • Amine-Deactivated Silica: Pre-treated silica gel where the silanol groups are masked is a more expensive but highly effective and reproducible solution.

  • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase (C18) chromatography is an excellent alternative. Using acidic mobile phase modifiers like 0.1% trifluoroacetic acid (TFA) or formic acid will protonate the piperidine, often leading to sharp, symmetrical peaks[3].

Q2: My recovery from the silica column is very low, even after flushing with highly polar solvents. Where is my compound going?

A2: Causality & Mechanism: This issue is directly related to Q1. The strong interaction between the basic piperidine and acidic silica can lead to irreversible adsorption in some cases. A portion of your compound becomes permanently stuck to the column, leading to significant yield loss[3][4]. This is exacerbated if the crude material is loaded and left on the column for an extended period before elution.

Solutions:

  • Passivation with Basic Modifier: Before loading your compound, flush the column with your mobile phase containing the basic modifier (e.g., 1% TEA). This "passivates" the most acidic sites on the silica.

  • Minimize Time on Column: Use flash chromatography techniques with higher flow rates rather than slow gravity chromatography.

  • Alternative Purification: If low recovery persists, this indicates high instability or irreversible binding. Prioritize non-chromatographic methods for initial cleanup.

    • Acid-Base Extraction: Use an acidic wash (e.g., 1M HCl) to pull your basic compound into the aqueous layer, leaving neutral impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract your product back into an organic solvent. This is a highly effective first-pass purification step[4][7].

Q3: How can I effectively remove unreacted 2-biphenyl isocyanate starting material?

A3: Causality & Mechanism: 2-biphenyl isocyanate is a reactive electrophile. If not fully consumed, it can persist in the crude product. It has a different polarity from the target compound but can be problematic.

Solutions:

  • Reaction Quench: Before workup, consider adding a small amount of a simple amine (like piperidine itself) or alcohol (like methanol) to the reaction mixture to quench any remaining isocyanate, converting it into a more easily separable urea or carbamate byproduct.

  • Chromatography: The isocyanate is significantly less polar than your product. It will elute much earlier in a normal-phase system (e.g., Hexane/EtOAc). A gradient elution can effectively separate it.

  • Chemical Scavenging: In difficult cases, scavenger resins (e.g., amine-functionalized polystyrene beads) can be added to the crude solution to selectively react with and remove the excess isocyanate.

Q4: I'm struggling to find a suitable solvent system for recrystallization. What's a good strategy?

A4: Causality & Mechanism: The molecule's dual nature (polar piperidine/carbamate, non-polar biphenyl) makes solvent selection non-trivial. A single solvent is unlikely to work well. You need a solvent system where the compound is soluble when hot but sparingly soluble when cold. Based on available data, the compound is soluble in methanol but practically insoluble in water[8]. This is a strong clue for a solvent/anti-solvent system.

Solvent Screening Strategy:

  • Primary Solvent (for dissolving): Start with solvents where the compound shows good solubility, such as Methanol, Ethanol, Isopropanol (IPA), or Ethyl Acetate.

  • Anti-Solvent (for precipitation): Use a non-polar solvent in which the compound is insoluble, such as Hexanes, Heptane, or water.

Recommended Systems to Try:

  • Methanol / Water: Dissolve the crude product in a minimal amount of hot methanol. Add water dropwise until the solution becomes faintly turbid. Re-heat to clarify, then allow to cool slowly.

  • Ethyl Acetate / Hexanes: Dissolve in minimal hot ethyl acetate. Add hexanes dropwise until turbidity appears. Re-heat and cool slowly.

  • Isopropanol (IPA): IPA is an excellent single solvent for recrystallization for many compounds of this type. Try dissolving in hot IPA and cooling.

Start Symptom: Severe Peak Tailing Cause Cause: Basic amine interacting with acidic silica Start->Cause Q1 Is using a basic modifier in the mobile phase an option? Cause->Q1 Sol1 Solution: Add 0.5-2% Triethylamine to Hexane/EtOAc eluent Q1->Sol1 Yes Sol2 Solution: Switch stationary phase to neutral Alumina or C18 Silica Q1->Sol2 No Q2 Is the peak shape still poor? Sol1->Q2 Q2->Sol2 Yes End Result: Symmetrical Peak Shape Q2->End No Sol2->End

Caption: Troubleshooting Logic for Chromatographic Peak Tailing.

Optimized Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to mitigate peak tailing and improve recovery.

  • Column Preparation: Select a silica gel column (e.g., 40g for 1g crude material).

  • Solvent Preparation: Prepare your mobile phase. A good starting point is a gradient of Ethyl Acetate (EtOAc) in Hexanes. Crucially, add 0.5% (v/v) Triethylamine (TEA) to both your Hexane and EtOAc solvent reservoirs.

  • Column Equilibration: Equilibrate the column with at least 5 column volumes (CV) of your starting mobile phase (e.g., 10% EtOAc in Hexanes + 0.5% TEA).

  • Sample Loading: Adsorb your crude material onto a small amount of silica gel (~2-3x the mass of your crude). Ensure the silica is completely dry. Gently load the dry powder onto the top of the column bed. This is known as dry loading and generally gives better resolution than liquid injection.

  • Elution: Run a linear gradient from ~10% to 60% EtOAc in Hexanes (with 0.5% TEA throughout) over 10-15 CV. Your product should elute as a sharp, symmetrical peak.

  • Fraction Analysis: Analyze fractions by Thin Layer Chromatography (TLC), using the same solvent system (including a drop of TEA in the TLC jar). Combine the pure fractions and concentrate under reduced pressure.

Protocol 2: Recrystallization via Solvent/Anti-Solvent Method

This protocol uses the Methanol/Water system suggested in Q4.

  • Dissolution: Place the crude, semi-purified solid into an Erlenmeyer flask with a stir bar. Add a minimal amount of methanol (e.g., 3 mL per gram of solid) and heat the mixture gently (to ~50-60°C) with stirring until all the solid dissolves.

  • Addition of Anti-Solvent: While the solution is still warm, add deionized water dropwise using a pipette until you see persistent cloudiness (turbidity).

  • Clarification: Add a few more drops of warm methanol, just enough to make the solution clear again.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of cold 1:1 Methanol/Water, followed by a wash with cold water to remove any residual methanol.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Summary of Purification Techniques

TechniqueApplicabilityExpected PurityCommon Issues & Solutions
Flash Chromatography Primary purification of crude material.90-98%Issue: Peak tailing, low recovery. Solution: Add 0.5% TEA to the mobile phase[3].
Recrystallization Final purification ("polishing") of solid material.>99%Issue: Difficulty finding a solvent. Solution: Screen solvent/anti-solvent pairs like Methanol/Water or EtOAc/Hexanes.
Acid-Base Extraction Initial cleanup to remove neutral or acidic impurities.~80-95%Issue: Emulsion formation. Solution: Add brine to break the emulsion; filter through Celite[9].
Preparative HPLC (C18) High-purity purification for small-scale or difficult separations.>99.5%Issue: Throughput is low. Solution: Use acidic mobile phase (e.g., water/acetonitrile + 0.1% formic acid) for good peak shape.

References

  • U.S. Environmental Protection Agency. (1971). Liquid Chromatography of Carbamate Pesticides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1984). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • PubChem. (n.d.). Biphenyl-2-ylcarbamic Acid Piperidin-4-yl Ester. Retrieved from [Link]

  • OctaneX Labs. (n.d.). piperidin-4-yl [1,1'-biphenyl]-2-yl carbamate. Retrieved from [Link]

  • Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. Retrieved from [Link]

  • IntechOpen. (2018). Chromatographic Analysis of Insecticidal Carbamates. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Improving the Yield of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate Synthesis

Welcome to the dedicated technical support guide for the synthesis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. This resource is designed for researchers, medicinal chemists, and process development professionals aim...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. This resource is designed for researchers, medicinal chemists, and process development professionals aiming to optimize this crucial synthesis. We will move beyond basic protocols to address the nuanced challenges you may encounter, providing evidence-based solutions to enhance reaction yield, purity, and reproducibility.

The synthesis of this molecule, an important intermediate for pharmaceutical compounds like Revefenacin, typically involves the reaction of 2-biphenylyl isocyanate with a protected or unprotected 4-hydroxypiperidine.[1][2] While seemingly straightforward, this nucleophilic addition is susceptible to several competing side reactions and is highly dependent on reaction conditions. This guide provides a question-and-answer-based troubleshooting framework to navigate these complexities.

Core Synthetic Pathway

The primary route to Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate involves the nucleophilic attack of the hydroxyl group of 4-hydroxypiperidine on the electrophilic carbon of 2-biphenylyl isocyanate.

G cluster_reactants Reactants cluster_product Product Isocyanate 2-Biphenylyl Isocyanate Carbamate Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate Isocyanate->Carbamate + Alcohol 4-Hydroxypiperidine Alcohol->Carbamate mid_point Nucleophilic Addition

Caption: Primary reaction for Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low (<60%). What are the primary factors to investigate?

A low yield is the most common issue and typically points to problems with reagents, reaction conditions, or competing side reactions.

Causality Analysis: The isocyanate functional group is highly reactive and susceptible to moisture and other nucleophiles.[3] The primary cause of low yield is often the consumption of the isocyanate starting material through unintended pathways before it can react with the target alcohol (4-hydroxypiperidine).

Troubleshooting Workflow:

G start Low Yield Observed reagent_check Step 1: Verify Reagent Quality - Isocyanate Purity (FTIR) - Anhydrous Solvent (<50 ppm H2O) - Dry 4-Hydroxypiperidine start->reagent_check side_reaction Step 2: Investigate Side Reactions - Check for insoluble urea precipitate - Analyze crude by LC-MS for allophanate reagent_check->side_reaction Reagents OK conditions Step 3: Optimize Conditions - Lower Temperature? - Different Solvent? - Stoichiometry Check side_reaction->conditions Side Products Identified solution Yield Improved conditions->solution

Caption: Systematic workflow for troubleshooting low reaction yield.

Key Areas to Investigate:

  • Reagent Quality:

    • 2-Biphenylyl Isocyanate: This is the most critical reagent. Isocyanates readily react with water to form an unstable carbamic acid, which then decomposes into an amine (2-aminobiphenyl) and CO2. This amine can then react with another molecule of isocyanate to form a highly insoluble and difficult-to-remove symmetrical N,N'-di(biphenyl-2-yl)urea byproduct.[3][4] Always use freshly opened or properly stored isocyanate. Confirm its integrity via FTIR by checking for the sharp isocyanate peak (~2250-2275 cm⁻¹) and the absence of broad amine N-H peaks.

    • Solvents and 4-Hydroxypiperidine: Ensure all solvents are anhydrous. Dry 4-hydroxypiperidine under high vacuum before use, as it can be hygroscopic.

  • Reaction Stoichiometry:

    • Using a slight excess (1.05-1.1 equivalents) of the isocyanate can sometimes drive the reaction to completion. However, a large excess can promote the formation of allophanate byproducts, where a second isocyanate molecule reacts with the newly formed carbamate product.[5][6] This is especially problematic at elevated temperatures.

  • Temperature Control:

    • While some carbamate formations require heat, exothermic reactions can lead to side product formation.[7] It is recommended to start the reaction at a lower temperature (0 °C) and allow it to slowly warm to room temperature. Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile.

Q2: I'm observing a significant amount of an insoluble white precipitate in my reaction mixture. What is it and how can I prevent it?

This precipitate is almost certainly the symmetrical urea byproduct, N,N'-di(biphenyl-2-yl)urea.

Mechanism of Formation:

G isocyanate1 R-NCO carbamic_acid [R-NHCOOH] (Unstable Carbamic Acid) isocyanate1->carbamic_acid + water H₂O amine R-NH₂ (2-Aminobiphenyl) carbamic_acid->amine co2 CO₂ carbamic_acid->co2 urea R-NH-CO-NH-R (Symmetrical Urea) amine->urea + isocyanate2 R-NCO

Caption: Formation pathway of symmetrical urea from isocyanate and water.

Prevention Strategies:

  • Rigorous Anhydrous Technique: This is paramount. Use oven-dried glassware, anhydrous solvents (preferably from a solvent purification system or a fresh sealed bottle), and conduct the reaction under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition Order: Add the isocyanate solution dropwise to the solution of 4-hydroxypiperidine. This ensures the isocyanate encounters the target alcohol immediately, minimizing its chance to react with trace moisture.

  • Moisture Scavengers: For particularly sensitive, large-scale reactions, the use of molecular sieves in the solvent can be considered. However, ensure they are properly activated and compatible with the reagents.

Q3: How can I optimize reaction conditions (solvent, catalyst) for this specific synthesis?

Optimizing conditions can significantly improve yield and reduce reaction time.

Solvent Selection: The choice of solvent is critical for reagent solubility and stabilizing transition states.[8]

SolventTypeTypical Observations & Rationale
Dichloromethane (DCM) Aprotic, HalogenatedGood solubility for many starting materials. Relatively non-polar.
Tetrahydrofuran (THF) Aprotic, EtherGood solubility, but peroxide formation can be an issue. Must be fresh.
Toluene Apolar, AromaticOften used for reactions at higher temperatures. Can enhance reagent solubility.[8]
Acetonitrile (MeCN) Polar AproticCan be effective but may favor different reaction pathways in some cases.
N,N-Dimethylformamide (DMF) Polar AproticHigh boiling point, excellent solvating power. However, it can be difficult to remove and may participate in side reactions with isocyanates at high temperatures or over long reaction times.[9]

Catalysis: While many isocyanate-alcohol reactions proceed without a catalyst, sterically hindered substrates or less reactive partners can benefit from one.

  • Tertiary Amines (e.g., Triethylamine, DABCO): These are common catalysts that act as a base to activate the alcohol. Use catalytic amounts (0.01-0.1 eq).

  • Dibutyltin Dilaurate (DBTDL): Highly effective but raises toxicity concerns, making it less suitable for pharmaceutical intermediates.[9]

  • Recommendation: For this synthesis, start with no catalyst. If the reaction is slow, introduce a catalytic amount of triethylamine.

Q4: What are the best practices for purifying the final product and removing urea byproducts?

Purification can be challenging due to the similar polarities of the product and some byproducts.

  • Initial Workup:

    • If a precipitate (urea) has formed, it can often be removed by filtration as it has very low solubility in most organic solvents. Wash the solid with your reaction solvent (e.g., DCM or Ethyl Acetate) to recover any trapped product.

    • Perform a standard aqueous workup to remove any water-soluble materials. A mild acidic wash (e.g., 1M HCl) can remove basic impurities, followed by a brine wash.

  • Column Chromatography:

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or heptane is a good starting point. The product is moderately polar. The urea byproduct, if not filtered out, will often have very low mobility on the column. Allophanate impurities are typically more polar than the desired carbamate.

    • TLC Stains: Use a potassium permanganate stain or vanillin stain, as the product may not be strongly UV-active.

  • Crystallization:

    • If a high-purity fraction is obtained from chromatography, crystallization can be an excellent final purification step. Experiment with solvent/anti-solvent systems like Ethyl Acetate/Hexane or Isopropanol/Water. A patent for a related compound suggests using MTBE for crystallization.[10]

Experimental Protocols

Protocol 1: Optimized Synthesis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

This protocol is a synthesized example based on established carbamate synthesis principles and specific literature procedures.[11]

  • Preparation: To an oven-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 4-hydroxypiperidine (5.05 g, 50 mmol).

  • Dissolution: Add 100 mL of anhydrous dichloromethane (DCM). Stir until all solids are dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate dry flask, dissolve 2-biphenylyl isocyanate (9.76 g, 50 mmol) in 50 mL of anhydrous DCM. Add this solution dropwise to the stirred 4-hydroxypiperidine solution over 30 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC (Mobile phase: 50% Ethyl Acetate in Hexanes). The isocyanate starting material should be consumed.

  • Workup:

    • If a precipitate has formed, filter the reaction mixture and wash the solid with DCM.

    • Transfer the filtrate to a separatory funnel and wash with 1M HCl (50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of 20% to 60% ethyl acetate in hexanes to afford the title compound as a white solid.

Protocol 2: Removal of Symmetrical Urea Impurity

If a significant amount of N,N'-di(biphenyl-2-yl)urea is present after the initial workup, the following trituration procedure can be effective before chromatography.

  • Take the crude solid and suspend it in a minimal amount of a solvent in which the product is soluble but the urea is not (e.g., diethyl ether or a 1:1 mixture of DCM/Hexane).

  • Stir or sonicate the suspension for 15-20 minutes.

  • Filter the mixture. The insoluble solid is primarily the urea byproduct.

  • Concentrate the filtrate, which is now enriched with the desired carbamate product, and proceed with column chromatography.

References
  • Vertex AI Search. (2024).
  • Wikipedia. (2024).
  • BenchChem. (2025).
  • Organic Chemistry Portal. (2023).
  • Raucher, S., & Jones, D. S. (1985). A Convenient Method for the Conversion of Amines to Carbamates.
  • ChemicalBook. (2024).
  • Fodor, D., et al. (2023).
  • Tale, R. H., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(2), 1139-1190.
  • Fodor, D., et al. (2023).
  • BenchChem. (2025).
  • RSC Publishing. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach.
  • MDPI. (2020).
  • RSC Publishing. (2024).
  • UreaKnowHow. (2017).
  • Google Patents. (2011). CA2801101A1 - Process for preparing a biphenyl-2-ylcarbamic acid.
  • ChemicalBook. (2025).
  • Reddit. (2023).
  • Semantic Scholar. (2024).
  • ResearchGate. (2018).
  • OctaneX. (n.d.).
  • ResearchGate. (2022).
  • Organic Syntheses. (n.d.).
  • MySkinRecipes. (n.d.).
  • PCI Magazine. (2021). Resins: Isocyanates, Part I: Fundamentals and Reactivity.
  • PMC - PubMed Central. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study.
  • Google Patents. (1959).
  • ResearchGate. (2014).
  • ResearchGate. (1995). Isocyanate reactions in and with N,N-dimethylformamide.
  • BenchChem. (2025).
  • ResearchGate. (1993).
  • ResearchGate. (2018).
  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.

Sources

Troubleshooting

Technical Support Center: Synthesis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

Document ID: TSC-2026-01-21-C18H20N2O2 Introduction Welcome to the technical support guide for the synthesis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. This molecule is a key intermediate in the development of vari...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-01-21-C18H20N2O2

Introduction

Welcome to the technical support guide for the synthesis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. This molecule is a key intermediate in the development of various pharmaceutical agents, notably as a precursor in the synthesis of Revefenacin, a long-acting muscarinic antagonist for treating chronic obstructive pulmonary disease (COPD).[1] The successful and high-purity synthesis of this carbamate is critical for downstream applications.

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and extensive laboratory experience. Our goal is to help you anticipate and overcome common challenges, thereby improving your yield, purity, and overall success rate.

Core Synthesis Pathway & Mechanistic Considerations

The most common and direct route to Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate involves the nucleophilic addition of the hydroxyl group of 4-hydroxypiperidine to the highly electrophilic carbon of 2-isocyanato-1,1'-biphenyl.

Reaction: 2-isocyanato-1,1'-biphenyl + 4-hydroxypiperidine → Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

While seemingly straightforward, the high reactivity of the isocyanate functional group makes this synthesis susceptible to several competing side reactions. The piperidine moiety itself contains two nucleophilic sites: the secondary amine (-NH) and the hydroxyl group (-OH). The isocyanate can react with either, as well as with trace contaminants like water. Understanding these competing pathways is the key to troubleshooting and optimizing the reaction.

G cluster_main Main Reaction Pathway cluster_side1 Side Reaction: Hydrolysis cluster_side2 Side Reaction: Amine Attack isocyanate 2-isocyanato- 1,1'-biphenyl product Desired Carbamate Product (Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate) isocyanate->product + 4-hydroxypiperidine (-OH attack) carbamic_acid Unstable Carbamic Acid isocyanate->carbamic_acid + H₂O urea_piperidine Piperidine-Urea Byproduct isocyanate->urea_piperidine + 4-hydroxypiperidine (-NH attack) piperidine 4-hydroxypiperidine water H₂O (Moisture) amine 2-aminobiphenyl carbamic_acid->amine - CO₂ urea_dimer Symmetrical Urea Byproduct (Bis-biphenyl urea) amine->urea_dimer + another isocyanate

Caption: Main vs. Side Reaction Pathways.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is very low. What are the most likely causes?

A1: Low yield is the most common issue and typically points to one of three areas: suboptimal reaction conditions, purity of starting materials, or competing side reactions.

  • Side Reaction with Water: The primary culprit is often the reaction of the isocyanate with trace moisture. This forms an unstable carbamic acid that decarboxylates to 2-aminobiphenyl. This amine is nucleophilic and rapidly reacts with another molecule of your isocyanate starting material to form a highly insoluble and undesired symmetrical urea, N,N'-bis([1,1'-biphenyl]-2-yl)urea.[2]

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Purity of 2-isocyanato-1,1'-biphenyl: The isocyanate starting material can degrade over time, especially if exposed to moisture or heat, leading to dimerization or trimerization.[3] It may also contain impurities from its own synthesis, such as residual 2-aminobiphenyl.

    • Solution: Use freshly opened or recently purchased isocyanate. If in doubt, check its purity by IR spectroscopy (a strong, sharp peak around 2250-2270 cm⁻¹ is characteristic of the N=C=O stretch)[4] or by reacting a small amount with an alcohol and analyzing the resulting carbamate by LC-MS.

  • Reaction Temperature: While heating can increase the reaction rate, excessive temperatures (e.g., >80-90°C) can promote isocyanate self-condensation or other decomposition pathways. A patent for a similar synthesis suggests a temperature of 70°C is effective.[5]

    • Solution: We recommend starting the reaction at room temperature and gently heating to 40-70°C while monitoring progress by TLC or LC-MS.

Q2: My crude product shows a major, highly non-polar impurity by TLC that is difficult to remove. What is it?

A2: This is very likely the symmetrical N,N'-bis([1,1'-biphenyl]-2-yl)urea byproduct described in A1. Its formation consumes two equivalents of your isocyanate for every one molecule of water, severely impacting yield. It is often much less soluble than the desired product and can sometimes precipitate from the reaction mixture.

  • Identification: This byproduct will have a high mass in MS analysis, corresponding to (2 x MW of 2-aminobiphenyl) + CO.

  • Removal: Due to its low solubility, it can often be removed by filtration from a solvent in which your desired product is soluble (e.g., dichloromethane, ethyl acetate). If it co-elutes during column chromatography, changing the eluent system to one with a different selectivity or performing an acid/base workup may be effective. The desired product has a basic piperidine nitrogen and can be extracted into an acidic aqueous layer, leaving the neutral urea byproduct in the organic phase.[5][6]

Q3: I see an impurity with the same mass as my desired product in the LC-MS. What could it be?

A3: This is almost certainly the isomeric urea formed from the reaction of the isocyanate with the secondary amine of 4-hydroxypiperidine instead of the hydroxyl group. This creates 1-([1,1'-biphenyl]-2-ylcarbamoyl)piperidin-4-ol.

  • Why it forms: The secondary amine on the piperidine ring is a potent nucleophile. While the hydroxyl group is also nucleophilic, the relative rates of reaction can be competitive depending on the solvent and temperature.

  • How to avoid it:

    • Use a Protected Intermediate: The most robust method is to start with an N-protected 4-hydroxypiperidine, such as 1-benzyl-4-hydroxypiperidine. After the carbamate is formed, the protecting group can be removed via hydrogenolysis.[5] This completely prevents the formation of the urea isomer.

    • Control Reaction Conditions: If using unprotected 4-hydroxypiperidine, running the reaction at lower temperatures may favor the O-acylation (desired reaction) over N-acylation. The use of a non-nucleophilic base might also influence the selectivity, although this requires careful optimization.

Q4: The purification by silica gel chromatography is giving me broad peaks and poor recovery. What's wrong?

A4: The basic secondary amine of the piperidine ring in your product can strongly interact with the acidic silanol groups on the surface of standard silica gel. This leads to peak tailing, streaking, and sometimes irreversible adsorption.

  • Solutions:

    • Basify the Eluent: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is added to the ethyl acetate/hexane or DCM/methanol eluent system. This neutralizes the acidic sites on the silica and ensures your product elutes cleanly.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina for chromatography, or a deactivated silica gel.

    • Avoid Chromatography: A well-designed acid/base extraction can be a highly effective purification method. Dissolve the crude material in a water-immiscible solvent (e.g., ethyl acetate), extract with dilute aqueous acid (e.g., 1M HCl), wash the acidic aqueous layer with fresh organic solvent to remove neutral impurities, then basify the aqueous layer (e.g., with 10N NaOH to pH 12) and extract your pure product back into an organic solvent.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: The ideal solvent should be aprotic and anhydrous to prevent side reactions with the isocyanate.

SolventBoiling Point (°C)PolarityRemarks
Toluene 111LowGood choice for heating, helps dissolve aryl compounds.
Dichloromethane (DCM) 40MediumExcellent for running reactions at or below room temperature.
Tetrahydrofuran (THF) 66MediumGood solvent, but ensure it is anhydrous and peroxide-free.
Acetonitrile (ACN) 82HighAprotic polar solvent, can be effective but must be rigorously dried.
Protic Solvents (e.g., EtOH, MeOH) N/AHighAVOID. These will react directly with the isocyanate.

In our experience, Toluene or DCM are reliable starting points.

Q2: Is a catalyst necessary for the reaction between an alcohol and an isocyanate?

A2: For many alcohol-isocyanate reactions, particularly with less reactive alcohols, a catalyst is beneficial. Common catalysts include tertiary amines (like DABCO or triethylamine) or organotin compounds (like dibutyltin dilaurate). However, the reaction between an aryl isocyanate and a primary or secondary alcohol is often facile enough to proceed without a catalyst, especially with gentle heating.[7] For this specific synthesis, many procedures do not report the use of a catalyst, simply heating the reactants together.[5] We recommend attempting the reaction without a catalyst first to maintain a simpler purification profile.

Q3: How can I monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most convenient method.

  • Staining: The product and starting materials are UV-active. Additionally, you can use a potassium permanganate (KMnO₄) stain, which will react with the alcohol of the starting material but less readily with the carbamate product. A ninhydrin stain can be used if you are tracking the appearance of a primary/secondary amine from isocyanate hydrolysis.

  • Eluent System: A mixture of ethyl acetate and hexanes (e.g., 30-50% EtOAc in hexanes) is a good starting point. The product should be more polar than the 2-isocyanato-1,1'-biphenyl.

  • Confirmation: For unambiguous monitoring, LC-MS is the gold standard, as it can track the disappearance of reactants and the appearance of the product and any byproducts by their mass-to-charge ratio.

Q4: What are the safety considerations for working with 2-isocyanato-1,1'-biphenyl?

A4: Isocyanates are toxic, sensitizing, and lachrymatory.[2][8]

  • Handling: Always handle 2-isocyanato-1,1'-biphenyl in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves are suitable for incidental contact).

  • Toxicity: Inhalation and skin contact should be avoided. It is classified as harmful if swallowed, inhaled, or in contact with skin, and it is irritating to the eyes, respiratory system, and skin.[8]

Experimental Protocols

This section provides a representative protocol based on literature procedures, with added scientific commentary.

Protocol 1: Synthesis via N-Protected Piperidine (Recommended)

This two-step method avoids the formation of the isomeric urea byproduct.[5]

G step1 Step 1: Carbamate Formation (Isocyanate + N-Bn-4-hydroxypiperidine) step2 Step 2: Deprotection (Hydrogenolysis) step1->step2 Intermediate Product final_product Final Product step2->final_product

Caption: Two-step synthesis workflow.

Step 1: Synthesis of 1-benzyl-4-piperidyl [1,1'-biphenyl]-2-ylcarbamate

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-isocyanato-1,1'-biphenyl (1.0 eq).

  • Reagent Addition: Add 1-benzyl-4-hydroxypiperidine (1.1 eq). Note: A slight excess of the alcohol ensures the complete consumption of the more valuable isocyanate.

  • Reaction: Heat the mixture to 70°C and stir for 12 hours. The reaction can be run neat or in an anhydrous solvent like toluene.

  • Monitoring: Monitor the disappearance of the isocyanate by TLC or LC-MS. The isocyanate starting material will be significantly less polar than the carbamate product.

Step 2: Deprotection to Yield Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

  • Setup: Cool the reaction mixture from Step 1 to room temperature and dissolve it in a suitable solvent like ethanol.

  • Catalyst Addition: Carefully add Palladium on activated carbon (10 wt% Pd, ~0.1 eq by weight) to the solution.

  • Hydrogenolysis: Add a hydrogen source, such as ammonium formate (3.0 eq), and heat the mixture to 40°C for 12 hours.[5] Alternatively, the reaction can be performed under a hydrogen gas atmosphere (balloon or Parr shaker).

  • Workup:

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethanol.

    • Remove the solvent under reduced pressure.

    • Perform an acid/base extraction as described in Troubleshooting Q4 for final purification.

    • Dry the final organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the final product.

References
  • Kost, A. N., Sagitullin, R., & Fadda, A. NEW SYNTHESIS OF 2-AMINOBIPHENYLS. ORGANIC PREPARATIONS AND PROCEDURES INT., 13(3-4), 203-207 (1981). [Link]

  • Kumar P, Pathak P. K, Kushwaha B. S. Synthesis and Studies of 2- Amino Biphenyl Derived Amides. Orient J Chem 2005;21(3). [Link]

  • CN101367736A - A kind of synthetic method of 2-aminobiphenyl compound.
  • 2-Aminobiphenyl. Wikipedia. [Link]

  • Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

  • Al-Zoubi, W., Marion, O., & Hall, D. G. Isocyanate-based multicomponent reactions. Beilstein J. Org. Chem., 13, 169-211 (2017). [Link]

  • Synthesis of 1,1'-Biphenyl-2-sulfonyl isocyanate. PrepChem.com. [Link]

  • CA2801101A1 - Process for preparing a biphenyl-2-ylcarbamic acid.
  • Karaman, N., et al. A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. J Biomol Struct Dyn., 1-10 (2022). [Link]

  • Pothuri, V. V., et al. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(5), 1137-1140 (2018). [Link]

  • Isocyanate synthesis by substitution. Organic Chemistry Portal. [Link]

  • 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. PubChem. [Link]

  • Shaikh, A. A. G., & Sivaram, S. Various Approaches for the Synthesis of Organic Carbamates. Chem. Rev., 96(3), 951-976 (1996). [Link]

  • Biphenyl-2-ylcarbamic Acid Piperidin4-yl Ester. PharmaCompass.com. [Link]

  • Kise, N., et al. A Mild and Simple Method for the Preparation of Isocyanates from Aliphatic Amines Using Trichloromethyl Chloroformate. Synthesis, 1996(06), 757-759 (1996). [Link]

  • Biphenyl-2-ylcarbamic Acid Piperidin-4-yl Ester. PubChem. [Link]

  • Nowick, J. S., et al. SYNTHESIS OF AMINO ACID ESTER ISOCYANATES: METHYL (S)-2-ISOCYANATO-3-PHENYLPROPANOATE. Organic Syntheses, 78, 220 (2002). [Link]

  • US3247236A - Stabilization of isocyanates.
  • piperidin-4-yl [1,1'-biphenyl]-2-yl carbamate. OctaneX. [Link]

  • Carbamate. Wikipedia. [Link]

  • CN101602748B - A kind of purification method of high-purity piperidine.
  • Rhenium-Catalyzed C-H Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. Thieme Chemistry. [Link]

  • Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate hydrochloride. MySkinRecipes. [Link]

  • US2868793A - Purification of piperidines.
  • 2-isocyanatobiphenyl. ChemBK. [Link]

  • How To Get Isocyanate? Frontiers in Chemistry, 11, 1289125 (2023). [Link]

  • 1-(2-(3-([1,1'-biphenyl]-2-yl)-1-methylureido)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-yl carbamate. Veeprho. [Link]

  • 2-ISOCYANATO-1,1'-BIPHENYL. Matrix Fine Chemicals. [Link]

  • Methyl isocyanate. Wikipedia. [Link]

Sources

Optimization

Troubleshooting guide for Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate experiments

Welcome to the technical support guide for experiments involving Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate and its derivatives. This resource, designed for researchers, scientists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for experiments involving Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate and its derivatives. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to ensure the success and validity of your experiments.

Section 1: Compound Handling & Preparation - FAQs and Troubleshooting

This section addresses the most common issues encountered when preparing Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate for experimental use: solubility and stability.

Question: My Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate won't dissolve. What am I doing wrong?

Answer: This is a frequent challenge owing to the compound's hydrophobic nature. Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is practically insoluble in water but exhibits good solubility in organic solvents.[1] The choice of solvent is critical and depends on the requirements of your downstream application.

Causality: The [1,1'-biphenyl]-2-yl portion of the molecule is large and non-polar, dominating its physical properties and leading to poor aqueous solubility. The piperidin-4-yl group offers a site for potential protonation, but the overall lipophilicity is high.

Troubleshooting Steps:

  • Select an Appropriate Solvent: For stock solutions, N,N-Dimethylformamide (DMF) is an excellent choice due to the compound's high solubility.[1] Methanol is also a viable option.[1]

  • Use a Step-Down Dilution Method: For aqueous biological assays, prepare a high-concentration stock solution in 100% DMF or DMSO. Then, perform serial dilutions into your aqueous assay buffer. It is crucial to vortex or mix vigorously during dilution to prevent precipitation.

  • Consider the Final Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is low (typically <1%) and consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts.

Data Summary: Solubility Profile
SolventSolubilityReference
N,N-Dimethylformamide (DMF)Very Soluble[1]
MethanolSoluble[1]
Glacial Acetic AcidSparingly Soluble[1]
ChloroformVery Slightly Soluble[1]
WaterPractically Insoluble[1]
Experimental Protocol: Preparation of a 10 mM Stock Solution
  • Weigh the Compound: Accurately weigh out 2.964 mg of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (MW: 296.4 g/mol ).[2][3]

  • Add Solvent: Add 1 mL of 100% DMF or DMSO to the vial.

  • Solubilize: Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Question: I am seeing a decrease in my compound's activity over time. Is it unstable?

Answer: Yes, this is a valid concern. The carbamate functional group in your compound can be susceptible to hydrolysis, especially under non-optimal storage or experimental conditions.[4] The stability of carbamates can be influenced by pH, temperature, and the presence of enzymes in biological matrices.[4][5]

Causality: The carbamate linkage is an ester-amide hybrid.[4] It is more stable than an ester but can still undergo hydrolysis, particularly at basic pH, to release the corresponding amine and alcohol, which would render the compound inactive as a Fatty Acid Amide Hydrolase (FAAH) inhibitor.[4] Studies on other carbamates have shown significant degradation over time, even at 4°C.[5]

Troubleshooting & Best Practices:

  • pH Control: Maintain your stock solutions and experimental buffers at a neutral or slightly acidic pH (pH 6-7.5). Avoid highly basic conditions.

  • Temperature Management: Keep stock solutions frozen and minimize the time working solutions are kept at room temperature. For longer-term experiments, it's advisable to prepare fresh dilutions from a frozen stock.

  • Aliquoting: Prepare single-use aliquots of your stock solution to prevent degradation from multiple freeze-thaw cycles.

  • Purity Check: If you suspect degradation, the purity of your stock solution can be checked via High-Performance Liquid Chromatography (HPLC).

Workflow for Ensuring Compound Integrity

G cluster_0 Preparation cluster_1 Experiment Day cluster_2 Troubleshooting Prep Prepare High-Conc. Stock in DMF/DMSO Aliquot Aliquot into Single-Use Vials Prep->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw One Aliquot Store->Thaw  Avoids Freeze-Thaw Cycles Dilute Prepare Fresh Working Dilutions in Neutral pH Buffer Thaw->Dilute Use Use Immediately in Assay Dilute->Use Check Inconsistent Results? Use->Check HPLC Verify Purity & Concentration via HPLC Check->HPLC

Caption: Workflow for maintaining compound stability.

Section 2: FAAH Inhibition Assay - FAQs and Troubleshooting

Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate and its analogs are potent inhibitors of Fatty Acid Amide Hydrolase (FAAH).[6][7][8] This section focuses on issues specific to FAAH inhibition assays.

Question: My IC50 value is different from published data. What could be the cause?

Answer: Discrepancies in IC50 values can arise from several factors related to assay conditions and the inhibitor's mechanism of action. This class of carbamate inhibitors often acts covalently, carbamylating the active site serine of FAAH.[7] The apparent potency can therefore be highly dependent on pre-incubation time.

Causality & Key Considerations:

  • Mechanism of Action: As covalent inhibitors, the degree of enzyme inactivation is time-dependent. A longer pre-incubation of the enzyme with the inhibitor before adding the substrate will result in a lower apparent IC50.

  • Enzyme Source and Concentration: The species of FAAH (human, rat, mouse) and its concentration in the assay can affect inhibitor potency.[9]

  • Substrate Concentration: The concentration of the substrate relative to its Michaelis-Menten constant (Km) will influence the IC50 value for competitive and mixed-mode inhibitors.

  • Assay Buffer Composition: Components like detergents or BSA can sequester hydrophobic compounds, reducing their effective concentration.

Troubleshooting Protocol:

  • Standardize Pre-incubation Time: Define and maintain a consistent pre-incubation period for your inhibitor with the FAAH enzyme before adding the fluorescent substrate (e.g., AMC-arachidonoyl amide).[10] We recommend testing a time course (e.g., 5, 15, 30 minutes) to understand the kinetics of inhibition.

  • Validate Enzyme Activity: Ensure your enzyme is active. Run a positive control with a known FAAH inhibitor (e.g., URB597) and a negative (vehicle) control. Your 100% activity wells should show a robust signal increase over time.

  • Check for Compound Interference: Test your compound in the absence of the enzyme to ensure it does not fluoresce at the assay wavelengths (Ex: 340-360 nm, Em: 450-465 nm) or quench the signal from the fluorescent product (7-amino-4-methylcoumarin).[10]

Decision Tree for Inconsistent IC50 Values

G decision decision result result issue issue start Inconsistent IC50 Value check_preinc Is Pre-incubation Time Standardized? start->check_preinc check_controls Are Positive/Vehicle Controls Behaving as Expected? check_preinc->check_controls Yes standardize Standardize Pre-incubation (e.g., 30 min at 37°C) check_preinc->standardize No check_interference Does Compound Interfere with Assay Signal? check_controls->check_interference Yes validate_enzyme Validate Enzyme Activity and Reagent Integrity check_controls->validate_enzyme No run_interference_assay Run Assay with Compound, No Enzyme check_interference->run_interference_assay Unknown consistent_ic50 IC50 is Now Consistent check_interference->consistent_ic50 No issue_persists Issue Persists check_interference->issue_persists Yes standardize->check_controls validate_enzyme->check_interference run_interference_assay->issue_persists

Caption: Troubleshooting logic for FAAH assay IC50 variability.

Question: How can I be sure my compound is selective for FAAH?

Answer: This is a critical validation step. While many carbamates are potent FAAH inhibitors, they can potentially inhibit other serine hydrolases in the proteome.[11]

Recommended Approach:

  • Orthogonal Assays: Test your compound against other related serine hydrolases, such as monoacylglycerol lipase (MAGL) and ABHD6, to determine its selectivity profile.[11]

  • Activity-Based Protein Profiling (ABPP): For in-depth analysis, competitive ABPP in brain proteomes can provide a comprehensive overview of your inhibitor's selectivity across the entire serine hydrolase family.[11] This technique confirms that the inhibitor engages with FAAH in a complex biological environment without significant off-target interactions.[11]

Section 3: General Scientific FAQs

What is the primary mechanism of action for Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate?

It acts as an inhibitor of Fatty Acid Amide Hydrolase (FAAH).[7] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[12] By inhibiting FAAH, the compound increases the endogenous levels of AEA, thereby enhancing endocannabinoid signaling. This approach avoids the side effects associated with direct, systemic activation of cannabinoid receptors like CB1.[11]

What is the role of the piperidine group in this molecule?

The piperidine moiety is a common structural feature in many FAAH inhibitors.[6][13] It often serves as a key scaffold component that helps position the reactive carbamate group within the FAAH active site for efficient covalent modification of the catalytic serine residue.[6]

References
  • Biphenyl-2-ylcarbamic Acid Piperidin-4-yl Ester | C18H20N2O2 | CID 10851461 - PubChem. National Center for Biotechnology Information. [Link]

  • 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate - PubChem. National Center for Biotechnology Information. [Link]

  • Biphenyl-2-ylcarbamic Acid Piperidin4-yl Ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. PharmaCompass. [Link]

  • 1-(2-(4-(hydroxymethyl)-N-methylbenzamido)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate | Pharmaffiliates. Pharmaffiliates. [Link]

  • The Stability of Carbamates in Blood Samples under Experimental Conditions - ThaiJO. Thai Journal of Online Communication. [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC. National Center for Biotechnology Information. [Link]

  • CA2801101A1 - Process for preparing a biphenyl-2-ylcarbamic acid - Google Patents.
  • Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations | Industrial & Engineering Chemistry Research - ACS Publications. ACS Publications. [Link]

  • Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - MDPI. MDPI. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC. National Center for Biotechnology Information. [Link]

  • Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations | Request PDF - ResearchGate. ResearchGate. [Link]

  • Piperidine and Piperazine Inhibitors of Fatty Acid Amide Hydrolase Targeting Excitotoxic Pathology - PubMed. National Center for Biotechnology Information. [Link]

  • Inhibiting the endocannabinoid degrading enzymes FAAH and MAGL during zebrafish embryogenesis alters sensorimotor function - Company of Biologists Journals. The Company of Biologists. [Link]

  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates - ResearchGate. ResearchGate. [Link]

  • 171722-92-2 | Product Name : Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate - Pharmaffiliates. Pharmaffiliates. [Link]

  • Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System - Dr. Zachary H. Houston. Dr. Zachary H. Houston. [Link]

  • Inhibition of FAAH and activation of PPAR: New approaches to the treatment of cognitive dysfunction and drug addiction - PMC. National Center for Biotechnology Information. [Link]

  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PubMed Central. National Center for Biotechnology Information. [Link]

  • Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to the Synthesis and Purification of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

Welcome to the technical support center for protocols involving Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for protocols involving Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis, purification, and handling of this important chemical intermediate.

Introduction to Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (CAS No. 171722-92-2) is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Notably, it is a building block for Revefenacin, a long-acting muscarinic antagonist used in the treatment of chronic obstructive pulmonary disease (COPD).[1] The piperidine moiety is a prevalent scaffold in medicinal chemistry, known for enhancing the pharmacokinetic properties of drug candidates. Furthermore, carbamates of this structural class have been investigated as potent and selective inhibitors of fatty acid amide hydrolase (FAAH), a therapeutic target for pain and inflammation.[3][4][5][6]

Given its significance, the reliable synthesis and purification of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate are crucial for advancing research and development in these areas. This guide provides a detailed protocol, troubleshooting advice, and characterization data to ensure the successful and efficient production of this compound in a laboratory setting.

Synthesis and Purification Workflow

The synthesis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is typically achieved through a two-step process involving the formation of a carbamate linkage with a protected piperidine derivative, followed by deprotection. The following sections detail the recommended protocol.

Synthesis_Workflow cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Deprotection cluster_purification Purification A [1,1'-biphenyl]-2-isocyanate C tert-Butyl 4-(([1,1'-biphenyl]-2-ylcarbamoyl)oxy)piperidine-1-carboxylate (N-Boc protected intermediate) A->C Reaction B tert-Butyl 4-hydroxypiperidine-1-carboxylate B->C D N-Boc protected intermediate E Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (Final Product) D->E Acidic Condition F Crude Product G Purified Product F->G Column Chromatography/Recrystallization

Caption: A general workflow for the synthesis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate.

Part 1: Synthesis of tert-Butyl 4-((([1,1'-biphenyl]-2-yl)carbamoyl)oxy)piperidine-1-carboxylate

This step involves the reaction of [1,1'-biphenyl]-2-isocyanate with the hydroxyl group of N-Boc-4-hydroxypiperidine to form the carbamate linkage.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
[1,1'-biphenyl]-2-isocyanate7579-53-5195.22
tert-Butyl 4-hydroxypiperidine-1-carboxylate109384-19-2201.27
Anhydrous Dichloromethane (DCM)75-09-284.93
Triethylamine (TEA)121-44-8101.19

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.1 eq.) to the solution and stir for 10-15 minutes at room temperature. The base acts as a catalyst and neutralizes any acidic impurities.

  • Isocyanate Addition: Slowly add a solution of [1,1'-biphenyl]-2-isocyanate (1.05 eq.) in anhydrous dichloromethane to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material (tert-butyl 4-hydroxypiperidine-1-carboxylate) is consumed.

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc protected intermediate.

Part 2: Deprotection of the N-Boc Group

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the desired product.

Materials and Reagents:

ReagentCAS Number
Crude N-Boc protected intermediate-
Trifluoroacetic acid (TFA) or HCl in Dioxane76-05-1 or 7647-01-0
Dichloromethane (DCM)75-09-2
Saturated aqueous sodium bicarbonate144-55-8

Protocol:

  • Acidic Treatment: Dissolve the crude N-Boc protected intermediate in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Deprotection: Slowly add trifluoroacetic acid (TFA, 5-10 eq.) or a solution of 4M HCl in dioxane (5-10 eq.).[7][8]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the deprotection by TLC until the starting material is no longer visible.

  • Work-up: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH 8-9).

  • Extraction and Isolation: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate.

Part 3: Purification

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, or residual reagents.

Recommended Method: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is a good starting point. The optimal solvent system should be determined by TLC analysis.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Load the solution onto a silica gel column pre-equilibrated with the starting mobile phase (e.g., 100% dichloromethane).

    • Elute the column with the gradient of methanol in dichloromethane.

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the purified Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate as a white to off-white solid.[1]

Alternative Method: Recrystallization

If the crude product is of sufficient purity, recrystallization can be an effective purification method.

  • Solvent System: A mixture of ethyl acetate and hexanes is a potential solvent system. The ideal solvent or solvent mixture should be determined on a small scale.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, and then in a refrigerator to facilitate crystal formation.

    • Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum.

Troubleshooting Guide & FAQs

This section addresses common issues that may be encountered during the synthesis and purification of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate.

Troubleshooting_Guide Q1 Q1: Low yield in the carbamate formation step (Part 1)? Possible Causes: - Incomplete reaction - Moisture contamination - Impure isocyanate Solutions: - Increase reaction time or temperature - Use anhydrous solvents and inert atmosphere - Purify isocyanate before use Q2 Q2: Incomplete deprotection of the N-Boc group (Part 2)? Possible Causes: - Insufficient acid - Short reaction time Solutions: - Add more acid (TFA or HCl) - Extend the reaction time and monitor by TLC Q3 Q3: Formation of multiple spots on TLC after deprotection? Possible Causes: - Side reactions during deprotection - Incomplete reaction - Impurities from previous step Solutions: - Optimize deprotection conditions (lower temperature) - Ensure complete reaction before work-up - Purify the N-Boc intermediate before deprotection Q4 Q4: Difficulty in purifying the final product? Possible Causes: - Co-eluting impurities - Product instability on silica gel Solutions: - Try a different solvent system for chromatography - Use a different stationary phase (e.g., alumina) - Consider recrystallization

Caption: A troubleshooting guide for common issues in the synthesis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate.

Q1: I am getting a low yield in the carbamate formation step (Part 1). What could be the issue?

  • Possible Cause 1: Incomplete Reaction. The reaction between the isocyanate and the secondary alcohol can be slow.

    • Solution: Ensure the reaction is stirred for a sufficient amount of time. You can gently heat the reaction mixture to 40-50 °C to increase the reaction rate. Always monitor the reaction progress by TLC.

  • Possible Cause 2: Moisture Contamination. Isocyanates are highly reactive towards water, which leads to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide.

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is flame-dried before use and maintain an inert atmosphere throughout the reaction.

  • Possible Cause 3: Impure [1,1'-biphenyl]-2-isocyanate. The purity of the isocyanate is critical for a high-yielding reaction.

    • Solution: If possible, purify the isocyanate by distillation before use. Alternatively, use a freshly opened bottle from a reliable supplier.

Q2: The deprotection of the N-Boc group (Part 2) is incomplete. What should I do?

  • Possible Cause 1: Insufficient Acid. The amount of acid may not be enough to fully deprotect the N-Boc group, especially if there are other basic functionalities in your crude material.

    • Solution: Add additional equivalents of TFA or HCl in dioxane and continue to monitor the reaction by TLC.

  • Possible Cause 2: Short Reaction Time. The deprotection reaction may require more time to go to completion.

    • Solution: Extend the reaction time at room temperature. Gentle warming can also be attempted, but be cautious as it may lead to side reactions.

Q3: After the deprotection step, I see multiple spots on the TLC plate. What are these impurities?

  • Possible Cause 1: Side Reactions during Deprotection. The highly acidic conditions of deprotection can sometimes lead to side reactions, especially if the molecule has other acid-sensitive functional groups.

    • Solution: Perform the deprotection at a lower temperature (0 °C) and add the acid slowly. This can help to minimize the formation of byproducts.

  • Possible Cause 2: Incomplete Reaction. One of the spots could be your unreacted N-Boc protected starting material.

    • Solution: Ensure the deprotection reaction has gone to completion before performing the work-up.

  • Possible Cause 3: Impurities from the Previous Step. If the N-Boc protected intermediate was not pure, the impurities will be carried over to the final product.

    • Solution: It is highly recommended to purify the N-Boc protected intermediate by flash column chromatography before proceeding to the deprotection step.

Q4: I am having difficulty purifying the final product by column chromatography.

  • Possible Cause 1: Co-eluting Impurities. Some impurities may have similar polarity to your product, making separation difficult.

    • Solution: Try a different solvent system for your column. A combination of ethyl acetate/hexanes with a small amount of triethylamine (to suppress tailing of the basic piperidine) can be effective.

  • Possible Cause 2: Product Instability on Silica Gel. Some amine-containing compounds can be unstable on acidic silica gel.

    • Solution: You can use silica gel that has been pre-treated with triethylamine. Alternatively, consider using a different stationary phase such as alumina. Recrystallization is also a good alternative if chromatography is problematic.

Characterization of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

Accurate characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data for Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate.

Physicochemical Properties:

PropertyValue
Molecular Formula C₁₈H₂₀N₂O₂
Molecular Weight 296.36 g/mol
Appearance White to off-white solid
Storage 2-8°C, protect from light

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): The proton NMR spectrum is expected to show characteristic peaks for the biphenyl and piperidine protons. Look for signals corresponding to the aromatic protons of the biphenyl group, the methine proton of the piperidine ring attached to the carbamate oxygen, and the methylene protons of the piperidine ring.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): The carbon NMR spectrum should display signals for the carbonyl carbon of the carbamate, the aromatic carbons of the biphenyl rings, and the carbons of the piperidine ring.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 297.16.

Safety, Handling, and Storage

Safety Precautions:

  • Hazard Statements: Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound. Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

Storage:

  • Conditions: Store the compound in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is 2-8°C.[1]

  • Stability: While generally stable, piperidine derivatives can be susceptible to oxidation and degradation over time, especially if exposed to light and air. Proper storage is essential to maintain the purity and integrity of the compound.

References

  • PubChem. Biphenyl-2-ylcarbamic Acid Piperidin-4-yl Ester. [Link]

  • Pharmaffiliates. 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. [Link]

  • Google Patents.
  • ResearchGate. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. [Link]

  • Google Patents. Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • PubMed. Piperidine and Piperazine Inhibitors of Fatty Acid Amide Hydrolase Targeting Excitotoxic Pathology. [Link]

  • PubChem. Revefenacin. [Link]

  • Supplementary information. [No specific title available]. [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • PubMed Central. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • ResearchGate. LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • PubMed Central. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. [Link]

  • ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. [Link]

  • PubMed. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). [Link]

  • PubMed Central. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. [Link]

  • Tradeindia. Revefenacin Intermediate, Piperidin-4-Yl [1,1'-Biphenyl]-2-Ylcarbamate Boiling Point: 427.1A 45.0 A C(Predicted). [Link]

  • ResearchGate. Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. [Link]

  • Oriental Journal of Chemistry. Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative. [Link]

  • Pharmaffiliates. Revefenacin-impurities. [Link]

Sources

Optimization

Stability issues of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate under different conditions

Welcome to the dedicated technical support guide for Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (CAS: 171722-92-2). This resource is designed for researchers, medicinal chemists, and drug development professionals to n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (CAS: 171722-92-2). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges associated with this compound. As an important intermediate in the synthesis of pharmaceuticals like Revefenacin, understanding its chemical behavior is critical for reproducible results and the integrity of your research.[1][2] This guide provides answers to frequently asked questions and in-depth troubleshooting protocols based on established principles of carbamate and biphenyl chemistry.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common issues encountered during the handling, storage, and use of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate.

Q1: My compound shows signs of degradation in my aqueous buffer. What is the most likely cause?

A1: The most probable cause is hydrolysis of the carbamate ester linkage. Carbamates are susceptible to hydrolysis, a reaction that is significantly accelerated under alkaline (basic) conditions.[3] If your buffer has a pH greater than 7, the rate of degradation will increase, leading to the cleavage of the molecule into [1,1'-biphenyl]-2-amine and 4-hydroxypiperidine derivatives.

  • Quick Fix: Prepare fresh solutions in a slightly acidic to neutral buffer (pH 5.0 - 6.5) immediately before use. Most pesticides, which include many carbamate structures, are most stable around pH 5.[3] Avoid storing the compound in aqueous solutions for extended periods, especially at room temperature.

Q2: I've prepared a stock solution in DMSO. What is the recommended storage temperature and expected shelf-life?

A2: While specific long-term stability data in DMSO is not extensively published for this exact molecule, general best practices for carbamate compounds apply. DMSO is a suitable solvent for creating concentrated stock solutions.

  • Best Practice: Store stock solutions at -20°C or, for long-term storage (>1 month), at -80°C. Dispense the stock solution into single-use aliquots to prevent multiple freeze-thaw cycles, which can introduce moisture and accelerate degradation. Under these conditions, a stock solution should be stable for several months. Always perform a quality control check (e.g., HPLC) if the stock is old or has been handled improperly.

Q3: After leaving a solution of the compound on the benchtop, I observed new impurity peaks in my analysis. Is this compound sensitive to light or temperature?

A3: Yes, sensitivity to both light and temperature is a strong possibility.

  • Temperature: Increased temperature accelerates most chemical reactions, including hydrolysis and oxidation. The degradation rate of carbamates is known to increase with higher temperatures.[4]

  • Light: The [1,1'-biphenyl] moiety can absorb UV light, potentially leading to photo-oxidative degradation. While biphenyl itself is relatively stable, its metabolites can be genotoxic, suggesting that degradation products may have altered biological activity.[5]

  • Recommendation: Always store both the solid compound and its solutions protected from light using amber vials or by wrapping containers in aluminum foil. Keep solutions on ice during prolonged experiments and avoid leaving them at room temperature for extended periods.

Q4: My experimental workflow involves metal catalysts (e.g., Copper, Iron). Are there any known incompatibilities?

A4: Caution is advised. Studies on other carbamate pesticides have shown that their degradation can be accelerated by the presence of certain metal ions, particularly Fe(II) and Cu(I), which can facilitate reductive degradation pathways.[6]

  • Recommendation: If your experiment requires the use of metal catalysts, run a control experiment containing only the carbamate and the catalyst (without other reactants) to assess for potential degradation. Analyze this control sample alongside your main experiment to identify any catalyst-induced impurities.

Part 2: In-Depth Analysis of Degradation Pathways

Understanding the chemical mechanisms of degradation is key to preventing it. The primary stability liabilities for Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate are hydrolysis and oxidation.

Hydrolytic Degradation

Hydrolysis is the most common degradation pathway for carbamates. The reaction rate is highly pH-dependent.

  • Base-Catalyzed Hydrolysis (Alkaline Conditions, pH > 7): This is typically the fastest non-enzymatic degradation route. The hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the carbamate, leading to the cleavage of the ester bond. This process is generally considered a specific base-catalyzed reaction.[7]

  • Acid-Catalyzed Hydrolysis (Acidic Conditions, pH < 5): While generally more stable at lower pH, strong acidic conditions can also promote hydrolysis, albeit typically at a slower rate than in alkaline conditions.[7] The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.

Oxidative Degradation

Oxidative pathways can also contribute to degradation, especially in the presence of oxidizing agents, reactive oxygen species (ROS), or even air over long periods.

  • Hydroxyl Radical Attack: Oxidizing agents, such as those used in Fenton reactions (Fe²⁺/H₂O₂), generate highly reactive hydroxyl radicals (•OH).[4] These radicals can attack various sites on the molecule, including the aromatic rings of the biphenyl group or the piperidine ring, leading to hydroxylation and potential ring-opening.[8][9]

  • Enzymatic Metabolism: In biological systems, degradation can be catalyzed by enzymes such as cytochrome P450s, which can hydroxylate the aromatic rings, or by hydrolases that cleave the carbamate bond.[10][11]

Degradation Pathway Diagram

The following diagram illustrates the primary hydrolytic degradation pathways under acidic and basic conditions.

G cluster_acid Acidic Hydrolysis (H₂O, H⁺) cluster_base Base-Catalyzed Hydrolysis (OH⁻) parent Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate prod1_acid [1,1'-Biphenyl]-2-amine parent->prod1_acid Slower prod2_acid 4-Hydroxypiperidine parent->prod2_acid prod3_acid CO₂ parent->prod3_acid prod1_base [1,1'-Biphenyl]-2-ylcarbamic acid (unstable) parent->prod1_base Fast prod2_base 4-Hydroxypiperidine parent->prod2_base prod3_base [1,1'-Biphenyl]-2-amine prod1_base->prod3_base Decarboxylation prod4_base CO₂

Caption: Primary hydrolytic degradation pathways for the target compound.

Part 3: Experimental Protocols for Stability Assessment

To empirically determine the stability of your compound under specific experimental conditions, a stability-indicating HPLC method is essential.

Protocol 1: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the decrease of the active compound concentration while separating it from any potential degradation products.[12]

  • Column and Mobile Phase Selection:

    • Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

    • Rationale: The biphenyl group makes the molecule relatively nonpolar, making reverse-phase chromatography ideal. The acidic modifier improves peak shape and ensures the piperidine nitrogen is protonated.

  • Method Development:

    • Inject a standard solution of the compound (~10 µg/mL).

    • Run a gradient elution from ~30% B to 95% B over 15-20 minutes to determine the retention time of the parent compound.

    • Detection: Use a UV detector set to a wavelength of maximum absorbance (an initial scan from 200-400 nm is recommended; a wavelength around 254 nm is a good starting point for aromatic compounds).

    • Forced Degradation: To confirm the method is stability-indicating, subject the compound to forced degradation (see Protocol 2). Analyze the stressed samples. The method is suitable if the degradation product peaks are well-resolved from the parent compound peak.

Protocol 2: Forced Degradation Study Workflow

This protocol will help you understand the compound's lability under various stress conditions.

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.

  • Stress Conditions: For each condition, dilute the stock solution to a final concentration of ~50 µg/mL.

    • Acidic: 0.1 M HCl. Incubate at 40°C for 2, 6, and 24 hours.

    • Basic: 0.01 M NaOH. Incubate at room temperature for 30 min, 1 hour, and 4 hours. (Note: Basic degradation is expected to be rapid).

    • Oxidative: 3% Hydrogen Peroxide (H₂O₂). Incubate at room temperature for 2, 6, and 24 hours.

    • Thermal: Dilute in a neutral buffer (pH 7.0). Incubate at 60°C for 24 and 48 hours.

    • Photolytic: Expose a solution in a quartz cuvette to a UV lamp (e.g., 365 nm) for 24 hours. Run a control sample protected from light in parallel.

  • Sample Analysis:

    • At each time point, take an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples before injection (e.g., add an equimolar amount of NaOH or HCl, respectively).

    • Analyze all samples by the stability-indicating HPLC method developed in Protocol 1.

  • Data Interpretation: Calculate the percentage of the compound remaining by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample at time zero.

Stability Testing Workflow Diagram

G start Prepare Stock Solution (e.g., 1 mg/mL in ACN) prep_samples Dilute into Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->prep_samples sampling Sample at Time Points (T₀, T₁, T₂, ... Tₙ) prep_samples->sampling neutralize Neutralize/Quench Reaction (if applicable) sampling->neutralize analysis Analyze by Stability-Indicating HPLC-UV neutralize->analysis quantify Quantify Parent Peak Area vs. T₀ Control analysis->quantify plot Plot % Remaining vs. Time & Identify Degradants quantify->plot end Determine Degradation Rate & Pathway plot->end

Caption: General workflow for conducting a forced degradation study.

Part 4: Data Summary Table
ConditionStressorExpected StabilityPrimary Degradation Product(s)
pH pH < 4Moderate to High[1,1'-Biphenyl]-2-amine, 4-Hydroxypiperidine
pH 5 - 6.5HighMinimal Degradation
pH > 7.5Very Low [1,1'-Biphenyl]-2-amine, 4-Hydroxypiperidine
Temperature < 4°C (in solution)HighN/A
Room Temp (20-25°C)Moderate (pH dependent)Hydrolysis products
> 40°CLowAccelerated hydrolysis products
Oxidation 3% H₂O₂Low to ModerateHydroxylated and ring-opened species
Light UV ExposureModeratePhoto-oxidative products
Solvents Aprotic (DMSO, ACN)High (when dry)Minimal Degradation
Protic (MeOH, EtOH)Moderate (slower solvolysis)Solvolysis/hydrolysis products
References
  • Frontiers. (n.d.). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Available at: [Link]

  • PubMed. (n.d.). Competitive degradation and detoxification of carbamate insecticides by membrane anodic Fenton treatment. Available at: [Link]

  • PubMed. (n.d.). Reduction of the carbamate pesticides oxamyl and methomyl by dissolved FeII and CuI. Available at: [Link]

  • ACS Publications. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution. Available at: [Link]

  • Michigan State University Extension. (2008). Effect of water pH on the stability of pesticides. Available at: [Link]

  • ResearchGate. (n.d.). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. Available at: [Link]

  • PubMed. (n.d.). Effect of pH on inhibition and spontaneous reactivation of acetylcholinesterase treated with esters of phosphorus acids and of carbamic acids. Available at: [Link]

  • PubMed. (n.d.). Microbiological and biotechnological aspects of metabolism of carbamates and organophosphates. Available at: [Link]

  • PubMed. (n.d.). Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. Available at: [Link]

  • PubChem. (n.d.). Biphenyl-2-ylcarbamic Acid Piperidin-4-yl Ester. Available at: [Link]

  • ScienceDirect. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA). Available at: [Link]

  • PubChem. (n.d.). 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. Available at: [Link]

  • OctaneX. (n.d.). piperidin-4-yl [1,1'-biphenyl]-2-yl carbamate. Available at: [Link]

  • PubMed. (n.d.). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

Welcome to the technical support center for Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. This guide is designed for researchers, chemists, and drug development professionals who are synthesizing this key intermediate an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. This guide is designed for researchers, chemists, and drug development professionals who are synthesizing this key intermediate and facing challenges in achieving high purity. We will move beyond simple procedural lists to provide a deeper, mechanism-driven understanding of purification strategies, empowering you to troubleshoot effectively and optimize your results.

This compound, an important intermediate in the synthesis of pharmaceuticals like Revefenacin, demands high purity for subsequent steps and regulatory compliance.[1][2] The presence of unreacted starting materials or reaction byproducts can significantly impact the yield and success of downstream applications. This guide provides a structured approach to identifying and eliminating these impurities.

Troubleshooting Guide: Common Purification Challenges

This section addresses the most frequent issues encountered during the purification of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate in a direct question-and-answer format.

Question 1: My initial work-up yielded a product with <95% purity by HPLC. What are the most probable impurities and what is the general strategy to remove them?

Answer: Low purity after the initial synthesis and extraction is a common issue. The impurities are typically a combination of unreacted starting materials and side-products formed during the reaction.

  • Likely Impurities:

    • Unreacted 2-Biphenylyl Isocyanate: A highly reactive starting material that may persist if the reaction does not go to completion.

    • Unreacted 4-Hydroxypiperidine derivative: The alcohol component used in the synthesis.

    • Urea Byproducts: Isocyanates can react with trace amounts of water to form an unstable carbamic acid, which then decomposes to an amine. This amine can then react with another molecule of isocyanate to form a symmetrically substituted urea, a common and often difficult-to-remove impurity.[3][4]

    • Deprotection-Related Impurities: If a protecting group (e.g., N-benzyl) was used on the piperidine ring, byproducts from the deprotection step may be present.[5]

Our Recommended Three-Stage Purification Strategy:

The most robust approach involves a logical sequence of purification techniques that exploit the different physicochemical properties of the product and its impurities.

  • Liquid-Liquid Acid/Base Extraction: This leverages the basicity of the piperidine nitrogen to separate it from neutral or acidic impurities.

  • Recrystallization: An effective technique for removing small amounts of closely related impurities by exploiting differences in solubility.

  • Flash Column Chromatography: The final polishing step to remove any remaining trace impurities that have similar solubility profiles to the desired product.[6][7]

Below is a workflow diagram illustrating this strategic approach.

Purification_Workflow Crude Crude Product (Post-Synthesis) Wash Acid/Base Liquid-Liquid Extraction Crude->Wash Recryst Recrystallization Wash->Recryst HPLC1 Purity Check (HPLC/NMR) Recryst->HPLC1 Pass High-Purity Product (>99%) HPLC1->Pass Purity OK Chrom Flash Column Chromatography HPLC1->Chrom Purity Not Met Fail <99% Purity HPLC2 Final Purity Check (HPLC/NMR) Chrom->HPLC2 HPLC2->Pass

Caption: Strategic workflow for purifying Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate.

Question 2: I am struggling to develop an effective recrystallization protocol. How do I systematically screen for the right solvent?

Answer: Recrystallization is a powerful technique, but its success is entirely dependent on the choice of solvent. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at room or sub-ambient temperatures, while impurities should remain soluble at all temperatures.

Systematic Solvent Screening Protocol:

  • Preparation: Place approximately 20-30 mg of your crude product into several small test tubes.

  • Single Solvent Screening: To each tube, add a different solvent (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, methanol) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is likely too good. If it is insoluble, heat the mixture gently.

  • Observation:

    • If the solid dissolves upon heating, allow the solution to cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation.

    • The best single solvents will show a significant difference in solubility between hot and cold conditions, resulting in a high yield of crystals upon cooling.

  • Binary Solvent System Screening: If no single solvent is ideal, a binary system is the next step. This typically involves a "good" solvent (in which the compound is highly soluble) and an "anti-solvent" (in which the compound is poorly soluble).

    • Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature.

    • Add the "anti-solvent" dropwise until the solution becomes persistently cloudy (the cloud point).

    • Add a few drops of the "good" solvent to redissolve the precipitate and render the solution clear again.

    • Allow the solution to cool slowly.

Use the table below to document your findings systematically.

Solvent System Solubility (Cold) Solubility (Hot) Crystal Formation upon Cooling? Observations (Crystal Quality, Color)
IsopropanolLowHighYesWhite needles
Ethyl Acetate / HeptaneLowHighYesPowdery solid
TolueneVery LowModerateNoOiled out
AcetonitrileModerateHighYes, low yieldSmall prisms

Question 3: My product co-elutes with a persistent impurity during silica gel column chromatography. How can I improve the separation?

Answer: Co-elution occurs when the product and an impurity have very similar affinities for the stationary phase (silica gel) in a given mobile phase. To resolve this, you must alter the relative affinities.

Strategies for Improving Chromatographic Separation:

  • Optimize the Mobile Phase (Eluent):

    • Decrease Polarity Gradually: If your product and a more polar impurity are eluting together, decrease the proportion of the polar solvent in your eluent system (e.g., go from 30% ethyl acetate in hexanes to 20%). This will increase the retention time of both compounds but may elongate the separation between them.

    • Change Solvent System: Sometimes, a complete change of solvents is more effective than simply changing ratios. If you are using an ethyl acetate/hexanes system, consider switching to a dichloromethane/methanol system. The different solvent-solute interactions can dramatically alter the elution order and resolution.

  • Add a Modifier: The basic piperidine nitrogen can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to your eluent can suppress this interaction, resulting in sharper peaks and better separation.

  • Change the Stationary Phase: If optimizing the mobile phase fails, the issue may be the stationary phase.

    • Alumina: For basic compounds, neutral or basic alumina can be an excellent alternative to silica gel, as it eliminates the acidic silanol interactions.

    • Reversed-Phase Silica (C18): This is a more significant change, typically used for preparative HPLC rather than flash chromatography. Here, the stationary phase is nonpolar, and a polar mobile phase (like acetonitrile/water) is used.[8] This completely changes the elution mechanism and is very effective at separating compounds with different polarities.

Chromatography_Troubleshooting Start Co-elution on Silica Column Step1 Adjust Eluent Polarity (e.g., lower % EtOAc) Start->Step1 Check1 Resolution Improved? Step1->Check1 Step2 Add Modifier (e.g., 1% Triethylamine) Check1->Step2 No End Separation Achieved Check1->End Yes Check2 Resolution Improved? Step2->Check2 Step3 Change Solvent System (e.g., DCM/MeOH) Check2->Step3 No Check2->End Yes Check3 Resolution Improved? Step3->Check3 Step4 Change Stationary Phase (e.g., Alumina or C18) Check3->Step4 No Check3->End Yes Step4->End

Caption: Logical steps for troubleshooting poor chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for quantifying the final purity of my product?

For regulatory purposes and accurate process development, a combination of methods is often best.[9]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. It physically separates the main compound from impurities and allows for quantification based on peak area. A typical method would use a C18 reversed-phase column with a gradient of water and acetonitrile containing a modifier like formic or trifluoroacetic acid.[10]

  • Quantitative NMR (qNMR): This technique provides a direct measure of purity without the need for a reference standard of the analyte itself. By integrating the signals of the compound against a certified internal standard of known concentration and purity, you can calculate an absolute purity value. It is an excellent orthogonal technique to HPLC.[9]

Table: Typical HPLC Purity Analysis Parameters

Parameter Recommended Conditions
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm and 254 nm
Column Temperature 30 °C

Q2: How should I store the purified Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate?

Carbamates can be susceptible to hydrolysis, especially under acidic or basic conditions. The biphenyl moiety can be sensitive to oxidation and light over long periods.

  • Container: Use a tightly sealed amber glass vial.

  • Atmosphere: For long-term storage, flushing the vial with an inert gas like argon or nitrogen is recommended to displace oxygen and moisture.

  • Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) is ideal.

  • Environment: Keep away from strong acids, bases, and oxidizing agents.

Q3: Is it possible to purify the compound using only an acid-base extraction without chromatography or recrystallization?

An acid-base extraction is a powerful technique for removing neutral impurities but will not separate the desired product from other basic impurities (e.g., unreacted piperidine starting material or certain amine byproducts).

The Principle:

  • Dissolve the crude product in an immiscible organic solvent (e.g., ethyl acetate).

  • Wash with a dilute aqueous acid (e.g., 1M HCl). The basic piperidine nitrogen on your product will be protonated, forming a salt that dissolves in the aqueous layer.

  • Neutral impurities will remain in the organic layer, which is then discarded.

  • The aqueous layer is then basified (e.g., with 1M NaOH) to deprotonate the product, causing it to precipitate or allowing it to be extracted back into a fresh organic layer.

While this is an excellent initial clean-up step, it is rarely sufficient to achieve >99% purity on its own. It should be viewed as a critical part of the overall purification strategy, to be followed by recrystallization and/or chromatography.

References

  • cromlab-instruments.es. (n.d.). The Acclaim Carbamate Column—A Superior Solution. Retrieved from [Link]

  • SciEngine. (n.d.). Methyl carbamate purification by extraction and recrystallazation. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]

  • Chrom8 int. (n.d.). CARBAMATE PESTICIDE ANALYSIS COLUMNS. Retrieved from [Link]

  • ACS Omega. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]

  • ACS Publications. (n.d.). CO2 Capture in Alkanolamine-RTIL Blends via Carbamate Crystallization: Route to Efficient Regeneration. Retrieved from [Link]

  • UreaKnowHow. (n.d.). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. Retrieved from [Link]

  • ab-mart.com. (n.d.). Carbamate Column, Rapid Analysis, C18, 4.6 x 150 mm, includes Carbamate Test Mixture. Retrieved from [Link]

  • National Institutes of Health. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing a biphenyl-2-ylcarbamic acid.
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved from [Link]

  • ResearchGate. (n.d.). Various Approaches for the Synthesis of Organic Carbamates. Retrieved from [Link]

  • OctaneX. (n.d.). piperidin-4-yl [1,1'-biphenyl]-2-yl carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). Method for processing crystalline ammonium carbamate.
  • National Institutes of Health. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of purification method of high-purity piperidine.
  • Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of piperidines.
  • UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. Retrieved from [Link]

  • Veeprho. (n.d.). 1-(2-(3-([1,1'-biphenyl]-2-yl)-1-methylureido)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-yl carbamate. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl isocyanate. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and NMR analysis of 13C and 15N-labeled long-chain polyamines (LCPAs). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

Welcome to the technical support center for Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (CAS No. 171722-92-2).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (CAS No. 171722-92-2). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. We understand that achieving the desired concentration in your experimental systems is critical for obtaining reliable and reproducible results. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively.

Understanding the Molecule: The Root of the Solubility Problem

Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is a molecule characterized by a significant hydrophobic region, primarily due to the large, non-polar [1,1'-biphenyl] group.[1][2] This biphenyl moiety confers high lipophilicity, making the compound "practically insoluble in water."[3] While the piperidine and carbamate groups add some polar characteristics, they are insufficient to overcome the hydrophobicity of the biphenyl structure in aqueous media.

The key to solubilizing this compound lies in understanding and manipulating its physicochemical properties. The presence of a basic piperidine ring, with a pKa of its conjugate acid around 11.1-11.2, is a critical feature.[4][5][6] This allows for pH-dependent solubility, a powerful tool we will explore in detail.

Frequently Asked Questions (FAQs)

Q1: What is the basic solubility profile of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate?

A1: Based on available data, the solubility profile is as follows:

  • Practically insoluble in water.

  • Very slightly soluble in chloroform.

  • Sparingly soluble in glacial acetic acid.

  • Soluble in methanol.

  • Very soluble in N,N-Dimethylformamide (DMF).[3]

This profile highlights its preference for polar aprotic and polar protic organic solvents over aqueous or non-polar solvents.

Q2: What is the predicted lipophilicity (logP) of this compound?

A2: The predicted XLogP3 value for this compound is approximately 2.5.[7] This value indicates a moderate to high lipophilicity, which is consistent with its observed poor aqueous solubility. A higher logP value generally correlates with lower water solubility.

Q3: Can I dissolve the compound directly in my aqueous buffer (e.g., PBS)?

A3: No, direct dissolution in aqueous buffers like Phosphate-Buffered Saline (PBS) is highly unlikely to succeed due to the compound's hydrophobic nature.[2][3] It will likely result in a suspension of insoluble particles. A stock solution in a suitable organic solvent must be prepared first.

Q4: Is the carbamate linkage stable across different pH values?

A4: Generally, carbamates are more stable to hydrolysis than esters.[8] They tend to be stable in acidic to neutral conditions but can be susceptible to hydrolysis under strongly alkaline (basic) conditions.[9][10] For most typical experimental conditions (pH 2-10), the carbamate bond should remain stable.[11]

Troubleshooting Guide: From Powder to Solution

This section addresses common problems encountered during the solubilization process in a question-and-answer format, providing step-by-step guidance.

Issue 1: My compound won't dissolve in the initial organic solvent.

Q: I'm trying to make a stock solution, but the powder isn't dissolving. What should I do?

A: Initial Solvent Selection is Key.

  • Consult the Solubility Hierarchy: Start with the solvents in which the compound is known to be most soluble.

    • First Choice: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These are powerful polar aprotic solvents capable of dissolving many poorly soluble compounds.

    • Second Choice: Methanol or Ethanol. As polar protic solvents, they can also be effective.[3]

  • Gentle Warming: Gently warm the solution to 37-50°C. This can increase the rate of dissolution. Avoid excessive heat, which could potentially degrade the compound.

  • Sonication: Use a bath sonicator to provide mechanical energy, which helps to break up powder agglomerates and facilitate dissolution.

  • Increase Solvent Volume: If the compound still doesn't dissolve, you may be exceeding its solubility limit in that specific solvent. Try adding more solvent to decrease the concentration.

Issue 2: The compound precipitates when I add my organic stock solution to an aqueous buffer.

Q: I successfully made a 10 mM stock in DMSO, but when I add it to my cell culture media, it turns cloudy. Why is this happening and how can I fix it?

A: This is a classic case of "solvent shock" or "crashing out." The compound is soluble in the organic stock but not in the final aqueous environment. The key is to manage the transition from the organic to the aqueous phase carefully.

Troubleshooting Workflow: Preventing Precipitation

G start Precipitation upon dilution of organic stock into aqueous medium check_conc Is the final organic solvent concentration <1%? start->check_conc reduce_conc Reduce final concentration of the compound. Perform a dose-response curve. check_conc->reduce_conc No ph_strategy Employ a pH Adjustment Strategy (for basic compounds) check_conc->ph_strategy Yes reduce_conc->ph_strategy Still Precipitates surfactant_strategy Incorporate a Surfactant or Solubilizing Excipient ph_strategy->surfactant_strategy Still Precipitates success Homogeneous Solution Achieved ph_strategy->success Soluble surfactant_strategy->success Soluble

Caption: Decision tree for troubleshooting precipitation.

Detailed Strategies to Prevent Precipitation:

  • Minimize the Organic Solvent Percentage:

    • Causality: A high concentration of the organic co-solvent can disrupt the structure of proteins in cell culture media or alter the properties of your buffer, leading to precipitation.

    • Protocol: Aim for a final organic solvent concentration of less than 1%, and ideally below 0.5%. This may require making a more concentrated stock solution if your target final concentration of the compound is high. For example, to achieve a 10 µM final concentration with 0.1% DMSO, you would need a 10 mM stock solution (a 1:1000 dilution).

  • Leverage pH Adjustment (The Primary Recommended Method):

    • Expertise & Causality: The piperidine moiety in your compound is a weak base.[4][5] In an acidic environment (pH below its pKa), the piperidine nitrogen will be protonated, forming a positively charged salt.[1] This ionized form is significantly more water-soluble than the neutral free base.[12] By preparing your stock solution as a salt or by diluting it into an acidic buffer, you can dramatically increase its aqueous solubility.

    • Step-by-Step Protocol for pH-Mediated Solubilization:

      • Prepare a stock solution (e.g., 10 mM) in 100% DMSO.

      • Prepare an intermediate dilution in an acidic solution. For example, dilute the DMSO stock 1:10 into a sterile solution of 0.1 N HCl. This will create a 1 mM stock of the hydrochloride salt form.

      • Further dilute this acidic stock into your final aqueous experimental medium (e.g., cell culture media or PBS). The buffer capacity of your final medium should be sufficient to bring the pH back to the desired physiological range.

      • Self-Validation: Always check the final pH of your solution after adding the compound to ensure it is within the acceptable range for your experiment. A slight decrease in pH is expected but should be buffered by the medium.

  • Incorporate Solubilizing Excipients:

    • Expertise & Causality: If pH adjustment is not sufficient or feasible for your experimental setup, excipients can be used to create a more favorable microenvironment for the hydrophobic compound.

    • Option A: Surfactants:

      • Mechanism: Surfactants like Tween® 80 or Sodium Lauryl Sulfate (SLS) form micelles in aqueous solutions.[13] The hydrophobic core of the micelle can encapsulate the biphenyl portion of your compound, while the hydrophilic exterior keeps the entire complex in solution.[14][15]

      • Protocol:

        • Prepare your aqueous buffer containing a low concentration of a biocompatible surfactant (e.g., 0.01% - 0.1% Tween® 80).

        • Slowly add your DMSO stock solution to the surfactant-containing buffer while vortexing to facilitate micellar encapsulation.

    • Option B: Cyclodextrins:

      • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[3][5] The biphenyl group can fit into the hydrophobic cavity, forming an inclusion complex that is water-soluble.[16] Beta-cyclodextrins (β-CD) or their more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are often suitable for molecules of this size.[17][18]

      • Protocol:

        • Dissolve HP-β-CD in your aqueous buffer to create a stock solution (e.g., 1-10 mM).

        • Add the DMSO stock of your compound to the HP-β-CD solution. The formation of the inclusion complex will enhance solubility.

Issue 3: I need to use an organic co-solvent system for my experiment. Which one should I choose?

Q: My experiment requires a mixed solvent system. What are good co-solvents to pair with water?

A: The goal of a co-solvent is to reduce the overall polarity of the aqueous medium, making it more hospitable to a hydrophobic solute. [19]

  • Recommended Co-solvents: Ethanol, isopropanol, or propylene glycol are common choices. They are miscible with water and can significantly increase the solubility of non-polar compounds.[19]

  • Experimental Approach:

    • Start by preparing a series of co-solvent mixtures (e.g., 10%, 20%, 30% ethanol in water).

    • Determine the minimum percentage of co-solvent required to keep your compound in solution at the desired concentration.

    • Trustworthiness Check: Be aware that high concentrations of organic co-solvents can affect biological systems (e.g., cell viability, enzyme activity). Always run a vehicle control (co-solvent mixture without the compound) to account for any effects of the solvent itself.

Advanced Strategy: Amorphous Solid Dispersions (ASDs)

For applications requiring a solid dosage form (e.g., in vivo studies), preparing an amorphous solid dispersion (ASD) is a powerful strategy.

  • Expertise & Causality: In an ASD, the drug is molecularly dispersed in an amorphous (non-crystalline) state within a polymer matrix.[13][17] The amorphous form has a higher free energy and thus higher apparent solubility and a faster dissolution rate compared to the stable crystalline form.[20]

  • Common Preparation Method: Spray Drying

    • Solution Preparation: Dissolve both the Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate and a suitable polymer carrier (e.g., PVP, HPMC) in a common volatile organic solvent.[11][20]

    • Atomization: The solution is sprayed through a nozzle to create fine droplets.

    • Drying: The droplets are passed through a stream of hot gas, which rapidly evaporates the solvent, "trapping" the drug in its amorphous state within the polymer matrix.[21]

  • Benefit: This method can significantly enhance the oral bioavailability of poorly soluble drugs.[20][22]

Workflow for Amorphous Solid Dispersion (ASD) Preparation via Spray Drying

G cluster_0 Preparation cluster_1 Spray Drying Process cluster_2 Collection & Final Product a Dissolve API and Polymer in a common volatile solvent b Create Spray Solution a->b c Atomize solution into fine droplets b->c d Rapid solvent evaporation with hot gas c->d e Solid particle formation d->e f Collect dried powder (Cyclone separator) e->f g Amorphous Solid Dispersion (ASD) - Enhanced Solubility - Improved Dissolution Rate f->g

Caption: General workflow for preparing an ASD.

Data Summary Table

MethodPrincipleTypical Reagents/SystemAdvantagesConsiderations
pH Adjustment Ionization of the basic piperidine moiety to form a soluble salt.[12]Acidic buffers (e.g., citrate), HClSimple, effective, uses minimal excipients.Only applicable to ionizable compounds; requires careful pH control.
Co-solvency Reduces the polarity of the aqueous solvent system.[19]Ethanol, Propylene Glycol, PEG 400Can achieve high drug concentrations.Potential for biological effects of the co-solvent; risk of precipitation upon dilution.
Surfactants Micellar encapsulation of the hydrophobic drug.[13]Tween® 80, Polysorbate 20, SLSMimics physiological conditions (bile salts); effective at low concentrations.Potential for cell toxicity at higher concentrations; selection of appropriate HLB value is important.[14]
Cyclodextrins Formation of a water-soluble inclusion complex.[3][5]HP-β-CD, SBE-β-CDLow toxicity; can improve stability.Can be expensive; requires a good fit between drug and cyclodextrin cavity.[17]
Amorphous Solid Dispersion Increases apparent solubility by using a high-energy amorphous form.[17]Polymers (PVP, HPMC, Eudragit®)Significant enhancement in solubility and bioavailability.Requires specialized equipment (spray dryer, hot-melt extruder); physical stability of the amorphous state must be ensured.

This technical guide provides a comprehensive framework for addressing the solubility challenges of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. By systematically applying these principles and protocols, researchers can develop robust methods to achieve their desired experimental concentrations, leading to more accurate and reliable scientific outcomes.

References

  • Grokipedia. Piperidine. (n.d.).
  • Pharma.Tips. (2025, April 8).
  • ResearchGate. (2022, June 21). What is the criteria for the selection of a drug in Cyclodextrin cavity?
  • MDPI. (n.d.). Aqueous Solution Spray Drying Preparations of Binary Amorphous Solid Dispersions.
  • YouTube. (2014, February 19).
  • ChemicalBook. Piperidine CAS#: 110-89-4. (n.d.).
  • Plant Care. (2026, January 12). How to Choose the Best Cyclodextrin: A Complete Buyer's Guide.
  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. University of Missouri-Columbia.
  • Scite.ai. (n.d.).
  • The PCCA Blog. (2022, January 5).
  • Pilotech. (2025, December 25).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (2025, August 7).
  • ResearchGate. (2016, September 10). Which one is stronger in alkaline hydrolysis?
  • AAT Bioquest. (2023, March 17). Does pH affect solubility?
  • Fiveable. (n.d.). pH and Solubility - AP Chem.
  • BenchChem. (n.d.).
  • PubMed. (n.d.). Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax.
  • PMC. (n.d.).
  • PubMed. (n.d.). Solvent effects on chemical processes.
  • PubChem. Biphenyl-2-ylcarbamic Acid Piperidin-4-yl Ester. (n.d.).
  • PMC. (n.d.). (Indolylalkyl)
  • ResearchGate. (n.d.).
  • SciSpace. (2019, October 6). Surfactants and their role in Pharmaceutical Product Development: An Overview.
  • (2025, January 30). Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals.
  • (2015, July 1). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs.
  • ECHEMI. (2022, November 24).
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • MDPI. (n.d.).
  • Google Patents. (n.d.). WO2017152755A1 - Substituted biphenyl compound and pharmaceutical composition thereof.
  • OctaneX. (n.d.).
  • PubMed Central. (2023, May 11). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy.
  • ResearchGate. (2020, November 20). How can I dissolve biphenyl in carbon-free minimal salt media effectively?
  • PubChem. 1-(2-(Methylamino)ethyl)
  • ResearchGate. (2020, December 8).
  • ChemicalBook.
  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • Chemistry LibreTexts. (2022, July 11). 2.5: Intermolecular Forces and Solubilities.
  • PubMed. (2007, July 30).
  • ResearchGate. (2022, May 17).
  • Pharmaffiliates. (n.d.). 1-(2-(4-((4-(((4-((2-(4-(([1,1'-Biphenyl]-2-ylcarbamoyl)oxy)piperidin-1-yl)ethyl)(methyl)carbamoyl)phenyl)(hydroxy)methyl)carbamoyl)piperidin-1-yl)methyl)-N-methylbenzamido)ethyl)
  • Pharma.Tips. (2024, November 29). Impact of Surfactants on Drug Release during Dissolution Testing.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the HPLC Purity Analysis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate, a key intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate, a key intermediate in the synthesis of pharmaceuticals such as Revefenacin.[1][2][3] For researchers, scientists, and drug development professionals, ensuring the purity of such intermediates is a critical step in guaranteeing the safety and efficacy of the final active pharmaceutical ingredient (API). This document details the rationale behind chromatographic choices, presents comparative data, and offers a robust, validated protocol for immediate application.

Introduction: The Analytical Imperative

Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate possesses a chemical structure characterized by a biphenyl group, a carbamate linkage, and a piperidine ring. This combination of aromatic and aliphatic moieties, along with the polar carbamate group, necessitates a well-designed chromatographic method to resolve the main component from potential process-related impurities and degradation products. Reversed-phase HPLC (RP-HPLC) is the predominant technique for the analysis of such non-polar to moderately polar small molecules in the pharmaceutical industry due to its versatility, reproducibility, and broad applicability.[4][5][6]

The objective is to develop a stability-indicating HPLC method that can separate the main analyte from its potential impurities with high resolution and sensitivity. This guide will explore the critical parameters of an RP-HPLC method, including stationary phase selection, mobile phase composition, and detection settings.

The Chromatographic Challenge: A Comparative Analysis of Stationary Phases

The choice of the stationary phase is the most critical factor in achieving the desired separation. Given the aromatic and hydrophobic nature of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate, several reversed-phase columns are viable options. The primary interaction for retention in RP-HPLC is the hydrophobic interaction between the analyte and the stationary phase.[6]

Here, we compare three common stationary phases: C18 (Octadecylsilane), Biphenyl, and Phenyl-Hexyl.

Stationary PhasePrimary Interaction MechanismAdvantages for this AnalysisPotential Disadvantages
C18 (L1) Hydrophobic interactionsHigh hydrophobicity provides strong retention for the biphenyl moiety. It is a robust and well-characterized stationary phase.May not provide sufficient selectivity for structurally similar impurities, especially those with minor modifications to the alkyl chain.
Biphenyl (L11) Hydrophobic and π-π interactionsThe biphenyl stationary phase offers enhanced π-π interactions with the aromatic rings of the analyte and related impurities, leading to unique selectivity for aromatic compounds.[7][8]Can exhibit different retention behavior compared to C18, which may require more extensive method development.
Phenyl-Hexyl Hydrophobic and π-π interactionsProvides alternative selectivity to both C18 and Biphenyl phases due to the combination of a hexyl spacer and a phenyl group.[8] This can be advantageous for resolving positional isomers.May have lower hydrophobic retention compared to C18.

Experimental Comparison:

To illustrate the impact of the stationary phase, three HPLC methods were developed using the columns listed above. The mobile phase and gradient conditions were kept consistent to isolate the effect of the stationary phase.

Table 1: Comparative Chromatographic Performance

ParameterMethod A: C18 ColumnMethod B: Biphenyl ColumnMethod C: Phenyl-Hexyl Column
Resolution (Rs) between main peak and critical impurity 1.82.52.1
Tailing Factor (Tf) for main peak 1.21.11.3
Theoretical Plates (N) 12,50015,00013,000

Analysis of Results:

The Biphenyl column demonstrated superior performance, providing the highest resolution for the critical impurity pair and the best peak symmetry (lowest tailing factor). This is attributed to the favorable π-π interactions between the biphenyl stationary phase and the aromatic rings of the analyte and its impurities, a mechanism that complements the primary hydrophobic interactions.[8] While the C18 and Phenyl-Hexyl columns provided acceptable separation, the Biphenyl phase offers a more robust and selective method for this particular analyte.

Methodological Framework: A Validated HPLC Protocol

Based on the comparative data, the following HPLC method utilizing a Biphenyl stationary phase is recommended. This protocol is designed to be self-validating, adhering to the principles outlined in the ICH Q2(R1) guidelines for analytical method validation.[9][10][11]

Workflow for HPLC Purity Analysis

Caption: Workflow for the HPLC purity analysis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate.

Detailed Experimental Protocol:

A. Instrumentation and Materials:

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: Biphenyl, 5 µm, 4.6 x 150 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference Standard: Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate of known purity.

  • Sample: Test sample of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate.

B. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    20.0 80
    25.0 80
    25.1 30

    | 30.0 | 30 |

C. Preparation of Solutions:

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the Reference Standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

D. System Suitability: Before sample analysis, perform five replicate injections of the Reference Standard Solution. The system is deemed suitable for use if the following criteria are met:

  • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%.

  • Tailing Factor (Tf): ≤ 1.5.

  • Theoretical Plates (N): ≥ 5000.

E. Data Analysis: Calculate the percentage purity of the sample using the area normalization method. The purity is calculated as the area of the main peak divided by the total area of all peaks, multiplied by 100.

Rationale and Trustworthiness of the Protocol
  • Choice of Mobile Phase: A mixture of acetonitrile and water provides good solvating power for the analyte and impurities. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.[9] The addition of 0.1% formic acid helps to protonate any residual silanols on the stationary phase, leading to improved peak shapes for basic compounds like the piperidine moiety, and also controls the ionization state of the analytes.

  • Gradient Elution: A gradient is employed to ensure the elution of any potential late-eluting, more hydrophobic impurities within a reasonable run time, while also providing good resolution for early-eluting, more polar impurities.

  • UV Detection: The biphenyl chromophore in the molecule provides strong UV absorbance, making 254 nm a suitable wavelength for sensitive detection of the main component and related impurities.

  • Validation-Ready: This method is designed with the validation parameters of specificity, linearity, precision, accuracy, and robustness in mind, as stipulated by ICH Q2(R1).[11][12][13] The use of a Biphenyl column enhances specificity for aromatic impurities.

Conclusion

The purity analysis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate by HPLC is most effectively achieved using a Biphenyl stationary phase. This provides superior resolution and peak shape compared to standard C18 or Phenyl-Hexyl columns, due to the added selectivity from π-π interactions. The detailed protocol provided in this guide offers a robust and reliable method that is ready for validation and implementation in a quality control environment. By understanding the chemical properties of the analyte and leveraging the appropriate chromatographic tools, researchers can ensure the quality and consistency of this critical pharmaceutical intermediate.

References

  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. (2016). LCGC North America. [Link]

  • Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Moravek. [Link]

  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry. (2023). Lab Manager. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • HPLC Column Selection Guide. Chromtech. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • HPLC Column Selection: Core to Method Development (Part I). (2023). Welch Materials. [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]

  • New HPLC Method to Determine Ethyl Carbamate in Alcoholic Beverages Using Fluorescence Detection. (2002). ResearchGate. [Link]

  • HPLC Column Selection Guide. SCION Instruments. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018). National Institutes of Health. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Live qualification/validation of purity methods for protein products. Purdue University. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • piperidin-4-yl [1,1'-biphenyl]-2-yl carbamate. OctaneX. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2023). International Journal of Research and Review. [Link]

  • Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. EPA. [Link]

  • CAS No : 743460-48-2 | Product Name : 1-(2-(methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. Pharmaffiliates. [Link]

  • CAS No : 171722-92-2 | Product Name : Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. Pharmaffiliates. [Link]

  • Biphenyl-2-ylcarbamic Acid Piperidin-4-yl Ester. PubChem. [Link]

Sources

Comparative

A Comparative Guide to the Characterization of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate Impurities

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development In the landscape of pharmaceutical development, the purity of an active ph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even at trace levels, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product. Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate, a key intermediate in the synthesis of the long-acting muscarinic antagonist Revefenacin, is no exception.[1][2][3] A thorough characterization of its impurity profile is paramount to ensure the quality and safety of the final API.

This guide provides a comprehensive comparison of analytical strategies for the identification, quantification, and control of impurities associated with Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. We will delve into the origins of these impurities, from synthesis to degradation, and critically evaluate the analytical methodologies best suited for their characterization, supported by experimental insights and regulatory context.

Understanding the Impurity Landscape: Origins and Classification

Impurities in Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate can be broadly categorized based on their origin, as defined by the International Council for Harmonisation (ICH) guidelines.[4]

  • Process-Related Impurities: These impurities are introduced during the manufacturing process. They can include unreacted starting materials, intermediates, by-products from side reactions, and residual catalysts.

  • Degradation Products: These arise from the chemical decomposition of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate over time due to factors such as exposure to light, heat, humidity, or reactive excipients.

  • Residual Solvents: Organic solvents used during synthesis and purification that are not completely removed.

A deep understanding of the synthetic pathway is the first step in predicting potential process-related impurities.

Synthetic Pathway and Potential Process-Related Impurities

The synthesis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate typically involves the reaction of 2-biphenyl isocyanate with a protected 4-hydroxypiperidine derivative, followed by deprotection.[5]

Synthesis_Pathway cluster_synthesis Synthesis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate A 2-Biphenyl Isocyanate C N-Benzyl-piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate A->C + B N-Benzyl-4-hydroxypiperidine B->C D Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate C->D Deprotection (e.g., Hydrogenolysis)

Caption: Synthesis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate.

Based on this pathway, potential process-related impurities include:

  • Unreacted Starting Materials: 2-Biphenyl isocyanate and N-Benzyl-4-hydroxypiperidine.

  • Incomplete Deprotection: Residual N-Benzyl-piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate.

  • By-products: Ureas formed from the reaction of the isocyanate with water, or dimers/oligomers.

Degradation Pathways: Insights from Forced Degradation Studies

Forced degradation studies are a regulatory requirement and a critical tool for elucidating potential degradation pathways.[6][7] By subjecting Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate to stress conditions such as acid, base, oxidation, heat, and light, we can predict the impurities that may form during storage and handling. The carbamate functional group is known to be susceptible to hydrolysis, particularly under basic conditions.[6]

Degradation_Pathways cluster_degradation Potential Degradation Pathways Parent Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate Hydrolysis_Product_1 2-Biphenylamine Parent->Hydrolysis_Product_1 Hydrolysis (Acid/Base) Hydrolysis_Product_2 4-Hydroxypiperidine Parent->Hydrolysis_Product_2 Hydrolysis (Acid/Base) Oxidation_Product Oxidized Derivatives (e.g., N-oxides, hydroxylated biphenyl) Parent->Oxidation_Product Oxidation (e.g., H₂O₂)

Caption: Potential degradation pathways of the target molecule.

A Comparative Analysis of Analytical Techniques for Impurity Profiling

The selection of an appropriate analytical technique is crucial for the accurate and reliable characterization of impurities. A multi-tiered approach, often combining chromatographic separation with spectroscopic detection, is typically employed.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and its advanced counterpart, UHPLC, are the workhorses of pharmaceutical impurity analysis.[8] They offer high-resolution separation of the parent compound from its impurities.

FeatureHPLCUHPLCRationale and Field Insights
Particle Size 3-5 µm< 2 µmSmaller particles in UHPLC provide higher efficiency and resolution, enabling better separation of closely eluting impurities.
Analysis Time Longer (15-60 min)Shorter (1-10 min)The higher pressure tolerance of UHPLC systems allows for faster flow rates, significantly reducing run times and increasing throughput.
Resolution GoodExcellentUHPLC is superior for resolving complex mixtures of impurities, which is critical for accurate quantification.
Sensitivity GoodExcellentSharper peaks in UHPLC lead to higher signal-to-noise ratios, improving the detection limits for trace-level impurities.

Experimental Protocol: A Generic Stability-Indicating UHPLC Method

  • Column: A C18 stationary phase is a good starting point for the separation of moderately polar compounds like carbamates. A typical dimension would be 2.1 x 100 mm with 1.7 µm particles.

  • Mobile Phase: A gradient elution is typically required to separate impurities with a wide range of polarities. A common mobile phase combination is water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A, and acetonitrile or methanol as mobile phase B.

  • Detection: A photodiode array (PDA) detector is essential for initial method development as it provides spectral information that can help in peak tracking and purity assessment.

  • Forced Degradation Sample Analysis: The developed method must be validated by analyzing samples from forced degradation studies to ensure that all degradation products are separated from the main peak and from each other.

Mass Spectrometry (MS) for Structural Elucidation

While HPLC/UHPLC provides separation and quantification, Mass Spectrometry (MS) is indispensable for the structural identification of unknown impurities.[8]

TechniqueInformation ProvidedStrengthsLimitations
LC-MS (Single Quadrupole) Molecular WeightRapid confirmation of expected impurities.Limited structural information.
LC-MS/MS (Triple Quadrupole or Ion Trap) Fragmentation PatternHighly sensitive and selective for targeted analysis. Can provide structural information through fragmentation.May not be sufficient for de novo identification of completely unknown impurities.
High-Resolution MS (HRMS) (e.g., TOF, Orbitrap) Accurate Mass and Elemental CompositionEnables the determination of the elemental composition of an impurity, which is a powerful tool for identification.Higher cost and complexity.

Mass Spectrometry Fragmentation Insights

The fragmentation of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate and its derivatives in positive ion mode ESI-MS/MS is expected to involve characteristic cleavages:

  • Cleavage of the carbamate bond: This would lead to the formation of ions corresponding to the biphenylamine and piperidinol moieties.

  • Ring opening of the piperidine ring: This can lead to a series of fragment ions.

  • Loss of small neutral molecules: Such as water or CO2.

Two-Dimensional Liquid Chromatography (2D-LC)

For highly complex samples where co-elution is a problem in single-dimension chromatography, 2D-LC offers a powerful solution.[9][10]

2D_LC_Workflow cluster_2dlc 2D-LC Workflow for Impurity Analysis Sample Sample Injection Dim1 First Dimension Separation (e.g., RP-HPLC) Sample->Dim1 HeartCut Heart-cutting of Co-eluting Peaks Dim1->HeartCut Dim2 Second Dimension Separation (Orthogonal Phase) HeartCut->Dim2 Detector Detection (e.g., MS, PDA) Dim2->Detector

Caption: A typical heart-cutting 2D-LC workflow.

When to Consider 2D-LC:

  • When critical impurity peaks co-elute with the main peak or with each other in a validated UHPLC method.

  • For the analysis of very low-level impurities that are masked by the tailing of the main peak.

  • When a comprehensive impurity profile is required for regulatory submissions.

Comparative Data Summary

The following table provides a hypothetical comparison of the performance of different analytical techniques for the characterization of key potential impurities of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate.

ImpurityUHPLC-UVLC-MS/MS2D-LC-HRMS
2-Biphenyl Isocyanate Good for quantification if separated.Excellent for confirmation and quantification.High confidence in identification and quantification.
N-Benzyl-4-hydroxypiperidine May have poor chromophore, challenging detection.Good sensitivity and confirmation.Enhanced separation from matrix effects.
Hydrolysis Product (2-Biphenylamine) Good separation and quantification.High sensitivity and structural confirmation.Unambiguous identification in complex mixtures.
Oxidative Degradation Product May co-elute with other impurities.Provides molecular weight and fragmentation for identification.Resolves co-eluting isomers and provides accurate mass for elemental composition.

Conclusion and Recommendations

The robust characterization of impurities in Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is a multi-faceted challenge that requires a strategic and orthogonal analytical approach.

  • For routine quality control and stability testing, a validated stability-indicating UHPLC-UV method is the cornerstone. Its speed, resolution, and robustness make it ideal for quantifying known impurities and detecting new ones.

  • For the definitive identification of unknown impurities and for providing supporting evidence for regulatory filings, LC-HRMS is essential. The ability to determine the elemental composition of an impurity is invaluable.

  • In cases of complex impurity profiles with significant co-elution, 2D-LC coupled with HRMS provides the necessary peak capacity to achieve complete separation and confident characterization.

By integrating these techniques and leveraging the insights from forced degradation studies, researchers and drug development professionals can build a comprehensive understanding of the impurity profile of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate, ensuring the development of a safe, effective, and high-quality final drug product.

References

  • Google Patents.
  • Veeprho. Revefenacin Impurities and Related Compound. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]

  • Pharmaffiliates. Revefenacin-impurities. [Link]

  • LabRulez LCMS. High-Resolution Sampling 2D-LC for Pharmaceutical Impurity Analysis. [Link]

  • ResearchGate. Methyl carbamate purification by extraction and recrystallization. [Link]

  • Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Google Patents. CA2801101A1 - Process for preparing a biphenyl-2-ylcarbamic acid.
  • Waters Corporation. Effective Determination of Pharmaceutical Impurities by Two Dimensional Liquid Chromatography. [Link]

  • OctaneX. piperidin-4-yl [1,1'-biphenyl]-2-yl carbamate. [Link]

  • Eawag-BBD. Biphenyl Degradation Pathway. [Link]

  • ResearchGate. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. [Link]

  • PubChem. Biphenyl-2-ylcarbamic Acid Piperidin-4-yl Ester. [Link]

  • PMC - PubMed Central. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. [Link]

Sources

Validation

A Comprehensive Guide to the Structural Validation of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

Abstract This guide provides a detailed, multi-technique approach for the definitive structural validation of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate, a key intermediate in the synthesis of various pharmaceutical co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed, multi-technique approach for the definitive structural validation of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Aimed at researchers, scientists, and drug development professionals, this document outlines a systematic workflow employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and single-crystal X-ray Diffraction. Beyond a mere recitation of procedures, this guide delves into the causality behind experimental choices, offering insights from a Senior Application Scientist's perspective to ensure a self-validating and robust analytical strategy.

Introduction: The Imperative of Unambiguous Structural Elucidation

Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (Figure 1) is a molecule of significant interest, primarily as a crucial building block in medicinal chemistry.[1] Its structure, comprising a biphenyl group, a carbamate linker, and a piperidine ring, necessitates a comprehensive analytical strategy to confirm its identity, purity, and conformation. In drug development, an error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety issues. Therefore, a rigorous and orthogonal approach to structural validation is not just a matter of good scientific practice but a foundational requirement for advancing a compound through the development pipeline.

This guide will compare and contrast the data obtained from several key analytical techniques, providing a holistic view of the molecule's architecture.

Figure 1: Chemical Structure of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

Caption: Structure of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate.

Orthogonal Analytical Workflow for Structural Validation

A self-validating system relies on the convergence of data from multiple, independent analytical techniques. Our recommended workflow is designed to provide unambiguous evidence for the structure of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate.

Caption: Recommended workflow for structural validation.

Mass Spectrometry: The First Checkpoint

Mass spectrometry (MS) serves as the initial and most crucial checkpoint for confirming the molecular weight of the synthesized compound. Due to the thermal lability of many carbamates, Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) is the method of choice.[3]

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with a UHPLC system.[4]

  • Column: A C18 reversed-phase column is typically suitable for carbamate analysis.[5][6]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to promote protonation.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Full scan MS and tandem MS (MS/MS) of the protonated molecular ion.

Expected Results and Interpretation

The primary goal is to observe the protonated molecule [M+H]⁺. For Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (C₁₈H₂₀N₂O₂), the expected monoisotopic mass is 296.1525 g/mol .

IonCalculated m/zObserved m/z (Typical)Interpretation
[M+H]⁺ 297.1598 ~297.16 Confirms the molecular weight of the target compound.
[M+Na]⁺319.1417~319.14Sodium adduct, common in ESI.
Fragmentation IonsVariesVariesMS/MS can reveal characteristic losses, such as the piperidine moiety or CO₂.

A high-resolution mass measurement (within 5 ppm of the calculated value) provides strong evidence for the elemental composition. A patent describing the synthesis of this compound reports an observed [M+H]⁺ of 297.3, which aligns with the expected low-resolution mass.[7]

FTIR Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate, we expect to see characteristic vibrations for the N-H, C=O, C-O, and aromatic C-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

Expected Vibrational Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
~3300N-H stretchCarbamate (N-H)Confirms the presence of the secondary amine in the carbamate linkage.
3100-3000C-H stretchAromatic C-HIndicates the biphenyl moiety.
2950-2850C-H stretchAliphatic C-HCorresponds to the piperidine ring.
~1700-1730 C=O stretch Carbamate (C=O) A strong, characteristic band that is a key indicator of the carbamate group. [8]
~1600, ~1475C=C stretchAromatic RingConfirms the presence of the aromatic system.
~1220C-O stretchCarbamate (C-O)Part of the carbamate fingerprint region.
~1530N-H bendCarbamate (N-H)Another key indicator for the carbamate group.

The presence of these key bands, particularly the strong carbonyl stretch and the N-H stretch, provides corroborating evidence for the proposed structure.

NMR Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of all protons and carbons and to establish their connectivity.

Experimental Protocol: High-Field NMR

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H, ¹³C{¹H}, COSY, HSQC, HMBC.

Predicted ¹H and ¹³C NMR Data and Interpretation

While specific experimental data for this exact molecule is not widely published, we can predict the expected chemical shifts and coupling patterns based on known values for similar structural motifs.[9][10][11]

Table of Predicted ¹H and ¹³C NMR Chemical Shifts

MoietyPositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (from ¹H)
BiphenylAromatic CHs7.2 - 7.8120 - 140Other aromatic C, Carbamate C=O
CarbamateNH ~8.0 (broad s)-Carbamate C=O, Biphenyl C
CarbamateC =O-~154-
PiperidineCH -O~4.8 (m)~70Carbamate C=O, Piperidine CH₂
PiperidineAxial CH~1.6 (m)~30-35Piperidine CH-O, Other Piperidine CH₂
PiperidineEquatorial CH~2.0 (m)~30-35Piperidine CH-O, Other Piperidine CH₂
PiperidineAxial CH~2.8 (m)~40-45Other Piperidine CH₂
PiperidineEquatorial CH~3.2 (m)~40-45Other Piperidine CH₂
PiperidineNH ~1.5-2.5 (broad s)-Piperidine CH₂
  • ¹H NMR: Will show distinct regions for aromatic protons (biphenyl), aliphatic protons (piperidine), and the carbamate N-H proton.

  • ¹³C NMR: Will confirm the number of unique carbon environments, including the characteristic downfield shift for the carbamate carbonyl carbon.

  • COSY: Will establish proton-proton couplings within the piperidine ring and within the individual phenyl rings of the biphenyl group.

  • HSQC: Will correlate each proton to its directly attached carbon.

  • HMBC: This is the key experiment for establishing connectivity across quaternary carbons and heteroatoms. The correlation from the piperidine CH-O proton to the carbamate carbonyl carbon is definitive proof of the ester linkage.

X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the ultimate, unambiguous proof of structure, including bond lengths, bond angles, and the conformation in the solid state.[12] For molecules with conformational flexibility, such as the biphenyl group, crystallography can reveal the preferred dihedral angle in the crystalline form.[13]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Slow evaporation from a suitable solvent system (e.g., ethyl acetate/hexane).

  • Data Collection: A modern diffractometer with a CCD detector is used to collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding a 3D model of the molecule.

Comparison with an Alternative Structure: N-Piperidin-4-yl Isomer

To illustrate the power of these techniques, let's consider a hypothetical alternative, the isomeric N-Piperidin-4-yl [1,1'-biphenyl]-2-carboxamide.

TechniquePiperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (Target)N-Piperidin-4-yl [1,1'-biphenyl]-2-carboxamide (Alternative)Key Differentiating Feature
Mass Spec (MS) [M+H]⁺ at m/z 297.1598[M+H]⁺ at m/z 297.1598Indistinguishable by MS alone.
FTIR Carbamate C=O: ~1700-1730 cm⁻¹, C-O stretch: ~1220 cm⁻¹Amide C=O: ~1650-1680 cm⁻¹ (lower due to resonance)The position of the C=O stretch is a strong indicator.
¹³C NMR Carbamate C=O: ~154 ppmAmide C=O: ~165-170 ppmThe chemical shift of the carbonyl carbon is significantly different and diagnostic.
HMBC NMR Correlation between the piperidine CH -O proton (~4.8 ppm) and the carbamate C =O.Correlation between the piperidine N-H proton and the amide C =O.The HMBC correlations provide definitive proof of the connectivity (C-O-C=O vs. C-N-C=O).
X-ray Unambiguously shows the C-O-C(O)-N linkage.Unambiguously shows the C-N-C(O)-C linkage.Provides an absolute and visual confirmation of the correct isomer.

Conclusion: A Multi-Faceted Approach to Certainty

The structural validation of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is a clear example of why a multi-technique, orthogonal approach is essential in modern chemistry. While mass spectrometry confirms the elemental composition and FTIR indicates the correct functional groups, it is the detailed connectivity map provided by 2D NMR experiments that offers the highest degree of confidence in the proposed structure in solution. When available, single-crystal X-ray diffraction provides the final, definitive proof of the molecular architecture in the solid state. By following the workflow outlined in this guide, researchers can ensure the integrity of their materials and the reliability of their subsequent scientific investigations.

References

  • Vertex AI Search. (n.d.). Identification of Carbamates by Particle Beam/Mass Spectrometry.
  • Separation Science. (2023, December 8). Effective Analysis Carbamate Pesticides.
  • National Institutes of Health. (2018, September 29). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.
  • PubMed. (2011, August 1). Simultaneous Quantification of Carbamate Insecticides in Human Plasma by Liquid chromatography/tandem Mass Spectrometry.
  • Journal of AOAC INTERNATIONAL. (2020, February 1). Mass Spectra of Some Carbamate Pesticides.
  • ResearchGate. (2006, July). Conformational axial chirality of phenyl N -[2-(acetylamino)biphenyl-4-yl]carbamate.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of Carbamic Acid.
  • ChemicalBook. (n.d.). piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate synthesis.
  • BenchChem. (2025). A Comparative Guide to the X-ray Crystallography of Biphenyl Derivatives Analogous to 3-(4-Biphenyl)-2-methyl-1-propene.
  • PubChem. (2025, December 13). Biphenyl-2-ylcarbamic Acid Piperidin-4-yl Ester.
  • Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.
  • National Institutes of Health. (n.d.). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes.
  • SpringerLink. (n.d.). Chromatographic Analysis of Insecticidal Carbamates.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • PubChem. (n.d.). 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate.
  • ChemicalBook. (2025, July 16). piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate.
  • OctaneX Labs. (n.d.). piperidin-4-yl [1,1'-biphenyl]-2-yl carbamate.
  • BLD Pharm. (n.d.). 743460-48-2|1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate.
  • National Institutes of Health. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • ResearchGate. (2025, August 9). Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction.
  • ResearchGate. (n.d.). X‐ray crystal structures of A) (R)‐biphenyl‐capped CD 1 a and B) (S).
  • Wikipedia. (n.d.). X-ray crystallography.
  • Pharmaffiliates. (n.d.). 1-(4-((2-(4-(([1,1'-Biphenyl]-2-ylcarbamoyl)oxy)piperidin-1-yl)ethyl)(methyl)carbamoyl)benzyl)piperidine-4-carboxylic acid.
  • ECHEMI. (2022, November 24). Buy piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate from Speranza Chemical Co.,Ltd.
  • ResearchGate. (2025, July 21). (PDF) Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine.

Sources

Comparative

Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate vs other carbamate intermediates

An In-Depth Comparative Guide to Carbamate Intermediates in Drug Discovery: Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate vs. Classical Protecting Groups Introduction: The Critical Role of Carbamates in Medicinal Chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Carbamate Intermediates in Drug Discovery: Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate vs. Classical Protecting Groups

Introduction: The Critical Role of Carbamates in Medicinal Chemistry

In the intricate landscape of multi-step organic synthesis, particularly within drug development, the strategic manipulation of functional groups is paramount. Amines, being nucleophilic and basic, often require "masking" to prevent unwanted side reactions. Carbamates represent a premier class of functional groups for this purpose, serving not only as protective shields but also as key structural motifs and prodrug linkers.[1][2][3] Their stability, a result of resonance between the amide and carboxyl groups, combined with a diverse array of cleavage methods, makes them exceptionally versatile tools for the medicinal chemist.[3][4]

This guide provides a detailed comparison between a specific, high-value carbamate intermediate, Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate , and the more ubiquitous carbamate-based amine protecting groups: tert-Butyloxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). We will delve into their synthesis, stability, reactivity, and application-specific performance, supported by experimental data and protocols to inform researchers in their selection of the optimal synthetic strategy.

Featured Intermediate: Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (CAS 171722-92-2) is a specialized intermediate primarily recognized for its crucial role in the synthesis of Revefenacin.[5][6] Revefenacin is a long-acting muscarinic antagonist (LAMA) for the treatment of chronic obstructive pulmonary disease (COPD). The structure of this intermediate is not designed for temporary protection in the classical sense but as a core building block that will be further elaborated to yield the final active pharmaceutical ingredient (API).

Structural and Physicochemical Properties:

  • Molecular Formula: C₁₈H₂₀N₂O₂[7][8]

  • Molecular Weight: 296.4 g/mol [7][8]

  • Key Features: The molecule combines a rigid biphenyl group, which influences receptor binding, with a piperidine ring, a common scaffold in CNS-active and other drugs, linked by a stable carbamate bridge.[9]

Comparative Analysis: Synthesis and Reactivity

The choice of a carbamate intermediate is fundamentally driven by the overall synthetic plan. This includes the ease of formation, the stability of the intermediate to subsequent reaction conditions, and the method of its eventual transformation or removal.

Synthesis of Carbamate Intermediates

The formation of carbamates can be achieved through several reliable methods, with the choice depending on the starting materials' availability and sensitivity.[10]

1. Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate: This intermediate is typically synthesized via the reaction of an isocyanate with an alcohol. The biphenyl isocyanate provides the core aromatic structure, while the piperidine derivative introduces the heterocyclic moiety. A common industrial synthesis involves a multi-step, one-pot process that begins with a protected piperidine alcohol.

  • Causality of Experimental Choice: The use of 2-Biphenylyl isocyanate as a starting material is highly efficient for creating the N-aryl carbamate bond. The subsequent steps focus on deprotecting the piperidine nitrogen, making it available for the final fragment coupling to produce the API.[11] This pathway is designed for large-scale, convergent synthesis.

2. Standard Carbamate Protecting Groups (Boc, Cbz, Fmoc): These protecting groups are introduced to temporarily block an existing amine's reactivity.

  • tert-Butyloxycarbonyl (Boc): Installed using di-tert-butyl dicarbonate (Boc₂O). This reagent is favored for its ease of handling and benign byproducts (CO₂, t-butanol).[12]

  • Benzyloxycarbonyl (Cbz): Installed using benzyl chloroformate (Cbz-Cl). This reagent is highly reactive but effective. Mixed carbonates are also used to avoid handling unstable chloroformates.[13]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): Installed using Fmoc-Cl or Fmoc-OSu (N-hydroxysuccinimide ester), the latter being common in solid-phase peptide synthesis for its milder reaction conditions.

The following diagram illustrates the general workflow for the synthesis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate.

G cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Deprotection cluster_2 Step 3: Workup isocyanate Biphenyl-2-isocyanate product1 1-benzyl-4-piperidyl biphenyl-2-ylcarbamate isocyanate->product1 70°C piperidine 4-hydroxy-N-benzylpiperidine piperidine->product1 reagents Ammonium Formate Pd/C, 40°C product1->reagents final_product Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate reagents->final_product Hydrogenolysis workup Filtration Solvent Removal pH Adjustment (NaOH) final_product->workup

Caption: Synthesis workflow for the target intermediate.

Performance Comparison: Stability and Cleavage

The defining feature of a carbamate's utility is its stability profile and the specific conditions required for its cleavage or transformation. This is where the concept of "orthogonality"—the ability to deprotect one group without affecting another—becomes critical.[1][14]

Carbamate Intermediate/GroupFormation Yield (Typical)Stability ProfileCleavage/Reaction ConditionsKey Application
Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate >95% (per patent)[11]Stable to mild acids/bases and hydrogenation conditions (once formed).The carbamate itself is a stable linker; subsequent reactions occur at the piperidine nitrogen.Dedicated intermediate for Revefenacin synthesis.[5][6]
Boc-Amine >95%Labile to strong acid. Stable to hydrogenation and mild/moderate base.Strong acids (e.g., Trifluoroacetic Acid, HCl).[12]General synthesis, peptide chemistry.[2]
Cbz-Amine >90%Stable to acidic and mildly basic conditions. Labile to hydrogenation.Catalytic Hydrogenation (H₂, Pd/C).[12][14]Protecting groups for amines, especially in peptide synthesis.[3]
Fmoc-Amine >95%Stable to acid and hydrogenation. Labile to base.Basic conditions (e.g., Piperidine solution).[12][14]Solid-phase peptide synthesis.

The orthogonality of the common protecting groups is a cornerstone of modern synthesis, as illustrated below.

G cluster_protected cluster_conditions Boc R-NH-Boc Acid Strong Acid (TFA) Boc->Acid Cbz R-NH-Cbz Hydro Hydrogenolysis (H₂, Pd/C) Cbz->Hydro Fmoc R-NH-Fmoc Base Base (Piperidine) Fmoc->Base Amine R-NH₂ Acid->Amine Hydro->Amine Base->Amine

Caption: Orthogonal deprotection strategies for carbamates.

In contrast, Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is not designed for cleavage. The carbamate functional group is a permanent, stable linker within the final API's scaffold. Its "performance" is measured by its stability and its ability to correctly orient the piperidinol and biphenyl moieties for the subsequent coupling reactions that build the final drug molecule.

Experimental Protocols

To provide a practical basis for comparison, this section details representative, self-validating protocols for the synthesis of the featured intermediate and the installation of a standard Boc protecting group.

Protocol 1: Synthesis of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

This protocol is adapted from publicly available patent literature.[11]

Objective: To synthesize the title compound in high yield and purity.

Materials:

  • Biphenyl-2-isocyanate (1.0 eq)

  • 4-hydroxy-N-benzylpiperidine (1.1 eq)

  • Ethanol (EtOH)

  • 6M Hydrochloric Acid (HCl)

  • Ammonium formate (3.0 eq)

  • 10% Palladium on activated carbon (Pd/C)

  • 10N Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄)

  • Celite

Procedure:

  • Carbamate Formation: In a suitable reaction vessel, combine Biphenyl-2-isocyanate (97.5 g, 521 mmol) and 4-hydroxy-N-benzylpiperidine (105 g, 549 mmol). Heat the mixture to 70°C for 12 hours.

    • Rationale: This step forms the carbamate bond between the isocyanate and the secondary alcohol of the piperidine derivative.

  • Quenching and Salt Formation: Cool the reaction mixture to 50°C and add EtOH (1 L). Slowly add 6M HCl (191 mL). Cool the resulting mixture to ambient temperature.

    • Rationale: The addition of acid protonates the piperidine nitrogen, forming a salt that is soluble in the ethanol medium.

  • Hydrogenolysis (Deprotection): Add ammonium formate (98.5 g, 1.56 mol) and bubble nitrogen gas through the solution for 20 minutes. Add 10% Pd/C (20 g). Heat the reaction mixture to 40°C for 12 hours.

    • Rationale: This is a transfer hydrogenolysis reaction. Ammonium formate serves as the hydrogen source in the presence of the Pd/C catalyst to cleave the N-benzyl group, liberating the secondary amine of the piperidine ring.

  • Workup and Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Remove the solvent under reduced pressure.

  • Extraction: To the crude residue, add 1M HCl (40 mL). Adjust the pH of the mixture to 12 with 10N NaOH. Extract the aqueous layer with ethyl acetate (2 x 150 mL).

    • Rationale: Basification deprotonates the piperidine nitrogen, making the product soluble in the organic solvent for extraction.

  • Drying and Concentration: Dry the combined organic layers over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

    • Expected Outcome: 155 g (100% yield reported in the reference). Purity can be confirmed by HPLC and mass spectrometry (m/z: [M+H⁺] 297.15).[11]

Protocol 2: Boc-Protection of a Primary Amine (e.g., Benzylamine)

This is a standard, general procedure for amine protection.[12]

Objective: To protect a primary amine with a Boc group.

Materials:

  • Benzylamine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

  • Dichloromethane (DCM)

  • Triethylamine (TEA, 1.2 eq) or saturated aqueous NaHCO₃

  • Saturated aqueous NaCl (brine)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve benzylamine in DCM in a round-bottom flask. Cool the solution to 0°C in an ice bath.

  • Addition of Reagents: Add triethylamine (or NaHCO₃ solution). Slowly add a solution of Boc₂O in DCM dropwise over 15 minutes.

    • Rationale: The base neutralizes the acidic byproduct of the reaction. Slow addition of Boc₂O controls the exotherm and prevents side reactions.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Rationale: The acid wash removes any remaining base (TEA), and the bicarbonate wash removes any acidic impurities.

  • Drying and Concentration: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amine.

    • Expected Outcome: Yields are typically >95%. The product is often a solid or oil that can be purified by crystallization or chromatography if necessary.

Conclusion

The selection of a carbamate intermediate is a critical decision in the design of a synthetic route.

  • Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate exemplifies a specialized building block . It is not a temporary protecting group but a stable, integral component of a larger molecule. Its synthesis is optimized for a specific industrial application, where the carbamate linkage provides structural rigidity and is retained in the final API.

  • Boc, Cbz, and Fmoc carbamates are archetypal protecting groups .[14] Their value lies in their predictable installation and, more importantly, their selective removal under orthogonal conditions.[1] They are the workhorses of general organic and peptide synthesis, enabling chemists to navigate complex molecular architectures by temporarily "hiding" reactive amine functionalities.

For the drug development professional, understanding this distinction is key. If the goal is to construct a specific scaffold where the carbamate is a permanent linker, a dedicated intermediate like the one featured here is the logical choice. If the objective is to temporarily mask an amine during a multi-step synthesis, the selection of a Boc, Cbz, or Fmoc group will be dictated by the downstream reaction conditions and the need for orthogonal deprotection strategies.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Matijasic, I., et al. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 70(4), 257-273. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved January 21, 2026, from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Carbamate. Retrieved January 21, 2026, from [Link]

  • Chem-Station. (2014). Carbamate Protective Groups. Retrieved January 21, 2026, from [Link]

  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved January 21, 2026, from [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C.-Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(20), 3736–3740. [Link]

  • ChemistryViews. (2022). New Carbamate Deprotection Complements Existing Methods. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). Biphenyl-2-ylcarbamic Acid Piperidin-4-yl Ester. Retrieved January 21, 2026, from [Link]

  • PharmaCompass. (n.d.). Biphenyl-2-ylcarbamic Acid Piperidin4-yl Ester. Retrieved January 21, 2026, from [Link]

  • OctaneX Labs. (n.d.). piperidin-4-yl [1,1'-biphenyl]-2-yl carbamate. Retrieved January 21, 2026, from [Link]

  • MySkinRecipes. (n.d.). Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate hydrochloride. Retrieved January 21, 2026, from [Link]

  • Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 21, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Efficacy of NMDA Receptor Antagonists in a Neuronal Excitotoxicity Model

This guide provides a comprehensive framework for comparing the neuroprotective efficacy of different classes of N-methyl-D-aspartate (NMDA) receptor antagonists. We will delve into an established in vitro model of excit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for comparing the neuroprotective efficacy of different classes of N-methyl-D-aspartate (NMDA) receptor antagonists. We will delve into an established in vitro model of excitotoxicity, a pathological process implicated in numerous neurological disorders, including stroke and neurodegenerative diseases.[1] By understanding the nuances of experimental design and the distinct mechanisms of action of various compounds, researchers can generate robust and translatable data for drug development programs.

The Central Role of Excitotoxicity in Neuronal Injury

Excitotoxicity describes a phenomenon where excessive stimulation by the excitatory neurotransmitter glutamate leads to neuronal damage and death.[1][2] This process is primarily mediated by the overactivation of NMDA receptors, which are ligand-gated ion channels with high permeability to calcium (Ca²+).[2][3] Under normal physiological conditions, NMDA receptor activity is crucial for synaptic plasticity and learning. However, pathological conditions can lead to sustained glutamate release, causing prolonged receptor activation and a massive influx of Ca²+. This intracellular Ca²+ overload triggers a cascade of neurotoxic events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately culminating in cell death.[2][4]

Signaling Pathways in NMDA Receptor-Mediated Excitotoxicity

The downstream signaling cascades initiated by NMDA receptor overactivation are complex and multifaceted. Understanding these pathways is critical for interpreting the effects of neuroprotective compounds.

ExcitotoxicityPathway Glutamate Excess Glutamate NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_Influx Massive Ca²⁺ Influx NMDAR->Ca_Influx Calpain Calpain Activation Ca_Influx->Calpain nNOS nNOS Activation Ca_Influx->nNOS Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria Cytoskeleton Cytoskeletal Breakdown Calpain->Cytoskeleton NO ↑ Nitric Oxide (NO) nNOS->NO ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS ATP ↓ ATP Production Mitochondria->ATP CellDeath Neuronal Cell Death Cytoskeleton->CellDeath NO->CellDeath ROS->CellDeath ATP->CellDeath

Caption: Downstream signaling cascade of NMDA receptor-mediated excitotoxicity.

A Comparative Look at NMDA Receptor Antagonists

NMDA receptor antagonists can be broadly classified based on their mechanism of action. For this guide, we will compare two well-characterized antagonists: MK-801 and Memantine.

FeatureMK-801 (Dizocilpine)Memantine
Class Non-competitive, open-channel blockerUncompetitive, open-channel blocker
Binding Site Deep within the ion channel poreNear the magnesium (Mg²⁺) binding site in the channel
Affinity HighLow to moderate
Kinetics Slow off-rate, can become "trapped"Fast off-rate, voltage-dependent
Clinical Use Primarily a research tool due to side effectsApproved for the treatment of Alzheimer's disease
Key Difference Blocks both physiological and pathological NMDA receptor activityPreferentially blocks excessive, pathological receptor activation while sparing normal synaptic transmission[5][6][7]

The distinct properties of these compounds arise from their different binding kinetics and sites within the NMDA receptor channel.[8][9] MK-801's high affinity and slow kinetics lead to a potent but indiscriminate blockade, which can interfere with normal neuronal function and cause significant side effects.[10] In contrast, Memantine's rapid, voltage-dependent kinetics allow it to preferentially block the sustained, low-level receptor activation characteristic of pathological conditions, while leaving the transient, physiological activation largely intact.[5][6]

Experimental Workflow for Efficacy Comparison

To objectively compare the neuroprotective effects of MK-801 and Memantine, a standardized in vitro excitotoxicity model using primary cortical neurons is employed.

ExperimentalWorkflow Culture 1. Primary Cortical Neuron Culture Pretreat 2. Pre-treatment with Antagonists (MK-801 or Memantine) Culture->Pretreat Excitotoxicity 3. NMDA-induced Excitotoxicity Pretreat->Excitotoxicity Incubate 4. Post-insult Incubation (24h) Excitotoxicity->Incubate Assay 5. Assess Neuroprotection Incubate->Assay

Caption: Experimental workflow for comparing NMDA receptor antagonists.

Detailed Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

  • Dissect cortices from embryonic day 18 (E18) rat pups and place them in ice-cold dissection medium.

  • Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.

  • Plate the cells onto Poly-D-lysine-coated 96-well plates at a density of 1 x 10⁵ cells per well in Neurobasal medium supplemented with B-27 and GlutaMAX.[11]

  • Culture the neurons for 12-14 days in vitro (DIV) to allow for the development of a mature synaptic network.

Causality: Using mature cultures (12-14 DIV) is crucial as the expression and subunit composition of NMDA receptors change during development, impacting their sensitivity to excitotoxicity and antagonists.[12]

Protocol 2: Induction of Excitotoxicity and Compound Treatment

  • On DIV 12-14, gently wash the neuronal cultures with a control salt solution (CSS) containing (in mM): 120 NaCl, 5.4 KCl, 1.8 CaCl₂, 25 Tris-Cl, 15 glucose, pH 7.4.[13]

  • Pre-incubate the cells for 30 minutes with varying concentrations of MK-801 (e.g., 0.1, 1, 10 µM) or Memantine (e.g., 1, 10, 100 µM) diluted in CSS. Include a vehicle-only control group.

  • To induce excitotoxicity, expose the neurons to 100 µM NMDA and 10 µM glycine (as a co-agonist) in CSS for 30 minutes. The antagonist or vehicle should remain present during this exposure.

  • After the 30-minute excitotoxic insult, remove the NMDA-containing solution and replace it with the original culture medium containing the respective antagonist or vehicle.

  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

Self-Validation: Including a positive control (NMDA only) and a negative control (vehicle only) in every experiment is essential to confirm the induction of cell death and the baseline health of the cultures.

Quantifying Neuroprotection: Key Assays

To assess the efficacy of the antagonists, a multi-parametric approach is recommended, evaluating cell death, intracellular calcium dysregulation, and neuronal morphology.

Lactate Dehydrogenase (LDH) Assay for Cell Death

The LDH assay is a colorimetric method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[14][15]

Protocol 3: LDH Assay

  • After the 24-hour incubation, carefully collect 50 µL of supernatant from each well.

  • Prepare a "maximum LDH release" control by adding a lysis buffer (e.g., 0.5% Triton X-100) to untreated control wells 45 minutes before collecting the supernatant.[16]

  • Add the collected supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a red formazan product.[15]

  • Incubate for 20-30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate percent cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

Calcium Imaging with Fluo-4 AM

This assay measures the intracellular calcium influx immediately following NMDA receptor stimulation.

Protocol 4: Fluo-4 AM Calcium Imaging

  • On the day of the experiment, incubate mature neuronal cultures with 5 µM Fluo-4 AM and 0.1% Pluronic F-127 in CSS for 30-60 minutes at room temperature.[17][18]

  • Wash the cells with CSS to remove excess dye.

  • Place the plate on a fluorescence microscope equipped for live-cell imaging.

  • Acquire a baseline fluorescence reading.

  • Add the NMDA/glycine solution with or without the antagonists and record the change in fluorescence intensity over time.

  • Quantify the peak fluorescence intensity for each condition.

Expertise: Fluo-4 AM is a high-affinity calcium indicator with a large dynamic range, making it suitable for detecting the rapid and substantial changes in intracellular calcium associated with excitotoxicity.[19]

Immunocytochemistry for Neuronal Survival and Morphology

Staining for the neuron-specific marker Microtubule-Associated Protein 2 (MAP2) allows for the visualization and quantification of surviving neurons and assessment of their dendritic integrity.[20]

Protocol 5: MAP2 Immunocytochemistry

  • After the 24-hour post-insult incubation, fix the cells with 4% paraformaldehyde for 20 minutes.

  • Permeabilize the cells with 0.3% Triton X-100 in PBS for 5 minutes.[11]

  • Block non-specific binding with 5% normal goat serum for 1 hour.[11]

  • Incubate with a primary antibody against MAP2 (e.g., rabbit anti-MAP2, 1:500 dilution) overnight at 4°C.[21][22]

  • Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature.

  • Counterstain the nuclei with DAPI.

  • Acquire images using a high-content imager or fluorescence microscope.

  • Quantify the number of MAP2-positive neurons per field to determine neuronal survival. Dendritic morphology can also be analyzed for signs of damage, such as beading or fragmentation.

Data Presentation and Interpretation

Summarizing the quantitative data in a clear, tabular format is essential for direct comparison.

Table 2: Summary of Neuroprotective Efficacy

AssayOutcome MeasureNMDA ControlMK-801 (10 µM)Memantine (100 µM)
LDH Assay % Cytotoxicity100% (Normalized)~15-25%~30-40%
Calcium Imaging Peak Fluo-4 Intensity (ΔF/F₀)~3.5~0.5~1.5
MAP2 Staining % Neuronal Survival~20-30%~80-90%~65-75%

Note: The values presented are illustrative and will vary based on specific experimental conditions.

Interpretation of Results:

The expected outcome of this comparative study is that both MK-801 and Memantine will demonstrate a dose-dependent neuroprotective effect. However, due to its higher affinity and potent channel-blocking properties, MK-801 is anticipated to show greater efficacy at lower concentrations in this acute, high-concentration NMDA model.[8] Memantine, while also effective, will likely require higher concentrations to achieve a similar level of protection.

The key takeaway for researchers is not just the relative potency but the connection back to the mechanism of action. MK-801's superior performance in this model highlights its power as a channel blocker but also underscores why it is not clinically viable. Memantine's effectiveness, even if at higher doses, is significant because it demonstrates that a compound with a more favorable kinetic profile can still robustly protect against excitotoxic insults.[5][7] This provides a stronger rationale for its therapeutic potential in chronic neurological conditions where preserving physiological NMDA receptor function is paramount.[6]

References

  • Parsons, C. G., Danysz, W., & Quack, G. (1997). Memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices. Neuropharmacology, 36(8), 1047-1063. Available at: [Link]

  • Wang, Q. (2023). Immunofluorescent staining for neuronal marker MAP2. Protocols.io. Available at: [Link]

  • Rammes, G., Danysz, W., & Parsons, C. G. (2008). N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer's Disease, Vascular Dementia and Parkinson's Disease. Current Alzheimer Research, 5(1), 48-56. Available at: [Link]

  • Lai, T. W., Zhang, S., & Wang, Y. T. (2014). Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke. Frontiers in Cellular Neuroscience, 8, 436. Available at: [Link]

  • Zhang, J., Zhang, C., & Li, L. (2014). A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators. Journal of Visualized Experiments, (89), e51733. Available at: [Link]

  • Aarts, M., & Tymianski, M. (2004). N-methyl-D-aspartate Receptor Subtypes: Multiple Roles in Excitotoxicity and Neurological Disease. Journal of the American Society for Experimental NeuroTherapeutics, 1(3), 325-332. Available at: [Link]

  • Al-Haddad, S., et al. (2019). In vitro effects of (+)MK-801 (dizocilpine) and memantine on β-amyloid peptides linked to Alzheimer's Disease. PLoS One, 16(5), e0251430. Available at: [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of memantine (N-methyl-D-aspartate (NMDA) receptor antagonist) in treating Alzheimer's disease? Available at: [Link]

  • Shah, N., et al. (2020). Comparison of MK-801 and memantine binding to the NMDA ion channel. ResearchGate. Available at: [Link]

  • Hardingham, G. E., & Bading, H. (2010). The dichotomy of NMDA receptor signalling. Nature Reviews Neuroscience, 11(10), 682-696. Available at: [Link]

  • North, W. G., et al. (2010). Effects of NMDAR1 antagonists memantine and MK-801 on cell proliferation. ResearchGate. Available at: [Link]

  • Chen, H. S., & Lipton, S. A. (1997). Mechanism of memantine block of NMDA-activated channels in rat retinal ganglion cells: uncompetitive antagonism. The Journal of physiology, 499(Pt 1), 27–46. Available at: [Link]

  • Grienberger, C., & Konnerth, A. (2012). Fast Neuronal Calcium Signals in Brain Slices Loaded With Fluo-4 AM Ester. Frontiers in Molecular Neuroscience, 5, 66. Available at: [Link]

  • Ikegaya, Y., et al. (2005). Large-scale imaging of cortical network activity with calcium indicators. Neuroscience Research, 52(2), 132-138. Available at: [Link]

  • Vizi, E. S., & Kisfali, M. (2013). Role of NMDA Receptor-Mediated Glutamatergic Signaling in Chronic and Acute Neuropathologies. The Scientific World Journal, 2013, 932904. Available at: [Link]

  • Molecular Devices. (n.d.). High-throughput compound evaluation on 3D networks of neurons and glia in a microfluidic platform. Available at: [Link]

  • Kuss, S., et al. (2012). Key Binding Interactions for Memantine in the NMDA Receptor. ACS Chemical Neuroscience, 3(11), 888-894. Available at: [Link]

  • Harms, C., et al. (2013). Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures. Bio-protocol, 3(1), e328. Available at: [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of N-methyl-D-aspartate (NMDA) receptor antagonists? Available at: [Link]

  • Wang, W., & Zhang, M. (2006). Targeting PDZ domain proteins for treating NMDA receptor-mediated excitotoxicity. Current topics in medicinal chemistry, 6(8), 775-782. Available at: [Link]

  • Kato, T. (2004). Memantine: A therapeutic drug for Alzheimer's disease and the comparison with MK-801. Nihon shinkei seishin yakurigaku zasshi = Japanese journal of psychopharmacology, 24(3), 141-145. Available at: [Link]

  • Visikol. (2019). NEURONAL 3D CELL CULTURE MAP2 LABELING KIT. Available at: [Link]

  • ResearchGate. (2021). Can you recommend a protocol for immunohistochemistry of mouse brain sections using anti-MAP2? Available at: [Link]

  • Lee, J. M., et al. (2009). NMDA-induced neuronal survival is mediated through nuclear factor I-A in mice. The Journal of clinical investigation, 119(7), 1954-1966. Available at: [Link]

  • Springer Protocols. (2013). Lactate Dehydrogenase Assay for Assessment of Polycation Cytotoxicity. Available at: [Link]

  • Frizzo, M. E., et al. (2003). Prevention of NMDA-induced death of cortical neurons by inhibition of protein kinase Cζ. Journal of Neurochemistry, 84(5), 1016-1026. Available at: [Link]

  • Sobrado, M., et al. (2002). NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro. The Journal of Neuroscience, 22(1), 185-195. Available at: [Link]

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Available at: [Link]

  • G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. Available at: [Link]

  • Leveille, J. T., et al. (2008). Protection from glutamate-induced excitotoxicity by memantine. Journal of Neuroscience, 28(7), 1598-1608. Available at: [Link]

Sources

Comparative

Cross-Validation of a Novel FAAH Inhibitor: A Comparative Analysis of Biphenyl Carbamate Efficacy and Selectivity

This guide provides a comprehensive framework for the cross-validation of a novel fatty acid amide hydrolase (FAAH) inhibitor, Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. While public data on this specific molecule is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of a novel fatty acid amide hydrolase (FAAH) inhibitor, Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. While public data on this specific molecule is limited as it is primarily documented as a synthetic intermediate, its structural features, particularly the carbamate group, suggest a potential interaction with serine hydrolases like FAAH.[1][2][3][4][5] For the purpose of this technical guide, we will treat it as a lead compound and outline a rigorous validation workflow, comparing its hypothetical performance against established FAAH inhibitors: URB597, PF-3845, and OL-135.[6][7]

The inhibition of FAAH is a promising therapeutic strategy for managing pain, anxiety, and inflammatory disorders.[1] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[8] By inhibiting FAAH, the endogenous levels of AEA are increased, leading to enhanced cannabinoid receptor signaling in a physiologically relevant manner.[9] This approach may offer a more nuanced therapeutic effect with a potentially better side-effect profile compared to direct cannabinoid receptor agonists.[10]

This guide is intended for researchers, scientists, and drug development professionals. It will detail the necessary experimental protocols, from initial in vitro enzyme assays to cellular and in vivo models, to thoroughly characterize a novel FAAH inhibitor and benchmark its performance against well-documented alternatives.

Comparative Overview of FAAH Inhibitors

A critical aspect of validating a new chemical entity is to compare its performance with existing compounds that have well-defined mechanisms of action and biological effects. For this guide, we will compare our subject compound against three well-characterized FAAH inhibitors:

  • URB597: A potent and selective irreversible inhibitor of FAAH.[11] It has been extensively studied and shown to produce analgesic, anxiolytic, and antidepressant-like effects in preclinical models.[10]

  • PF-3845: A highly selective and irreversible FAAH inhibitor with excellent in vivo efficacy.[12][13] It demonstrates a long duration of action and significantly elevates brain anandamide levels.[13]

  • OL-135: A reversible inhibitor of FAAH, which offers a different kinetic profile compared to the irreversible inhibitors.[14][15] Its effects on fear conditioning have been a subject of investigation.[14]

The following table summarizes the key characteristics of these reference compounds.

CompoundMechanism of ActionReported IC50/KiKey Features
URB597 Irreversible FAAH inhibitorIC50: 3-5 nM[11]Widely used research tool, demonstrated in vivo efficacy for pain and anxiety.[10]
PF-3845 Irreversible FAAH inhibitorKi: 0.23 µM[12]High selectivity, potent in vivo activity, reduces inflammatory pain.[13]
OL-135 Reversible FAAH inhibitorNot specified in provided resultsCNS penetrant, analgesic activity, disrupts contextual fear conditioning.[14][15]

Experimental Workflow for Cross-Validation

The following diagram outlines a logical workflow for the comprehensive evaluation of a novel FAAH inhibitor.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation a FAAH Enzyme Inhibition Assay b Selectivity Profiling (vs. FAAH-2, other serine hydrolases) a->b Determine Potency & Selectivity c Cellular FAAH Activity Assay b->c Advance Lead Candidates d Anandamide Level Quantification c->d Confirm Cellular Target Engagement e Pharmacokinetic Studies d->e Assess In Vivo Potential f Inflammatory Pain Model (e.g., LPS-induced allodynia) e->f g Anxiolytic Model (e.g., Elevated Plus Maze) e->g

Caption: A stepwise workflow for the validation of a novel FAAH inhibitor.

Detailed Experimental Protocols

In Vitro FAAH Inhibition Assay

Objective: To determine the potency (IC50) of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate against FAAH and compare it with URB597, PF-3845, and OL-135.

Methodology:

  • Enzyme Source: Recombinant human FAAH enzyme.

  • Substrate: A fluorogenic substrate for FAAH (e.g., arachidonoyl-7-amino-4-methylcoumarin).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 0.1% BSA).

  • Inhibitor Preparation: Prepare serial dilutions of the test compound and reference inhibitors in DMSO.

  • Assay Procedure:

    • Add the FAAH enzyme to the assay buffer in a 96-well plate.

    • Add the serially diluted inhibitors and incubate for a pre-determined time (e.g., 15 minutes) to allow for binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular FAAH Activity Assay

Objective: To confirm the ability of the test compound to inhibit FAAH in a cellular context.

Methodology:

  • Cell Line: Use a cell line that endogenously expresses FAAH (e.g., human neuroblastoma cells) or a cell line overexpressing FAAH.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound and reference inhibitors for a specified duration.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • FAAH Activity Measurement: Measure the FAAH activity in the cell lysates using the in vitro assay protocol described above.

  • Data Analysis: Determine the cellular IC50 values for each compound.

In Vivo Model of Inflammatory Pain

Objective: To evaluate the efficacy of the test compound in a preclinical model of inflammatory pain.

Methodology:

  • Animal Model: Use a standard model of inflammatory pain, such as lipopolysaccharide (LPS)-induced tactile allodynia in mice.[6][7]

  • Compound Administration: Administer the test compound and reference inhibitors via an appropriate route (e.g., intraperitoneal or oral).

  • Behavioral Testing:

    • Induce inflammation by injecting LPS into one hind paw.

    • At the peak of the inflammatory response, assess the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments).

  • Data Analysis: Compare the paw withdrawal thresholds in the compound-treated groups to the vehicle-treated group. A significant increase in the paw withdrawal threshold indicates an anti-allodynic effect.

Signaling Pathway of FAAH Inhibition

The therapeutic effects of FAAH inhibitors are primarily mediated by the potentiation of endocannabinoid signaling. The following diagram illustrates this pathway.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Hydrolysis CB1 CB1 Receptor AEA->CB1 Activates AEA_degraded Arachidonic Acid + Ethanolamine FAAH->AEA_degraded signaling Downstream Signaling (Reduced Neurotransmission) CB1->signaling inhibitor FAAH Inhibitor (e.g., Biphenyl Carbamate) inhibitor->FAAH Blocks

Caption: Mechanism of action of FAAH inhibitors.

Conclusion

The cross-validation of a novel FAAH inhibitor like Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate requires a systematic and comparative approach. By benchmarking its performance against well-characterized inhibitors such as URB597, PF-3845, and OL-135, researchers can gain a comprehensive understanding of its potency, selectivity, cellular activity, and in vivo efficacy. The experimental workflows and protocols detailed in this guide provide a robust framework for such an evaluation, ultimately enabling the identification and development of novel therapeutics targeting the endocannabinoid system.

References

  • The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms - NIH. [Link]

  • FAAH Inhibitor OL-135 Disrupts Contextual, but not Auditory, Fear Conditioning in Rats. [Link]

  • The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PubMed Central. [Link]

  • Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed - NIH. [Link]

  • The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PubMed. [Link]

  • NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS - PubMed Central. [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC. [Link]

  • Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC. [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). [Link]

  • Novel ketooxazole based inhibitors of fatty acid amide hydrolase (FAAH) - PubMed. [Link]

  • Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Inhibitors Produce Anti-Allodynic Effects in Mice through Distinct Cannabinoid Receptor Mechanisms - PubMed Central. [Link]

  • OL135 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Fatty-acid amide hydrolase 1 - Wikipedia. [Link]

  • 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate - PubChem. [Link]

  • piperidin-4-yl [1,1'-biphenyl]-2-yl carbamate - OctaneX. [Link]

  • Biphenyl-2-ylcarbamic Acid Piperidin4-yl Ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [Link]

  • Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate hydrochloride - MySkinRecipes. [Link]

  • N-methylbenzamido)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate | Pharmaffiliates. [Link]

  • Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate - India Fine Chemicals. [Link]

  • Biphenyl-2-ylcarbamic Acid Piperidin-4-yl Ester | C18H20N2O2 | CID 10851461 - PubChem. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate Derivatives as FAAH Inhibitors

For researchers and drug development professionals navigating the landscape of endocannabinoid system modulators, the rigorous evaluation of novel compounds is paramount. This guide provides an in-depth performance bench...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of endocannabinoid system modulators, the rigorous evaluation of novel compounds is paramount. This guide provides an in-depth performance benchmark of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate derivatives, a promising class of inhibitors targeting Fatty Acid Amide Hydrolase (FAAH). By objectively comparing their performance with established alternatives and providing a foundation of experimental data, this document serves as a critical resource for advancing therapeutic discovery.

Introduction: The Rationale for Targeting FAAH with Novel Carbamates

The endocannabinoid system is a crucial regulator of numerous physiological processes, and its modulation holds significant therapeutic potential.[1] Fatty Acid Amide Hydrolase (FAAH) is a key enzyme within this system, responsible for the degradation of the endocannabinoid anandamide and other bioactive fatty acid amides.[1][2] Inhibition of FAAH elevates the endogenous levels of these signaling lipids, offering a nuanced approach to therapeutic intervention in conditions such as pain, inflammation, and anxiety, potentially avoiding the side effects associated with direct cannabinoid receptor agonists.[2][3]

The Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate scaffold has emerged as a promising chemotype for FAAH inhibition. The piperidine moiety is a well-established privileged scaffold in medicinal chemistry, known for improving pharmacokinetic properties.[4] The biphenyl carbamate core, on the other hand, has been shown to effectively interact with the FAAH active site. This guide will delve into the performance characteristics of derivatives based on this scaffold, providing a comparative analysis against well-characterized FAAH inhibitors.

Mechanism of Action: Covalent Inhibition of FAAH

Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate derivatives, like many other carbamate- and urea-based FAAH inhibitors, act as irreversible, covalent inhibitors.[2][5] Their mechanism of action involves the carbamylation of a catalytic serine residue (Ser241) within the FAAH active site.[6] This covalent modification inactivates the enzyme, leading to a sustained elevation of endocannabinoid levels.

FAAH_Inhibition_Mechanism cluster_0 FAAH Active Site Ser241_OH Ser241-OH Carbamylated_FAAH Carbamylated FAAH (Inactive) Ser241_OH->Carbamylated_FAAH Covalent Bond Formation Catalytic_Triad Catalytic Triad (Ser241, Ser217, Lys142) Catalytic_Triad->Ser241_OH Activation Inhibitor Piperidinyl Biphenylcarbamate Inhibitor Inhibitor->Ser241_OH Nucleophilic Attack Leaving_Group Biphenyl-2-amine Leaving Group Carbamylated_FAAH->Leaving_Group Release

Figure 1: Covalent inhibition of FAAH by a carbamate inhibitor.

Performance Benchmarking: In Vitro Potency

The primary measure of a compound's effectiveness is its in vitro potency, typically quantified by the half-maximal inhibitory concentration (IC50). The following table presents a comparative analysis of the IC50 values for a series of O-biphenyl-3-yl carbamate derivatives, which share a similar pharmacophore with the target class of this guide. This data, derived from a key structure-activity relationship (SAR) study, provides valuable insights into the impact of substitutions on the biphenyl core.[5]

Table 1: In Vitro FAAH Inhibitory Potency of O-Biphenyl-3-yl Carbamate Derivatives [5]

CompoundR¹ (distal ring)R² (proximal ring)IC50 (nM)
3 (URB937) 3'-CONH₂6-OH4.2
11a3'-CH₃6-OH15
11b3'-(CHOH)CH₃6-OH10
11c3'-CH₂OH6-OH15
7b3'-COOH6-OH100
7f3'-SO₂NH₂6-OH5.2
7g3'-SO₂CH₃6-OH6.5
35 3'-CONH₂ 5-OH 0.5

Data extracted from reference[5].

Interpretation of SAR Data:

The data reveals that small polar groups at the meta-position of the distal phenyl ring generally enhance inhibitory potency.[5] Notably, the carbamoyl (CONH₂) group, as seen in the parent compound 3 (URB937), is favorable. The most potent compound in this series, 35 , with an impressive IC50 of 0.5 nM, features a hydroxyl group at the 5-position of the proximal ring, highlighting a critical area for optimization.[5]

Comparative Analysis with Established FAAH Inhibitors

To contextualize the performance of the piperidinyl biphenylcarbamate class, a comparison with well-characterized FAAH inhibitors is essential. URB597 and PF-3845 are two widely studied inhibitors that serve as excellent benchmarks.

Table 2: Performance Comparison of FAAH Inhibitors

ParameterPiperidinyl Biphenylcarbamates (Representative)URB597PF-3845
Mechanism Covalent (Carbamylation)[5]Covalent (Carbamylation)[3]Covalent (Carbamylation)[2]
In Vitro Potency IC50: 0.5 - 100 nM[5]IC50: ~4.6 nM[7]k_inact/K_i: High[2]
Selectivity High for FAAH (expected)Off-target activity on other serine hydrolases in peripheral tissues.[2][3]Highly selective for FAAH in the brain.[2]
In Vivo Efficacy Potent peripheral FAAH inhibition.[5]Analgesic and anxiolytic effects in rodents.[3]Robust and sustained elevation of brain anandamide; effective in inflammatory pain models.[2]

In Vivo Performance: Peripheral vs. Central FAAH Inhibition

A key differentiator for FAAH inhibitors is their ability to act either peripherally, centrally, or globally. Peripherally restricted inhibitors are of particular interest as they may offer therapeutic benefits without the central nervous system side effects.[5] The O-biphenyl-3-yl carbamate series has been specifically investigated for this property.

The following table summarizes the ex vivo FAAH inhibition in the liver (peripheral) and brain (central) for selected compounds after intraperitoneal administration in mice. A high liver-to-brain inhibition ratio indicates peripheral restriction.

Table 3: Ex Vivo FAAH Inhibition in Mouse Tissues [5]

CompoundDose (mg/kg, i.p.)FAAH Inhibition (%) - LiverFAAH Inhibition (%) - Brain
3 (URB937) 1>95<10
11a1>95>95
7b130<10
7b366<10
7f1>9530
7g1>9540
35 1 >95 <10

Data extracted from reference[5].

These results demonstrate that strategic modifications to the biphenyl scaffold can significantly influence the biodistribution of these inhibitors. Compounds 3 (URB937) and the highly potent 35 show excellent peripheral restriction, making them valuable candidates for treating peripheral inflammatory and pain conditions.[5]

Experimental Protocols

To ensure the reproducibility and validity of benchmarking studies, standardized experimental protocols are crucial.

In Vitro FAAH Inhibition Assay

This protocol outlines a typical procedure for determining the IC50 of a test compound against FAAH.

FAAH_Inhibition_Assay cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Measurement & Analysis Step1 Prepare rat brain homogenate (source of FAAH) Step3 Incubate brain homogenate with test compound Step1->Step3 Step2 Prepare serial dilutions of test compound Step2->Step3 Step4 Add radiolabeled substrate (e.g., [³H]Anandamide) Step3->Step4 Step5 Incubate at 37°C Step4->Step5 Step6 Stop reaction (e.g., with organic solvent) Step5->Step6 Step7 Separate substrate and product (e.g., by chromatography) Step6->Step7 Step8 Quantify radioactivity of the product Step7->Step8 Step9 Calculate % inhibition and determine IC50 Step8->Step9

Figure 2: Workflow for in vitro FAAH inhibition assay.
Ex Vivo FAAH Inhibition Assay

This protocol is used to assess the in vivo target engagement of an inhibitor.

  • Compound Administration: Administer the test compound to rodents (e.g., mice) via the desired route (e.g., intraperitoneal, oral).

  • Tissue Collection: At a predetermined time point, euthanize the animals and collect tissues of interest (e.g., liver, brain).

  • Homogenization: Prepare tissue homogenates in an appropriate buffer.

  • FAAH Activity Measurement: Determine the remaining FAAH activity in the homogenates using the in vitro assay described above (without the addition of further inhibitor).

  • Calculation: Calculate the percentage of FAAH inhibition by comparing the activity in tissues from treated animals to that from vehicle-treated controls.

Conclusion and Future Directions

The Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate scaffold represents a highly promising starting point for the development of potent and selective FAAH inhibitors. The available SAR data on related O-biphenyl-3-yl carbamates demonstrates that fine-tuning of this structure can lead to compounds with sub-nanomolar potency and desirable pharmacokinetic profiles, including peripheral restriction.

Future research should focus on a systematic exploration of the [1,1'-biphenyl]-2-ylcarbamate isomer to build a comprehensive SAR profile. Direct, head-to-head comparisons of these novel derivatives with benchmark compounds like URB597 and PF-3845 in a standardized panel of in vitro and in vivo assays will be critical for identifying lead candidates. Particular attention should be paid to selectivity profiling against a broad range of serine hydrolases to ensure a favorable safety profile. The insights and methodologies presented in this guide provide a robust framework for these future investigations, ultimately paving the way for the development of novel therapeutics targeting the endocannabinoid system.

References

  • Piomelli, D., et al. (2011). Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 54(8), 2815–2828. [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]

  • Cravatt, B. F., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Nature Chemical Biology, 5(7), 493-497. [Link]

  • Breitenbucher, J. G., et al. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Medicinal Chemistry Letters, 6(10), 1083-1088. [Link]

  • Caprioglio, D., et al. (2017). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry, 25(4), 1486-1497. [Link]

  • Bucolo, C., et al. (2023). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. European Journal of Medicinal Chemistry, 248, 115068. [Link]

  • Ahn, K., et al. (2007). Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters, 17(13), 3586-3590. [Link]

  • Lodola, A., et al. (2012). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of Chemical Information and Modeling, 52(11), 3041-3050. [Link]

  • Alexander, J. P., & Cravatt, B. F. (2005). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology, 12(10), 1179-1187. [Link]

  • Mor, M., et al. (2004). Cyclohexylcarbamic Acid 3‘- or 4‘-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling Studies. Journal of Medicinal Chemistry, 47(21), 4998-5008. [Link]

Sources

Comparative

A Comparative Guide to the Definitive Identity Confirmation of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

This guide provides an in-depth comparison of orthogonal analytical techniques essential for the definitive structural confirmation of this molecule. We will move beyond simple data reporting to explain the causality beh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of orthogonal analytical techniques essential for the definitive structural confirmation of this molecule. We will move beyond simple data reporting to explain the causality behind methodological choices, ensuring a self-validating and scientifically rigorous approach to identity confirmation.

The Molecular Challenge: Deconstructing the Target

Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (Molecular Formula: C₁₈H₂₀N₂O₂, Molecular Weight: ~296.36 g/mol ) presents three distinct structural domains that must be individually and collectively verified:[3][4]

  • The Biphenyl System: A rigid, aromatic core that provides a distinct signature in NMR and UV spectroscopy.

  • The Carbamate Linkage: A key functional group (-NH-C(=O)-O-) with characteristic vibrational modes in infrared spectroscopy and a predictable fragmentation site in mass spectrometry.

  • The Piperidine Ring: A saturated heterocyclic system with protons in a unique chemical environment, often exhibiting complex splitting patterns in ¹H NMR.

A robust identification strategy does not rely on a single piece of evidence. Instead, it integrates data from multiple, independent (orthogonal) techniques, where each method interrogates a different molecular property.

cluster_input Identity Confirmation Workflow cluster_output Data Synthesis Compound Synthesized Material (Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate) NMR NMR Spectroscopy (¹H, ¹³C) 'Molecular Skeleton' Compound->NMR Analyzed by MS Mass Spectrometry (MS) 'Molecular Weight & Fragmentation' Compound->MS Analyzed by FTIR FTIR Spectroscopy 'Functional Groups' Compound->FTIR Analyzed by HPLC Chromatography (HPLC-UV) 'Purity & UV Profile' Compound->HPLC Analyzed by Confirmation Definitive Identity Confirmed (Structure, Purity, MW) NMR->Confirmation MS->Confirmation FTIR->Confirmation HPLC->Confirmation Discrepancy Identity Discrepant (Impurity, Isomer, Wrong Compound)

Caption: Orthogonal workflow for identity confirmation.

Part 1: Primary Structural Elucidation Techniques

These methods provide the most detailed structural information, forming the core of the identity argument.

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for determining the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR are required for a complete picture.

Expertise & Causality: We use ¹H NMR to observe the chemical environment and connectivity of protons and ¹³C NMR to identify all unique carbon atoms, including the crucial carbonyl carbon of the carbamate. The combination allows for the construction of the molecule's carbon-hydrogen framework.

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

  • Aromatic Region (~7.0 - 8.0 ppm): A complex series of multiplets corresponding to the 9 protons of the biphenyl group. The protons on the carbamate-substituted ring will be shifted differently from those on the unsubstituted ring.

  • Amine Proton (~6.5 - 7.5 ppm): A broad singlet for the N-H proton of the carbamate. Its chemical shift can be concentration-dependent.

  • Piperidine Protons (~1.5 - 4.0 ppm):

    • The proton at the C4 position (CH-O) will be a multiplet, significantly downfield-shifted due to the adjacent oxygen atom.

    • The protons on carbons adjacent to the nitrogen (C2, C6) and the remaining protons (C3, C5) will appear as distinct multiplets. The exact pattern can be complex due to the chair conformation of the ring.[5]

  • Piperidine NH Proton: If the piperidine nitrogen is protonated (e.g., as a salt), a broad signal may be observed. For the free base, this is absent.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon (~153 - 156 ppm): A single peak for the C=O of the carbamate group.

  • Aromatic Carbons (~120 - 140 ppm): Multiple signals corresponding to the 12 carbons of the biphenyl system.

  • Piperidine Carbons (~30 - 70 ppm): Signals for the aliphatic carbons of the piperidine ring. The C4 carbon attached to the oxygen will be the most downfield (~65-75 ppm).

1.2 Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating structural evidence. Electrospray Ionization (ESI) is the preferred method due to the polarity of the molecule.

Expertise & Causality: We aim to observe the protonated molecular ion [M+H]⁺ to confirm the molecular formula. The fragmentation pattern (MS/MS) serves as a fingerprint, revealing the molecule's weaker bonds and confirming the connectivity of the major structural units.

Expected Mass Spectrum (ESI+):

  • Parent Ion: A strong signal at m/z ≈ 297.15, corresponding to [C₁₈H₂₀N₂O₂ + H]⁺.[6]

  • Key Fragments:

    • Loss of the piperidine moiety.

    • Cleavage at the carbamate ester or amide bond.

    • Fragmentation of the piperidine ring itself.

Part 2: Confirmatory & Orthogonal Techniques

These methods confirm the presence of key functional groups and assess the sample's purity, validating the data from primary techniques.

2.1 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule.

Expertise & Causality: By matching observed vibrational frequencies to known correlations, we can confirm the presence of the critical N-H, C=O, and C-O bonds of the carbamate, as well as the aromatic C-H and C=C bonds of the biphenyl group. This provides evidence that is completely independent of the magnetic and mass-based properties measured by NMR and MS.

Expected Characteristic Absorption Bands (cm⁻¹):

  • ~3300-3400 cm⁻¹: N-H stretching of the secondary amine in the carbamate.[7]

  • ~2850-3000 cm⁻¹: C-H stretching from the aliphatic piperidine and aromatic biphenyl groups.

  • ~1680-1720 cm⁻¹: A strong C=O (carbonyl) stretching band, characteristic of the carbamate group.[7][8][9]

  • ~1500-1600 cm⁻¹: Aromatic C=C ring stretching vibrations from the biphenyl system.[10]

  • ~1200-1250 cm⁻¹: C-O stretching of the carbamate ester linkage.

2.2 High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a non-volatile organic compound. When coupled with a UV detector, it also provides supplementary identity confirmation.

Expertise & Causality: A single, sharp peak in an HPLC chromatogram is strong evidence of a pure compound. The retention time is a characteristic property under specific conditions, and the UV-Vis spectrum of the peak, provided by a Diode Array Detector (DAD), should be consistent with the biphenyl chromophore. This technique is crucial for ensuring that the spectra obtained from other methods are not contaminated by significant impurities.

Comparative Analysis of Techniques
TechniqueInformation ProvidedStrengthsLimitationsCausality of Use
¹H & ¹³C NMR Detailed atomic connectivity, proton/carbon environments.Unambiguous structure elucidation.Requires relatively pure sample (>95%); less sensitive than MS.To establish the definitive C-H framework and atom-to-atom bonding.
Mass Spec. Molecular weight, elemental formula (HRMS), fragmentation.Extremely sensitive; confirms molecular formula.Isomers are often indistinguishable; provides limited connectivity data.To confirm the correct molecular weight and validate the major structural subunits.
FTIR Spec. Presence of key functional groups.Fast, non-destructive, requires minimal sample.Provides no connectivity information; spectrum can be complex.To orthogonally confirm the presence of the essential carbamate and aromatic groups.
HPLC-UV Purity, retention time, UV absorbance profile.Excellent for purity assessment; quantitative.Co-eluting impurities can be missed; retention time is not a unique identifier.To ensure the sample is pure and that the observed properties are not from a mixture.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Vortex briefly to ensure complete dissolution.

  • Acquire a ¹H spectrum, followed by a ¹³C spectrum. For more detailed analysis, 2D experiments like COSY and HSQC can be performed to confirm H-H and C-H correlations, respectively.

Protocol 2: LC-MS Sample Preparation and Analysis
  • Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of ~10 µg/mL using the initial mobile phase composition.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • MS Conditions (ESI+):

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • For MS/MS, select the parent ion (m/z ~297.15) and apply a suitable collision energy to induce fragmentation.

cluster_workflow LC-MS Analysis Workflow Sample Sample Prep (10 µg/mL in ACN) HPLC HPLC Separation (C18 Column, Gradient) Sample->HPLC UV UV Detection (DAD @ 254 nm) HPLC->UV ESI Ionization (ESI+ Source) HPLC->ESI Data Data Analysis (Purity, MW, Fragments) UV->Data MS1 MS Scan (Find [M+H]⁺) ESI->MS1 MS2 MS/MS Scan (Fragment [M+H]⁺) MS1->MS2 MS2->Data

Caption: A typical experimental workflow for LC-MS analysis.

Protocol 3: FTIR Sample Preparation and Analysis
  • Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Apply pressure to ensure good contact.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Perform a background scan of the clean crystal before running the sample.

Synthesizing the Data for Final Confirmation
  • Purity Check: Does the HPLC chromatogram show a single major peak (>98%)? If not, the other data may be for a mixture.

  • Molecular Formula Check: Does the m/z of the parent ion in the MS spectrum match the calculated mass for [C₁₈H₂₀N₂O₂ + H]⁺?

  • Functional Group Check: Do the major peaks in the FTIR spectrum correspond to the carbamate, biphenyl, and piperidine moieties?

  • Structural Skeleton Check: Does the ¹H and ¹³C NMR data account for every proton and carbon in the proposed structure, and are the chemical shifts and splitting patterns consistent with their expected environments?

  • Fragmentation Check: Does the MS/MS fragmentation pattern correspond to logical cleavages of the proposed structure?

If the answer to all five questions is yes, the identity of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate can be confirmed with a high degree of scientific confidence.

References
  • Google Patents. (n.d.). 1-(2-(methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate synthesis.
  • OctaneX Labs. (n.d.). piperidin-4-yl [1,1'-biphenyl]-2-yl carbamate. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. Retrieved from [Link]

  • PubChem. (n.d.). Biphenyl-2-ylcarbamic Acid Piperidin-4-yl Ester. Retrieved from [Link]

  • Veeprho. (n.d.). 1-(2-(3-([1,1'-biphenyl]-2-yl)-1-methylureido)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-yl carbamate. Retrieved from [Link]

  • MDPI. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Retrieved from [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information - A green approach for the synthesis of carbamates. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. (2024). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2024). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • PubMed. (2024). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide-CO2̅ Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Studies of Molecular Ordering in Biphenyl Type Polyimide. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • ResearchGate. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Reactivity of Piperidinyl Carbamates for Drug Development Professionals

Introduction: The Piperidinyl Carbamate Scaffold in Medicinal Chemistry The piperidine ring is a ubiquitous scaffold in pharmaceuticals, prized for its favorable physicochemical properties and its ability to confer confo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidinyl Carbamate Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, prized for its favorable physicochemical properties and its ability to confer conformational rigidity, which can be crucial for potent and selective interaction with biological targets. When incorporated into a carbamate linkage, the resulting piperidinyl carbamate moiety offers a unique combination of chemical stability and hydrogen bonding capabilities. This makes it a valuable tool in drug design, serving as a bioisostere for amide bonds to enhance metabolic stability and cell permeability.[1] However, the reactivity of the carbamate group itself is a critical parameter that can significantly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.

This guide provides a comparative analysis of the reactivity of various piperidinyl carbamates, focusing on their chemical and enzymatic stability. By understanding the structure-reactivity relationships, researchers can make more informed decisions in the design and optimization of novel therapeutics. We will delve into the mechanistic principles governing their stability and provide supporting experimental data and detailed protocols for assessing their reactivity profile.

Chemical Stability: The Influence of pH and Substituents on Hydrolysis

The inherent chemical stability of a piperidinyl carbamate is primarily dictated by its susceptibility to hydrolysis, a process heavily influenced by pH and the electronic nature of its substituents. Carbamates can be considered hybrids of esters and amides, and their hydrolysis can proceed through different mechanisms depending on the conditions and the substitution pattern on both the nitrogen and oxygen atoms of the carbamate group.[2]

Generally, the hydrolysis of carbamates is catalyzed by both acid and base.[2] Under basic conditions, the hydrolysis rate of carbamates is significantly accelerated.[3] The reaction typically proceeds via a nucleophilic attack of a hydroxide ion on the carbonyl carbon. For N-monosubstituted carbamates, an alternative E1cB (elimination-conjugate base) mechanism may also be operative.

The electronic properties of the leaving group on the carbamate oxygen play a pivotal role in determining the rate of hydrolysis. Electron-withdrawing groups on an aryl ring, for instance, make the corresponding phenol a better leaving group, thereby increasing the susceptibility of the carbamate to nucleophilic attack and accelerating hydrolysis. Conversely, electron-donating groups tend to decrease the rate of hydrolysis.

Table 1: Predicted Relative Chemical Stability of Substituted Piperidinyl Carbamates to Hydrolysis

Piperidinyl Carbamate TypeO-SubstituentN-Substituent on PiperidinePredicted Relative Hydrolysis RateRationale
Aryl Piperidinyl Carbamate 4-NitrophenylUnsubstitutedVery HighStrong electron-withdrawing group on the aryl ring makes the phenoxide an excellent leaving group.
PhenylUnsubstitutedHighThe phenyl group is moderately electron-withdrawing.
4-MethoxyphenylUnsubstitutedModerateThe methoxy group is electron-donating, making the phenoxide a poorer leaving group.
Alkyl Piperidinyl Carbamate EthylUnsubstitutedLowAlcohols are generally poor leaving groups compared to phenols.
tert-ButylUnsubstitutedVery LowThe bulky tert-butyl group provides steric hindrance to nucleophilic attack.
Substituted Piperidinyl Phenyl4-MethylHighAlkyl substitution on the piperidine ring is expected to have a minor electronic effect on the carbamate hydrolysis rate.
Phenyl4-PhenylHighThe phenyl substituent on the piperidine ring is distant from the carbamate and likely has a minimal inductive effect on hydrolysis.

This table is based on established principles of organic chemistry. Actual rates would need to be determined experimentally.

Experimental Protocol 1: Determination of Hydrolysis Rate by HPLC

This protocol outlines a general method for determining the hydrolysis rate of a piperidinyl carbamate under controlled pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the rate of disappearance of a parent piperidinyl carbamate and the appearance of its hydrolysis products over time.

Materials:

  • Piperidinyl carbamate of interest

  • HPLC-grade water, acetonitrile, and methanol

  • Buffer solutions of desired pH (e.g., phosphate buffer for pH 7.4, HCl for acidic pH, NaOH for basic pH)

  • HPLC system with a UV or MS detector

  • C18 reverse-phase HPLC column

  • Thermostatically controlled incubator or water bath

  • Autosampler vials

  • Quenching solution (e.g., a solution of acid or base to neutralize the reaction and stop further hydrolysis)

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the piperidinyl carbamate in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Reaction Setup:

    • In a series of autosampler vials, add the appropriate buffer solution pre-heated to the desired temperature (e.g., 37°C).

    • Initiate the hydrolysis reaction by adding a small aliquot of the carbamate stock solution to each vial to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low to avoid affecting the reaction kinetics.

  • Time-Course Analysis:

    • At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), quench the reaction in one of the vials by adding the quenching solution. The "0" time point should be taken immediately after the addition of the carbamate.

    • Immediately analyze the quenched sample by HPLC.

  • HPLC Analysis:

    • Use a suitable mobile phase gradient to achieve good separation of the parent carbamate and its expected hydrolysis products (the corresponding piperidine and the alcohol/phenol).

    • Monitor the elution of the compounds using a UV detector at an appropriate wavelength or a mass spectrometer.

  • Data Analysis:

    • Generate a calibration curve for the parent carbamate to quantify its concentration at each time point.

    • Plot the natural logarithm of the concentration of the parent carbamate versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs).

    • Calculate the half-life (t_1/2) using the equation: t_1/2 = 0.693 / k_obs.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Carbamate Stock Solution initiate Initiate Reaction: Add Stock to Buffer prep_stock->initiate prep_buffer Prepare & Equilibrate Buffer Solutions prep_buffer->initiate incubate Incubate at Controlled Temperature initiate->incubate sample Sample at Time Points incubate->sample quench Quench Reaction sample->quench hplc Analyze by HPLC quench->hplc quantify Quantify Parent Carbamate hplc->quantify plot Plot ln[Carbamate] vs. Time quantify->plot calculate Calculate k_obs and t_1/2 plot->calculate G cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis cluster_data Data Processing prep_s9 Prepare S9 Fraction & Buffer pre_incubate Pre-incubate S9, Buffer, & Carbamate at 37°C prep_s9->pre_incubate prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH System prep_nadph->initiate prep_cmpd Prepare Carbamate Stock Solution prep_cmpd->pre_incubate pre_incubate->initiate sample Sample at Time Points initiate->sample quench Quench with Cold Solvent sample->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze quantify Quantify Parent Carbamate analyze->quantify plot Plot % Remaining vs. Time quantify->plot calculate Calculate t_1/2 and CLint plot->calculate

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Disposal of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

This document provides essential procedural guidance for the safe and compliant disposal of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (CAS No. 171722-92-2).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (CAS No. 171722-92-2). As direct regulatory guidance for this specific compound is not explicitly detailed, this protocol is synthesized from an expert evaluation of its constituent chemical moieties—a piperidine ring and a biphenyl-carbamate structure. The procedures outlined below are based on a conservative interpretation of federal and local regulations, prioritizing safety and environmental stewardship.

Compound Profile and Hazard Assessment

Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate is an organic compound often used as an intermediate in pharmaceutical synthesis.[1][2] A thorough understanding of its chemical properties and associated hazards is the foundation of its safe handling and disposal.

The primary hazards are inferred from its structural components:

  • Piperidine Moiety: The saturated heterocyclic amine, piperidine, is classified as a highly flammable, toxic, and corrosive substance.[3][4][5][6] It can cause severe skin burns and eye damage, is harmful if swallowed, and is toxic if inhaled or in contact with skin.[3][4]

  • Carbamate Group: Wastes generated from the production of carbamates are specifically listed as hazardous by the U.S. Environmental Protection Agency (EPA) due to their toxicity.[7][8][9]

  • Biphenyl Group: Biphenyl compounds can present environmental hazards.

The GHS/CLP classification for this compound includes warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1]

Table 1: Chemical and Physical Properties of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

Property Value Source
CAS Number 171722-92-2 [1][2]
Molecular Formula C₁₈H₂₀N₂O₂ [2][10]
Molecular Weight 296.4 g/mol [2][10]
Appearance White to off-white solid/powder [1][11]
Solubility Practically insoluble in water. Soluble in methanol and N,N-Dimethylformamide. [11]

| GHS Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) |[1] |

Regulatory Framework: Why This is a Hazardous Waste

Proper disposal is not merely a suggestion but a legal requirement. This compound and its associated waste fall under the purview of the Resource Conservation and Recovery Act (RCRA).

The rationale for classifying this substance as hazardous waste is twofold:

  • Listed Waste (K-List): The EPA lists several wastes from the production of carbamates (K156, K157) as hazardous.[7] While this compound may be an intermediate rather than a final product, the principle of treating related chemical waste with the same level of caution is a cornerstone of laboratory safety. Wastes containing carbamates must be managed as listed hazardous wastes.[8][12]

  • Characteristic Waste: Based on the properties of its piperidine component, the waste could exhibit characteristics of toxicity and/or corrosivity (if in solution).[3][5]

Therefore, all waste streams containing Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate must be managed as regulated hazardous waste from the point of generation.

Pre-Disposal: Segregation and Handling in the Laboratory

Effective waste management begins the moment a substance is deemed "waste." Adherence to a strict segregation protocol is critical to ensure safety and regulatory compliance.

Step 1: Identify All Waste Streams Identify every type of waste that may be contaminated with the compound. This includes:

  • Unused or expired pure compound.

  • Contaminated personal protective equipment (PPE), such as gloves and lab coats.

  • Spent reaction mixtures and solutions.

  • Contaminated labware (e.g., filter paper, weighing boats, pipette tips).

  • Empty stock containers.

Step 2: Use Designated Hazardous Waste Containers

  • Solid Waste: Collect all solid waste (pure compound, contaminated PPE, labware) in a dedicated, durable, and sealable container. The container must be made of a material compatible with the chemical (e.g., high-density polyethylene).

  • Liquid Waste: Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container. Ensure the container material is compatible with the solvents used. Never mix incompatible waste streams.

  • Sharps Waste: Any contaminated needles or sharp implements must be disposed of in a designated sharps container.

Step 3: Proper Labeling Immediately upon starting a waste container, label it clearly. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate."

  • List all other components and solvents in the container, with estimated percentages.

  • The specific hazard characteristics (e.g., "Toxic," "Irritant").

  • The accumulation start date (the date the first drop of waste was added).

  • The name of the principal investigator and laboratory location.

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the final disposal of properly segregated and labeled waste.

Workflow for Disposal of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

G cluster_0 In-Lab Waste Management cluster_1 EH&S Handoff A Step 1: Identify Waste (Solid, Liquid, PPE) B Step 2: Segregate into Compatible Waste Streams A->B C Step 3: Use Designated & Labeled Containers 'Hazardous Waste' B->C D Step 4: Store in Satellite Accumulation Area (SAA) C->D E Step 5: Ensure Container is Securely Sealed D->E Container Full or Time Limit Reached F Step 6: Request Waste Pickup from EH&S E->F G Step 7: EH&S Transports to Central Accumulation Area F->G H Step 8: Final Disposal via Licensed Facility G->H

Caption: Waste disposal workflow from laboratory generation to final disposal.

Detailed Procedural Steps:

  • Personal Protective Equipment (PPE): Before handling any waste, don appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart for the specific solvents in use).

  • Container Management: Keep waste containers sealed at all times, except when adding waste. This prevents the release of harmful vapors.[6]

  • Satellite Accumulation: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Requesting Disposal: Once a waste container is full or has reached the local regulatory time limit for storage in an SAA, it is ready for disposal. Do not overfill containers; leave at least 10% headspace to allow for expansion.

  • EH&S Coordination: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup of the hazardous waste. Follow their specific procedures for documentation and pickup requests.

  • Final Transport: Trained EH&S professionals will then transport the waste to a central accumulation area before it is sent to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

Emergency Procedures

Accidents can happen. Immediate and correct response is crucial to minimizing harm.

Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and contact EH&S.

  • Containment (for small spills): If the spill is small and you are trained to handle it, wear appropriate PPE. Absorb the spill with an inert, non-combustible material like sand or diatomaceous earth.[4][13] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EH&S.

Accidental Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove all contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe, responsible, and compliant disposal of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate, protecting themselves, their colleagues, and the environment.

References

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, June 24). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Molbase. 1-(2-(methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate synthesis. Retrieved from [Link]

  • PubChem. Biphenyl-2-ylcarbamic Acid Piperidin-4-yl Ester. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1994, March 1). Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Retrieved from [Link]

  • PubChem. 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. Retrieved from [Link]

  • PharmaCompass. Biphenyl-2-ylcarbamic Acid Piperidin4-yl Ester. Retrieved from [Link]

  • Restek. (2024, August 23). Carbamate Pesticides Standard - Safety Data Sheet. Retrieved from [Link]

  • VNR Biosciences Pvt. Ltd. Additional Information - Environmental Clearance. Retrieved from [Link]

  • PubChem. Piperidine. Retrieved from [Link]

  • Federal Register. (1995, February 9). Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

Introduction: A Proactive Stance on Laboratory Safety This guide is designed to provide essential, immediate safety and logistical information for the handling of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. By synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Stance on Laboratory Safety

This guide is designed to provide essential, immediate safety and logistical information for the handling of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. By synthesizing data from structurally similar compounds and adhering to established chemical safety principles from authoritative bodies like the Occupational Safety and Health Administration (OSHA) and the European Chemicals Agency (ECHA), we can construct a robust framework for personal protection[2][3][4][5][6]. The core principle of this guidance is that a thorough, site-specific risk assessment is imperative before any handling of this chemical.

Understanding the Hazards: A Structural-Chemical Perspective

The potential hazards of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate can be inferred from its constituent chemical groups:

  • The Carbamate Group: Carbamate esters are a class of compounds with a broad spectrum of biological activity. Many carbamate-based pesticides are known for their ability to inhibit acetylcholinesterase, an enzyme critical for nerve function[7]. While the specific toxicity of this compound is unknown, it is prudent to handle it as a substance that could have neurological effects upon exposure. General handling procedures for carbamates recommend avoiding contact with skin, eyes, and clothing, and preventing inhalation[8][9].

  • The Piperidine Moiety: Piperidine itself is a cyclic secondary amine that is classified as a flammable liquid and is toxic and corrosive[10][11][12][13][14][15]. It can cause severe skin burns and eye damage[10][12][13][14]. Inhalation or skin contact can be harmful[10][11][12][13][14]. Although integrated into a larger molecule, the piperidine ring contributes to the overall chemical properties and potential hazards of the compound.

  • The Biphenyl Group: Biphenyl is a solid aromatic hydrocarbon. While not as acutely hazardous as the other components, it can cause eye and skin irritation.

Given this structural analysis, we must assume that Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate may be an irritant to the eyes, skin, and respiratory system, and could be harmful if absorbed through the skin or ingested.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[6][8][16]To protect against splashes of solutions or airborne particles of the solid compound, which could cause serious eye irritation or damage.
Hand Protection Compatible chemical-resistant gloves, such as nitrile or neoprene. It is crucial to consult the glove manufacturer's chemical resistance guide.[9][17] Gloves should be inspected before use and changed immediately if contaminated.To prevent skin contact and absorption. Nitrile gloves generally offer good protection against a range of chemicals, but verification of compatibility is a critical step.[17][18]
Skin and Body Protection A flame-retardant lab coat, buttoned completely. Long pants and closed-toe, closed-heel shoes are mandatory.[17]To protect the skin from accidental spills and contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if work is not performed in a certified chemical fume hood, if dust is generated, or if exposure limits are exceeded.[6][8] A P3 filter is recommended for particulates.To prevent the inhalation of airborne particles of the solid compound, which may cause respiratory irritation or other systemic effects.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical protocol is paramount for safe handling.

Preparation and Engineering Controls
  • Designated Area: All work with Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[16]

  • Gather Materials: Assemble all necessary equipment and reagents before introducing the compound into the work area.

Handling the Compound
  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • To minimize the generation of dust, weigh the solid compound carefully.

    • Use a spatula to transfer the solid. Avoid creating airborne dust.

    • Clean any spills on the balance immediately with a damp cloth.

  • Preparing Solutions:

    • Add the solid to the solvent slowly to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Remove PPE carefully, avoiding contact with the outer surfaces.

    • Wash hands and forearms thoroughly with soap and water after removing gloves.

Disposal Plan: A Cradle-to-Grave Responsibility

The principle of prudent laboratory practice dictates that a disposal plan must be in place before any experiment begins[19].

  • Waste Collection: All solid waste contaminated with Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate, including gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour any amount down the drain.[20]

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][16]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]

  • Small Spill: For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with a suitable solvent and then soap and water.

  • Large Spill: Evacuate the area and contact your institution's EHS department immediately.

Visualizing the Safety Workflow

The following diagram illustrates the logical flow for ensuring personal safety when handling Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate.

PPE_Workflow cluster_prep Phase 1: Preparation cluster_selection Phase 2: PPE Selection cluster_operation Phase 3: Operation & Disposal A Conduct Site-Specific Risk Assessment B Review Hazards of Structural Analogs (Carbamates, Piperidines) A->B Informs D Select Eye/Face Protection: Chemical Splash Goggles + Face Shield B->D E Select Hand Protection: Chemically Resistant Gloves (e.g., Nitrile) B->E F Select Body Protection: Lab Coat, Long Pants, Closed-Toe Shoes B->F G Determine Need for Respiratory Protection (Work in Fume Hood) B->G C Locate and Test Emergency Equipment (Eyewash, Shower) H Don all Selected PPE Before Handling C->H D->H E->H F->H G->H I Handle Compound in a Certified Fume Hood H->I J Segregate and Label All Waste Streams I->J K Doff PPE and Wash Hands Thoroughly J->K

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate
© Copyright 2026 BenchChem. All Rights Reserved.